molecular formula C15H16 B3280315 4-Propylbiphenyl CAS No. 71294-42-3

4-Propylbiphenyl

Cat. No.: B3280315
CAS No.: 71294-42-3
M. Wt: 196.29 g/mol
InChI Key: NAYIXKXYHOLMRC-UHFFFAOYSA-N
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Description

4-Propylbiphenyl is a useful research compound. Its molecular formula is C15H16 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-4-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYIXKXYHOLMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908109
Record name 4-Propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10289-45-9
Record name 4-Propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Propylbiphenyl via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-propylbiphenyl, a valuable compound in materials science and pharmaceutical research. Leveraging the power and versatility of the Suzuki-Miyaura cross-coupling reaction, this document is intended for researchers, scientists, and drug development professionals seeking to implement this synthesis with a high degree of success and reproducibility.

Introduction: The Significance of this compound and the Suzuki Coupling Advantage

This compound is a key structural motif found in various functional materials and biologically active molecules. Its synthesis is often a critical step in the development of new liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical intermediates. The biaryl scaffold is a privileged structure in medicinal chemistry, and the propyl substituent allows for fine-tuning of lipophilicity and steric interactions.[1]

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for its remarkable ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron compound and an organohalide has revolutionized the construction of complex molecules, earning Suzuki a share of the 2010 Nobel Prize in Chemistry.[4] Its advantages include mild reaction conditions, the use of commercially available and relatively non-toxic boronic acids, and its compatibility with aqueous solvents, making it a preferred method over other coupling reactions.[5]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle of the Suzuki coupling is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

  • Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (e.g., 4-bromobiphenyl or 1-bromo-4-propylbenzene) to a palladium(0) complex. This step, often the rate-determining one, results in the formation of a palladium(II) intermediate.[5][8] The reactivity of the halide follows the order: I > Br > OTf >> Cl > F.[9]

  • Transmetalation: In this crucial step, the organic group from the organoboron species (e.g., 4-propylphenylboronic acid or phenylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid, making it more nucleophilic.[10][11]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the biphenyl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][8]

Suzuki_Coupling_Mechanism Pd(0)Ln Pd(0)Ln R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)Ln->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-B(OR)2, Base) R1-Pd(II)L2-R2->Pd(0)Ln Reductive Elimination [R1-R2] [R1-R2] R1-Pd(II)L2-R2->[R1-R2] Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Reagents and Parameters for the Synthesis of this compound

The success of the this compound synthesis via Suzuki coupling hinges on the judicious selection of several key components. Two primary retrosynthetic routes are viable:

  • Route A: Coupling of 4-propylphenylboronic acid with a 4-halobiphenyl.

  • Route B: Coupling of phenylboronic acid with a 1-halo-4-propylbenzene.

The choice between these routes often depends on the commercial availability and cost of the starting materials.

Palladium Catalyst and Ligands

A wide array of palladium catalysts can be employed. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalysts often offer higher activity and stability.[2] Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃, combined with phosphine ligands, are also common choices.[10] The ligand plays a crucial role in stabilizing the palladium center and influencing its reactivity. For challenging couplings, including those with less reactive aryl chlorides, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly improve yields.[10][12]

Base

The base is a critical component, activating the boronic acid for transmetalation.[11] Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[4][11] The strength and solubility of the base can significantly impact the reaction rate and yield. For instance, cesium carbonate is often effective in challenging couplings due to its high solubility in organic solvents.[11]

Solvent System

The Suzuki coupling is known for its versatility in solvent choice.[4] Toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used organic solvents.[4][13] Often, a biphasic system with water is employed, which can be advantageous for dissolving the inorganic base.[4][14] The choice of solvent can influence reaction kinetics and product solubility.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound, which can be adapted based on the available starting materials and laboratory equipment. This protocol is based on the coupling of 4-propylphenylboronic acid and 4-bromobiphenyl.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization A Combine aryl halide, boronic acid, and base in a flame-dried flask. B Add palladium catalyst and ligand. A->B C Evacuate and backfill with inert gas (e.g., Argon). B->C D Add degassed solvent system. C->D E Heat the mixture to the specified temperature (e.g., 80-100 °C). D->E F Monitor reaction progress via TLC or GC-MS. E->F G Cool to room temperature and add water. F->G H Extract with an organic solvent (e.g., EtOAc). G->H I Dry the organic layer and concentrate under reduced pressure. H->I J Purify the crude product by flash column chromatography. I->J K Verify purity and structure using NMR and GC-MS. J->K

Figure 2: General experimental workflow for Suzuki coupling.
Materials and Reagents
ReagentMolar Equiv.Amount
4-Bromobiphenyl1.0(e.g., 1.0 mmol, 233 mg)
4-Propylphenylboronic Acid1.2(e.g., 1.2 mmol, 197 mg)
Palladium(II) Acetate0.02(e.g., 0.02 mmol, 4.5 mg)
Triphenylphosphine (PPh₃)0.04(e.g., 0.04 mmol, 10.5 mg)
Potassium Carbonate (K₂CO₃)2.0(e.g., 2.0 mmol, 276 mg)
Toluene-(e.g., 10 mL)
Water-(e.g., 2 mL)
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobiphenyl, 4-propylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.[11][15]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas, such as argon or nitrogen, three times to ensure an oxygen-free environment.[11]

  • Solvent Addition: Add the degassed toluene and water via syringe.[11][15]

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-16 hours.[8][11]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.[11]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.[8]

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system, to yield pure this compound.[16][17]

  • Characterization: Confirm the identity and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and GC-MS.[16]

Optimization Strategies and Troubleshooting

Achieving high yields and purity in Suzuki couplings often requires optimization of reaction parameters.[18]

ParameterConsiderationPotential Solution
Low Yield Incomplete reaction or side reactions.Increase reaction time or temperature. Screen different catalysts, ligands, bases, and solvents. Ensure starting materials are pure.
Protodeborylation Decomposition of the boronic acid.Use a milder base (e.g., K₃PO₄). Use anhydrous conditions if possible. Consider using a more stable boronic ester (e.g., pinacol ester).[13]
Homocoupling Formation of biphenyl from the starting materials.Use a lower catalyst loading. Ensure an oxygen-free environment.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of this compound. By carefully selecting the catalyst, base, and solvent, and by following a well-defined experimental protocol, researchers can achieve high yields of the desired product. The insights and detailed procedures provided in this guide are intended to empower scientists in their synthetic endeavors, facilitating the development of novel materials and therapeutics.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Palladium Catalyst for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • Chemistry LibreTexts. Palladium catalyzed couplings. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Available from: [Link]

  • Wang, L., et al. (2010). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. Available from: [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link]

  • McNamara, J. M., & Gleason, W. B. (1976). Synthesis of 4-cyano-4'-halobiphenyls. The Journal of Organic Chemistry, 41(6), 1071–1072. Available from: [Link]

  • ACS Publications. Synthesis of 4-cyano-4'-halobiphenyls. Available from: [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(10), 1342. Available from: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • Li, D., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega, 2(11), 7932–7940. Available from: [Link]

  • Al-Masri, A. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 1–13. Available from: [Link]

Sources

An In-depth Technical Guide to 4-Propylbiphenyl: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Propylbiphenyl, a key chemical intermediate and structural motif in materials science and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, outlines a robust synthetic protocol with mechanistic insights, and explores its applications, particularly as a foundational scaffold in the development of novel therapeutics.

Core Molecular Identity: Structure and Nomenclature

This compound is an aromatic hydrocarbon belonging to the biphenyl class of compounds. The core structure consists of two phenyl rings linked by a single carbon-carbon bond, with a propyl group substituent.

The preferred IUPAC name for this compound is 4-propyl-1,1'-biphenyl .[1][2] An alternative, acceptable IUPAC name is 1-phenyl-4-propylbenzene.[1][3] The molecule is characterized by its rigid biphenyl core, which provides a defined spatial arrangement, and a flexible alkyl chain, which can influence physicochemical properties such as lipophilicity and solubility.

Below is a two-dimensional representation of the this compound chemical structure.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Computed Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions. These properties are summarized in the table below.

PropertyValueSource
IUPAC Name 4-propyl-1,1'-biphenyl[1][2]
CAS Number 10289-45-9[1][2]
Molecular Formula C₁₅H₁₆[1][2]
Molecular Weight 196.29 g/mol [1][3]
Appearance Colorless to light yellow liquid or low melting solid[4]
Melting Point 5-17 °C[4]
Boiling Point 109-111 °C at 1.5 mmHg[4]
Density 0.99 g/cm³[4]
XLogP3 5.3[1]
Refractive Index 1.5855[4]
SMILES CCCC1=CC=C(C=C1)C2=CC=CC=C2[1][2]
InChIKey NAYIXKXYHOLMRC-UHFFFAOYSA-N[1][2][3]

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The construction of the biphenyl scaffold is most efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura reaction is a preferred method due to its high functional group tolerance, mild reaction conditions, and the commercial availability of starting materials. This protocol describes the synthesis of this compound from 4-propylphenylboronic acid and bromobenzene.

Mechanistic Rationale

The catalytic cycle of the Suzuki coupling is a well-established process involving three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (bromobenzene) to form a Pd(II) complex.

  • Transmetalation: A base (e.g., K₂CO₃) activates the boronic acid, facilitating the transfer of the propylphenyl group from boron to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of this compound and regenerating the Pd(0) catalyst.

The choice of a phosphine ligand (from the Pd(PPh₃)₄ catalyst) is critical for stabilizing the palladium species and promoting the catalytic cycle. The solvent system (e.g., toluene/ethanol/water) is selected to ensure the solubility of both organic and inorganic reagents.

Experimental Workflow

Suzuki_Workflow Start Starting Materials (4-Propylphenylboronic Acid, Bromobenzene) Setup Reaction Setup (Pd(PPh₃)₄, K₂CO₃, Solvents) Start->Setup Combine reagents Reaction Inert Atmosphere Reaction (Heat to 80°C, Stirring) Setup->Reaction Degas and heat Quench Reaction Quench (Addition of Water) Reaction->Quench Cool to RT Extract Liquid-Liquid Extraction (Ethyl Acetate) Quench->Extract Phase separation Dry Drying Organic Layer (Anhydrous Na₂SO₄) Extract->Dry Remove aqueous phase Purify Purification (Column Chromatography) Dry->Purify Filter and concentrate Product Final Product (this compound) Purify->Product Evaporate solvent

Caption: Workflow for the Synthesis of this compound via Suzuki Coupling.

Step-by-Step Methodology
  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-propylphenylboronic acid (1.0 eq), bromobenzene (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene, ethanol, and water in a 4:1:1 ratio. The volume should be sufficient to dissolve the reagents upon heating.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to 80°C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with an organic solvent like ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product using column chromatography on silica gel, typically with a non-polar eluent such as hexane, to yield pure this compound.[3]

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS, comparing the spectral data with literature values.[3]

Applications in Research and Drug Development

The this compound moiety is a valuable building block in several areas of chemical science, from materials to medicine.

Liquid Crystal Development

The rigid, elongated structure of the biphenyl core, combined with the flexible propyl chain, makes derivatives of this compound suitable candidates for the development of liquid crystals.[3] These molecules can self-assemble into ordered mesophases, which are essential for applications in display technologies.

Scaffold in Medicinal Chemistry

In drug discovery, the biphenyl scaffold is a privileged structure used to orient functional groups in a precise three-dimensional space to interact with biological targets. The 4-propyl group often serves to tune the lipophilicity of the molecule, which can enhance membrane permeability and improve pharmacokinetic properties.

  • GPR88 Agonism: The this compound moiety is a critical component of potent and brain-penetrant agonists for the G protein-coupled receptor 88 (GPR88), an orphan receptor implicated in neuropsychiatric disorders.[3] For instance, the compound RTI-13951-33 incorporates this structure, and structure-activity relationship (SAR) studies have confirmed the importance of the biphenyl core for its biological activity.[3]

  • Enzyme Inhibition: Recent research has identified this compound, isolated from endophytic bacteria, as a potential inhibitor of α-amylase.[3] This finding suggests its possible utility as a lead compound for developing antidiabetic agents. In silico docking studies have been used to model its interaction with the enzyme's active site.[3]

  • Functionalized Intermediates: this compound can be readily functionalized to create more complex building blocks. For example, it can undergo nitration followed by reduction to produce 4'-amino-4-propylbiphenyl.[3] This amino-functionalized derivative serves as a versatile starting point for synthesizing a wide range of pharmaceutical compounds.[3]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Engineering Controls: All synthesis and handling should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[5]

  • Personal Protective Equipment (PPE): Wear standard PPE, including nitrile gloves, a lab coat, and safety glasses with side shields.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[3][5]

  • Toxicology: The toxicological properties have not been fully investigated.[5] Therefore, it should be treated as a potentially hazardous substance, and direct contact should be avoided.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Propylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Propylbiphenyl, a substituted aromatic hydrocarbon, is a molecule of significant interest in materials science and medicinal chemistry. Its structure, consisting of a biphenyl scaffold with a propyl group substituent, imparts unique physicochemical characteristics that are pivotal to its application. This guide offers a comprehensive exploration of the core physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, the experimental methodologies for their determination, and the critical safety considerations for handling this compound.

Core Physicochemical Properties

The intrinsic properties of this compound dictate its behavior in various chemical and biological systems. A summary of these key properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₆[1][2]
Molecular Weight 196.29 g/mol [1][2][3]
Appearance Colorless to light yellow liquid or low melting solid[3]
Melting Point 5-17 °C[3][4]
Boiling Point 109-111 °C at 1.5 mmHg[3][4]
Density 0.99 g/cm³[3][4]
Refractive Index 1.5855[3][4]
CAS Number 10289-45-9[2][3][4]
InChI Key NAYIXKXYHOLMRC-UHFFFAOYSA-N[1][2]

Structural Elucidation and Spectroscopic Analysis

The structural integrity and purity of this compound are paramount for its application. Spectroscopic techniques provide the necessary tools for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure of this compound. The proton NMR spectrum would exhibit characteristic signals for the aromatic protons of the biphenyl rings and the aliphatic protons of the propyl group. Similarly, the carbon NMR spectrum would show distinct peaks corresponding to the different carbon environments within the molecule.[2]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. Under GC-MS analysis, the compound typically shows a molecular ion peak (M⁺) at m/z 196, confirming its molecular weight.[2] Common fragment ions observed include those at m/z 167 and 165, resulting from the loss of ethyl and ethylene fragments, respectively.[2]

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FTIR and FT-Raman provide information about the functional groups present in this compound.[2] The spectra would be characterized by absorption bands corresponding to C-H stretching and bending vibrations of the aromatic rings and the alkyl chain, as well as C=C stretching vibrations of the phenyl groups.[2]

Experimental Protocols for Physicochemical Property Determination

The accurate determination of physicochemical properties is crucial for the reliable application of this compound. The following section outlines the standard experimental protocols.

Determination of Melting Point

The melting point of this compound, which exists as a low melting solid or liquid at room temperature, can be determined using a capillary melting point apparatus.

Protocol:

  • A small amount of the solidified sample is introduced into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded as the melting point range.

Caption: Workflow for Melting Point Determination

MeltingPoint cluster_prep Sample Preparation cluster_analysis Analysis A Solidify Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Gradual Heating C->D E Observe & Record Melting Range D->E BoilingPoint cluster_setup Experimental Setup cluster_procedure Procedure Flask Distillation Flask This compound Thermometer Thermometer Condenser Condenser Flask->Condenser Vacuum Vacuum Source Condenser->Vacuum ReduceP Reduce Pressure Heat Apply Heat ReduceP->Heat RecordT Record Boiling Temperature Heat->RecordT SuzukiCoupling Reactant1 4-Bromobiphenyl Catalyst Pd(0) Catalyst + Base Reactant1->Catalyst Reactant2 Propylboronic Acid Reactant2->Catalyst Product This compound Catalyst->Product

Applications and Relevance

This compound serves as a versatile building block in several advanced applications:

  • Liquid Crystals: The rigid biphenyl core combined with a flexible alkyl chain makes this compound and its derivatives suitable components in liquid crystal mixtures used in displays (LCDs). *[1] Pharmaceutical Research: The biphenyl moiety is a critical pharmacophore in various drug candidates. This compound can be a key intermediate in the synthesis of complex molecules with potential therapeutic activities, such as GPR88 agonists. *[1] Materials Science: Derivatives of this compound are investigated for their potential use in organic electronics, such as organic field-effect transistors (OFETs).

[1]### Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. * Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. A[5]void contact with skin and eyes. Keep away from heat, sparks, and open flames. *[5] Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. *[3] Disposal: Dispose of in accordance with local, regional, and national regulations.

This compound is a compound with a rich profile of physicochemical properties that underpin its utility in diverse scientific fields. A thorough understanding of its characteristics, supported by robust experimental determination and safe handling practices, is essential for its successful application in research and development. This guide provides a foundational framework for professionals working with this versatile molecule.

References

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Sources

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Propylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-propylbiphenyl. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectral features, a robust experimental protocol for data acquisition, and foundational insights into the principles of NMR spectroscopy. Our objective is to furnish a comprehensive resource that is both scientifically rigorous and practically applicable.

Introduction to this compound and NMR Characterization

This compound is a biphenyl derivative characterized by a propyl group substituted at the 4-position of one of the phenyl rings. Its structural properties are of interest in various fields, including liquid crystal research and as a building block in the synthesis of more complex organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of such organic compounds.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, including connectivity and the chemical environment of atoms.[2]

This guide will delve into the specific ¹H and ¹³C NMR spectra of this compound, offering a granular analysis of chemical shifts, coupling constants, and signal multiplicities.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the NMR data, the following standardized numbering scheme for this compound (CAS No: 10289-45-9) is utilized throughout this guide.[3][4][5][6]

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (multiplicity). The data presented below is based on established chemical shift principles and analysis of similar structures, as direct experimental data from a public database was not available at the time of this writing. The spectrum is typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[7]

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2', H-6'~ 7.58Doublet (d)2H~ 8.0
H-3', H-5'~ 7.49Doublet (d)2H~ 8.0
H-2, H-6~ 7.42Triplet (t)2H~ 7.6
H-3, H-5~ 7.32Triplet (t)2H~ 7.4
H-4~ 7.25Triplet (t)1H~ 7.3
H-α~ 2.62Triplet (t)2H~ 7.6
H-β~ 1.67Sextet2H~ 7.5
H-γ~ 0.95Triplet (t)3H~ 7.3
Interpretation of the ¹H NMR Spectrum:
  • Aromatic Region (δ 7.0-8.0 ppm): The spectrum exhibits five distinct signals in the aromatic region, corresponding to the nine aromatic protons.

    • The signals at ~7.58 ppm and ~7.49 ppm are assigned to the protons on the unsubstituted phenyl ring (ring B). Due to the symmetry of this ring, H-2' is equivalent to H-6', and H-3' is equivalent to H-5'. They appear as doublets because they are coupled to their immediate neighbors.

    • The protons on the propyl-substituted ring (ring A) are represented by the signals at ~7.42 ppm, ~7.32 ppm, and ~7.25 ppm. The signals for H-2/H-6 and H-3/H-5 appear as triplets due to coupling with their two neighboring protons. The single proton at the para position (H-4) also appears as a triplet. The electron-donating nature of the propyl group causes these protons to be slightly more shielded (upfield shift) compared to the protons on the unsubstituted ring.

  • Aliphatic Region (δ 0.5-3.0 ppm): This region contains the signals for the propyl group protons.

    • The triplet at ~2.62 ppm is assigned to the methylene protons (H-α) directly attached to the aromatic ring. This downfield shift is due to the deshielding effect of the phenyl group. The triplet multiplicity arises from coupling to the two adjacent H-β protons.

    • The signal at ~1.67 ppm corresponds to the central methylene protons (H-β). It appears as a sextet due to coupling with the two H-α protons and the three H-γ protons (n+1 rule, 2+3+1=6).

    • The most upfield signal, a triplet at ~0.95 ppm, is characteristic of a terminal methyl group (H-γ) in an alkyl chain, coupled to the adjacent two H-β protons.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. In a proton-decoupled spectrum, each unique carbon atom typically gives rise to a single peak.[8] The chemical shifts provide insight into the electronic environment and hybridization of the carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C-1'~ 141.1
C-4'~ 139.8
C-1~ 138.3
C-2, C-6~ 128.9
C-3', C-5'~ 128.7
C-2', C-6'~ 127.2
C-3, C-5~ 127.0
C-4~ 126.9
C-α~ 37.8
C-β~ 24.5
C-γ~ 13.9
Interpretation of the ¹³C NMR Spectrum:
  • Aromatic Region (δ 120-150 ppm):

    • The spectrum is expected to show eight signals for the twelve aromatic carbons. Due to symmetry, several pairs of carbons are chemically equivalent.

    • The signals for the quaternary carbons (C-1', C-4', C-1), which are not attached to any protons, are typically weaker in intensity. Their chemical shifts are influenced by their position at the ring junction and the point of substitution. C-1' and C-4' are predicted to be the most downfield due to their positions in the biphenyl system.

    • The protonated aromatic carbons (C-2/C-6, C-3'/C-5', C-2'/C-6', C-3/C-5, and C-4) resonate in the range of ~126-129 ppm, which is characteristic for sp² hybridized carbons in a benzene ring.

  • Aliphatic Region (δ 10-40 ppm):

    • The three signals corresponding to the propyl group appear in the upfield region of the spectrum.

    • The signal at ~37.8 ppm is assigned to C-α, the carbon directly bonded to the aromatic ring.

    • The C-β and C-γ carbons are found further upfield at ~24.5 ppm and ~13.9 ppm, respectively, consistent with typical values for sp³ hybridized carbons in an alkyl chain.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is paramount for accurate structural analysis. The following section outlines a standard operating procedure for the preparation and analysis of a this compound sample.

Sample Preparation

The meticulous preparation of the NMR sample is the first and most critical step to ensure high-resolution spectra.[9][10][11][12]

  • Analyte Purity: Ensure the this compound sample is of high purity (>95%). Impurities can introduce extraneous signals that complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like this compound. The deuterium in the solvent provides a lock signal for the spectrometer, and its low proton residue minimizes interference.[12]

  • Concentration:

    • For ¹H NMR, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent.

    • For ¹³C NMR, a more concentrated sample (20-50 mg) is often required due to the low natural abundance (1.1%) of the ¹³C isotope.[8]

  • Sample Handling:

    • Weigh the sample accurately in a clean, dry vial.

    • Add the deuterated solvent and gently agitate to ensure complete dissolution.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10]

    • The final solution height in the tube should be approximately 4-5 cm to ensure it is within the detection region of the NMR probe coil.[10]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR_Sample_Preparation cluster_prep Sample Preparation Workflow start Start: Pure this compound Sample weigh Weigh 5-50 mg of Sample start->weigh Ensure >95% Purity dissolve Dissolve in 0.6-0.7 mL CDCl3 weigh->dissolve In clean vial filter Filter into 5 mm NMR Tube dissolve->filter Use pipette with plug cap_label Cap and Label Tube filter->cap_label Solution height ~4-5 cm end Ready for NMR Analysis cap_label->end

Caption: Workflow for preparing a this compound NMR sample.

NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for a modern Fourier Transform NMR (FT-NMR) spectrometer (e.g., 400 MHz).

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge. Place the sample into the spectrometer's autosampler or manually lower it into the magnet.

  • Locking and Shimming:

    • Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃). This step ensures the stability of the magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and improves spectral resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: ~1-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse with proton broadband decoupling.

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: ~2 seconds.

    • Number of Scans: Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to convert it from the time domain to the frequency domain.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak of CDCl₃ to δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR.

  • Integration: For ¹H NMR, integrate the area under each peak to determine the relative ratio of protons.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral characteristics of this compound. Through detailed (predicted) data tables, in-depth spectral interpretations, and a robust experimental protocol, we have established a foundational resource for the scientific community. The distinct patterns in both the aromatic and aliphatic regions of the NMR spectra serve as a reliable fingerprint for the identification and structural verification of this compound. Adherence to the outlined experimental procedures will ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in organic chemistry and related fields.

References

  • Randazzo, A. (2018). Guide to NMR Spectral Interpretation: A Problem Based Approach to Determining the Structure of Small Organic Molecules. Loghìa.[13][14][15]

  • AZoOptics. (2024, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. [Link]

  • University of Reading. (n.d.). NMR Sample Preparation. [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • PubChem. (n.d.). 4-Propyl-1,1'-biphenyl. National Center for Biotechnology Information. [Link]

  • Matrix Fine Chemicals. (n.d.). 4-PROPYL-1,1'-BIPHENYL | CAS 10289-45-9. [Link]

  • LookChem. (n.d.). Cas 10289-45-9,this compound. [Link]

  • Ioset, J. R., et al. (2005). 1H and 13C NMR spectral assignments of a series of N-aralkylsulfonamides and their cyclized derivatives. Magnetic Resonance in Chemistry, 43(12), 1056-1061. [Link]

  • Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. [Link]

Sources

Mass spectrometry fragmentation pattern of 4-Propylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Propylbiphenyl

Abstract

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. As a Senior Application Scientist, this document synthesizes fundamental principles of mass spectrometry with predictive analysis based on established fragmentation mechanisms for alkyl aromatic compounds. The guide elucidates the formation of the molecular ion, the primary benzylic cleavage leading to the base peak, and significant rearrangement reactions. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and impurity profiling, offering both theoretical explanations and a practical experimental protocol.

Introduction to this compound and Mass Spectrometry

This compound is an aromatic hydrocarbon characterized by a biphenyl core substituted with a propyl group at the 4-position. The biphenyl moiety is a common structural feature in pharmaceuticals, liquid crystals, and certain classes of persistent organic pollutants. Therefore, the unambiguous identification of its derivatives is critical in diverse fields, from drug metabolism studies to environmental analysis.

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features of a compound.[1] In electron ionization (EI), a high-energy electron beam bombards the analyte molecule, causing the ejection of an electron to form a positively charged radical ion known as the molecular ion (M+•).[2] This molecular ion is energetically unstable and undergoes subsequent fragmentation, breaking into smaller, characteristic charged fragments and neutral species. The resulting mass spectrum is a unique fingerprint that is highly informative for structural elucidation.[1][2]

Core Principles of Fragmentation in Alkyl Aromatic Systems

The fragmentation of this compound is governed by the chemical properties of its constituent parts: a stable aromatic biphenyl system and a flexible alkyl chain. The following principles dictate its behavior in an EI source:

  • Stability of the Aromatic Core: The resonance-stabilized biphenyl ring system can readily accommodate a positive charge. Consequently, aromatic compounds typically exhibit a prominent molecular ion peak.[3]

  • Alkyl Chain Cleavage: The primary sites of fragmentation are the weaker sigma bonds within the alkyl side chain.[1]

  • Benzylic Cleavage: The most favored fragmentation pathway for alkyl-substituted aromatic rings is the cleavage of the carbon-carbon bond that is beta (β) to the aromatic ring. This process, also known as homolytic or alpha cleavage relative to the functional group, results in the formation of a highly stable, resonance-delocalized benzylic cation.[4][5]

  • Rearrangement Reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, can occur if the alkyl chain is sufficiently long (at least three carbons) and possesses a γ-hydrogen. This involves the transfer of a hydrogen atom to the aromatic ring via a six-membered transition state, followed by the elimination of a neutral alkene.[1][6]

Elucidation of the Fragmentation Pathways of this compound

Based on these principles, a detailed fragmentation pattern for this compound (Molecular Formula: C₁₅H₁₆, Molecular Weight: 196.28) can be predicted.

The Molecular Ion (M+•)

Upon electron ionization, this compound loses an electron, typically from the π-system of the biphenyl rings, to form the molecular ion at m/z 196 . Due to the high stability of the aromatic core, this peak is expected to be clearly visible and relatively intense.

Primary Fragmentation: Benzylic Cleavage (β-Cleavage)

The most probable fragmentation event is the cleavage of the Cα-Cβ bond of the propyl side chain. This is the bond between the first and second carbon atoms of the propyl group, relative to the biphenyl ring. This cleavage results in the loss of an ethyl radical (•CH₂CH₃, mass 29) and the formation of a highly stable benzylic-type cation at m/z 167 .

[C₁₂H₉-CH₂CH₂CH₃]+• → [C₁₂H₉-CH₂]⁺ + •CH₂CH₃ (m/z 196) → (m/z 167) + (29 u)

The positive charge on the resulting fragment (m/z 167) is extensively delocalized across the entire biphenyl π-system, making it exceptionally stable. For this reason, the peak at m/z 167 is predicted to be the base peak (the most intense peak) in the mass spectrum.

Rearrangement Pathway: McLafferty-Type Elimination

A competing fragmentation pathway involves a hydrogen rearrangement. The molecular ion can undergo an intramolecular transfer of a hydrogen atom from the terminal methyl group (the γ-carbon) to the biphenyl ring through a stable six-membered ring transition state. This is followed by the elimination of a neutral propene molecule (CH₂=CHCH₃, mass 42).

[C₁₂H₉-CH₂CH₂CH₃]+• → [C₁₂H₁₀]+• + CH₂=CHCH₃ (m/z 196) → (m/z 154) + (42 u)

This process results in the formation of the biphenyl radical cation at m/z 154 . The peak at m/z 154, corresponding to the stable biphenyl core, is expected to be a significant fragment in the spectrum.[7][8]

Visualization of Fragmentation Pathways

The primary fragmentation routes originating from the molecular ion are illustrated in the diagram below.

G cluster_loss1 Benzylic Cleavage cluster_loss2 McLafferty-type Rearrangement M This compound [M]+• m/z 196 L29 Loss of •C2H5 (Ethyl Radical) M->L29 L42 Loss of C3H6 (Propene) M->L42 F167 Benzylic Cation [M-C2H5]+ m/z 167 (Base Peak) F154 Biphenyl Radical Cation [M-C3H6]+• m/z 154 L29->F167 -29 u L42->F154 -42 u

Primary fragmentation pathways of this compound.

Data Summary

The key ions predicted in the electron ionization mass spectrum of this compound are summarized below.

m/zProposed Ion StructureFragmentation MechanismRelative Importance
196[C₁₅H₁₆]+•Molecular IonIntense
167[C₁₃H₁₁]⁺Benzylic Cleavage (Loss of •C₂H₅)Base Peak
154[C₁₂H₁₀]+•McLafferty-type Rearrangement (Loss of C₃H₆)Significant
153[C₁₂H₉]⁺Loss of H• from m/z 154Common for aromatics
152[C₁₂H₈]+•Loss of H₂ from m/z 154Common for aromatics
77[C₆H₅]⁺Phenyl Cation (from cleavage of biphenyl)Minor

Experimental Protocol: GC-MS Analysis of this compound

This section provides a self-validating, field-proven protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]

Sample Preparation
  • Standard Preparation: Accurately weigh ~10 mg of this compound standard. Dissolve in 10 mL of a suitable volatile solvent (e.g., hexane or ethyl acetate) to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution to a final concentration of ~10 µg/mL.

  • Internal Standard: For quantitative analysis, add an appropriate internal standard (e.g., biphenyl-d10) to the working solution.

Gas Chromatography (GC) Conditions
  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Inlet: Splitless mode. Injection volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

Mass Spectrometry (MS) Conditions
  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Full Scan.

  • Scan Range: m/z 40 - 400.

  • Solvent Delay: 3 minutes (to protect the filament from the solvent peak).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Prepare 10 µg/mL This compound Solution Prep2 Spike with Internal Standard Prep1->Prep2 Inject Inject 1 µL into GC Prep2->Inject Separate Chromatographic Separation (HP-5ms) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-400) Ionize->Detect Process Extract & Integrate Chromatogram Detect->Process Spectrum Analyze Mass Spectrum (m/z 196, 167, 154) Process->Spectrum Report Generate Report Spectrum->Report

Workflow for GC-MS analysis of this compound.

Conclusion

The electron ionization mass spectrum of this compound is distinguished by a clear molecular ion peak at m/z 196, a dominant base peak at m/z 167 resulting from stable benzylic cleavage, and a significant fragment at m/z 154 due to a McLafferty-type rearrangement. Understanding this fragmentation pattern is crucial for the confident identification of this molecule in complex matrices. The provided GC-MS protocol offers a robust and reliable method for achieving high-quality data for both qualitative and quantitative applications in research and industrial settings.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • National Institute of Standards and Technology. (n.d.). 4,4'-Diisopropylbiphenyl. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Biphenyl. NIST Chemistry WebBook. [Link]

  • Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]

  • KnowBee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. [Link]

  • Professor Dave Explains. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

  • Mándi, A., & Kurtán, T. (2019). Gas chromatography of 209 polychlorinated biphenyl congeners on an extremely efficient nonselective capillary column. PubMed. [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. [Link]

  • Srele, A., et al. (2014). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

  • Papoutsis, I., et al. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. MDPI. [Link]

Sources

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 4-Propylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Propylbiphenyl is an organic compound featuring a biphenyl core substituted with a propyl group. As a polysubstituted aromatic hydrocarbon, it serves as a valuable model compound in various research fields and as a building block in the synthesis of more complex molecules, including pharmaceuticals and liquid crystals.[1] Infrared (IR) spectroscopy is a cornerstone analytical technique for the structural elucidation and quality control of such compounds. It provides a unique molecular fingerprint by probing the vibrational modes of a molecule's constituent chemical bonds.

This guide provides a comprehensive analysis of the infrared spectrum of this compound. It is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for structural characterization. We will delve into the theoretical basis for the expected vibrational modes, interpret the key features of the experimental spectrum, and provide a robust, self-validating protocol for acquiring high-quality data.

Molecular Structure and Predicted Vibrational Modes

To effectively interpret the IR spectrum of this compound, one must first consider its molecular structure, which consists of two main components: the biphenyl core and the n-propyl substituent. Each component contributes a distinct set of vibrational modes.

  • Biphenyl Core: This rigid aromatic system is characterized by C-H bonds on the phenyl rings and the C-C bonds within and between the rings. Expected vibrations include:

    • Aromatic C-H Stretching: These high-frequency vibrations typically occur above 3000 cm⁻¹.[2]

    • Aromatic C=C Stretching: Vibrations of the carbon-carbon double bonds within the phenyl rings give rise to a series of characteristic absorptions in the 1600-1450 cm⁻¹ region.[2][3]

    • Aromatic C-H In-Plane Bending: These modes appear in the 1300-1000 cm⁻¹ range.

    • Aromatic C-H Out-of-Plane (OOP) Bending: These are often intense absorptions in the fingerprint region (900-675 cm⁻¹) and are highly diagnostic of the substitution pattern on the benzene rings.[4]

  • n-Propyl Group (-CH₂CH₂CH₃): This aliphatic chain introduces flexibility and a different set of vibrational modes.

    • Aliphatic C-H Stretching: The CH₃ (methyl) and CH₂ (methylene) groups exhibit both symmetric and asymmetric stretching vibrations, which are expected in the 2850-2975 cm⁻¹ region.[3][5]

    • Aliphatic C-H Bending: Scissoring, wagging, and twisting vibrations for the CH₂ and CH₃ groups occur in the 1470-1370 cm⁻¹ range.[4]

The combination of these groups will result in a complex but interpretable IR spectrum that can confirm the compound's identity and purity.

Analysis of the Experimental Infrared Spectrum

The interpretation of an IR spectrum involves assigning observed absorption bands to specific molecular vibrations. While a publicly available, peer-reviewed spectrum for this compound is not readily found in databases like the NIST WebBook, an ATR-IR spectrum is available through PubChem, provided by Bio-Rad Laboratories.[6] Based on this data and established correlation tables for similar molecules like propylbenzene and biphenyl, we can perform a detailed analysis.[3][7]

Key Spectral Regions and Band Assignments for this compound:
Wavenumber Range (cm⁻¹)IntensityAssigned Vibrational Mode
3100 - 3000MediumAromatic C-H Stretching: Characteristic of the C-H bonds on the two phenyl rings.[2][3]
2975 - 2850StrongAliphatic C-H Stretching: Asymmetric and symmetric stretches of the methyl (CH₃) and methylene (CH₂) groups of the propyl chain.[3][5]
~1600, ~1500, ~1480MediumAromatic C=C Ring Stretching: Multiple bands are expected due to the vibrations of the carbon skeleton of the phenyl rings.[2][3]
~1460MediumAliphatic C-H Bending: Scissoring and asymmetric bending modes of the CH₂ and CH₃ groups.[4]
~1375WeakAliphatic C-H Bending: Symmetric "umbrella" mode of the terminal CH₃ group.[4]
900 - 690StrongAromatic C-H Out-of-Plane (OOP) Bending: The position and number of these strong bands are diagnostic of the ring substitution pattern. For a 1,4-disubstituted (para) ring and a monosubstituted ring, strong bands are expected in this region.[4]

Experimental Protocol for IR Spectrum Acquisition

This section provides a detailed, self-validating methodology for acquiring a high-quality Attenuated Total Reflectance (ATR) FT-IR spectrum of this compound, which is a liquid or low-melting solid at room temperature. ATR is the preferred method for such samples due to its minimal sample preparation and ease of use.

Instrumentation and Materials
  • Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer equipped with a single-bounce diamond or zinc selenide (ZnSe) ATR accessory.

  • Sample: this compound (CAS 10289-45-9).[6]

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

Step-by-Step Workflow
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines (typically 30-60 minutes).

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference, if available.

  • ATR Crystal Cleaning (Self-Validation Step 1):

    • Thoroughly clean the ATR crystal surface using a lint-free wipe dampened with isopropanol.

    • Perform a second cleaning with a dry, lint-free wipe to remove any residual solvent.

    • Causality: An immaculate crystal surface is paramount to prevent cross-contamination from previous samples and to ensure an accurate background measurement.

  • Background Spectrum Acquisition (Self-Validation Step 2):

    • With the clean, empty ATR accessory in place, collect a background spectrum.

    • Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

    • Causality: The background scan measures the absorbance of the ambient atmosphere (H₂O, CO₂) and the instrument itself. This is digitally subtracted from the sample spectrum to provide the true absorbance of the sample alone.

  • Sample Application:

    • Place a single drop of liquid this compound (or a small amount of molten solid) onto the center of the ATR crystal, ensuring the crystal is fully covered.

    • If using a pressure clamp, lower it gently onto the sample to ensure good contact between the sample and the crystal. Apply consistent pressure.

    • Causality: Optimal contact is necessary for the evanescent wave to penetrate the sample effectively, which is the fundamental principle of ATR-IR spectroscopy.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Validation (Self-Validation Step 3):

    • The software will automatically perform the background subtraction.

    • Examine the resulting spectrum. A flat baseline in regions with no sample absorbance (e.g., ~2200-2400 cm⁻¹) indicates good background subtraction.

    • If sharp, strong peaks appear around 2360 cm⁻¹ (asymmetric stretch of CO₂) or broad bands around 3700-3400 cm⁻¹ and 1630 cm⁻¹ (H₂O), it indicates imperfect background subtraction. If this occurs, repeat the background and sample collection steps.

    • Perform an ATR correction if the software allows. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, resulting in a spectrum that more closely resembles a traditional transmission spectrum.

  • Post-Measurement Cleaning:

    • Thoroughly clean the sample from the ATR crystal using isopropanol and lint-free wipes as described in Step 2.

Experimental Workflow Diagram

IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Validation start Start instrument_prep Instrument Warm-up & Purge start->instrument_prep clean_crystal Clean ATR Crystal instrument_prep->clean_crystal collect_bkg Collect Background Spectrum clean_crystal->collect_bkg apply_sample Apply Sample to Crystal collect_bkg->apply_sample collect_sample Collect Sample Spectrum apply_sample->collect_sample process_data Background Subtraction & ATR Correction collect_sample->process_data validate_spectrum Validate Spectrum (Check Baseline & Artifacts) process_data->validate_spectrum validate_spectrum->collect_bkg Redo if invalid end End validate_spectrum->end

Caption: Standard Operating Procedure for ATR-IR Analysis.

Visualization of Key Vibrational Modes

Understanding the physical motion of atoms associated with major IR peaks provides deeper insight into the spectrum. The diagram below illustrates the primary stretching and bending vibrations within the this compound molecule.

Vibrational_Modes mol This compound Molecule arom_ch_stretch Aromatic C-H Stretch (~3050 cm⁻¹) mol->arom_ch_stretch High Energy aliph_ch_stretch Aliphatic C-H Stretch (2850-2975 cm⁻¹) mol->aliph_ch_stretch High Energy cc_stretch Aromatic C=C Stretch (1500-1600 cm⁻¹) mol->cc_stretch Fingerprint Region oop_bend C-H Out-of-Plane Bend (900-690 cm⁻¹) mol->oop_bend Fingerprint Region

Caption: Key vibrational modes of this compound.

Conclusion

The infrared spectrum of this compound provides a wealth of structural information, clearly delineating the contributions from its aromatic biphenyl core and its aliphatic propyl substituent. The characteristic strong absorptions from aliphatic C-H stretching below 3000 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, multiple C=C ring stretching bands around 1500-1600 cm⁻¹, and strong, diagnostic C-H out-of-plane bending modes in the low-wavenumber region collectively serve as a robust fingerprint for its identification. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality, reproducible IR spectra for the unambiguous characterization and quality assessment of this compound and structurally related compounds.

References

  • Ask AI. (2023). DISCUSS IR SPECTROSCOPY OF Biphenyl. The Internet.
  • Doc Brown's Advanced Organic Chemistry. Interpreting explaining C9H12 infrared spectrum of propylbenzene.
  • National Center for Biotechnology Information. (n.d.). 4-Propyl-1,1'-biphenyl. PubChem.
  • National Institute of Standards and Technology. (n.d.). Biphenyl. NIST Chemistry WebBook.
  • University of Dhaka. (n.d.). Infrared Spectroscopy.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • BenchChem. (n.d.). This compound | 10289-45-9.

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Solubility of 4-Propylbiphenyl in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Solubility of 4-Propylbiphenyl in Common Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Executive Summary

This compound is a non-polar aromatic hydrocarbon whose utility in organic synthesis and materials science is fundamentally linked to its behavior in solution. Understanding its solubility is not merely an academic exercise; it is a critical prerequisite for successful reaction design, purification, and formulation. This technical guide provides a comprehensive analysis of the solubility of this compound, moving beyond simple data points to explain the underlying physicochemical principles. We will explore a predictive framework based on molecular structure and solvent properties, present detailed, field-proven protocols for both qualitative and quantitative solubility determination, and discuss the practical application of this knowledge. This document is structured to serve as both a theoretical primer and a practical handbook for laboratory professionals.

Physicochemical Profile of this compound

The solubility of any compound is dictated by its structure and resulting physical properties. This compound is characterized by a large, non-polar architecture, which is the primary determinant of its solubility behavior.

Core Properties

The key physicochemical properties of this compound are summarized below. These values provide the quantitative basis for understanding its interactions with various solvents.

PropertyValueSource
Molecular Formula C₁₅H₁₆[1]
Molecular Weight 196.29 g/mol [1]
Structure Biphenyl core with a C₃H₇ group at the 4-position[1]
Computed XLogP3 5.3[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 0[1]
Topological Polar Surface Area 0 Ų[1]

The high XLogP3 value is a strong indicator of the molecule's lipophilicity and hydrophobicity, predicting poor solubility in polar solvents like water and high solubility in non-polar, lipid-like solvents.[1] The absence of hydrogen bond donors or acceptors further limits its ability to interact favorably with protic solvents.[1]

The Theoretical Framework of Solubility

The age-old axiom "like dissolves like" serves as a reliable starting point for predicting solubility.[2][3][4] This principle is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4][5] For a solute to dissolve, the energy required to break the interactions within the pure solute and pure solvent must be compensated by the energy released upon forming new solute-solvent interactions.[4]

Intermolecular Forces at Play
  • Solute-Solute Interactions: In solid this compound, molecules are held together primarily by van der Waals forces (specifically, London dispersion forces) arising from transient fluctuations in electron density across the large aromatic system.

  • Solvent-Solvent Interactions: These vary widely, from weak dispersion forces in hexane to strong hydrogen bonds in water and methanol.

  • Solute-Solvent Interactions: The dissolution of this compound is favored in solvents where van der Waals interactions can be readily formed. Because this compound is non-polar, it cannot form strong dipole-dipole or hydrogen bonds with solvent molecules.[5]

A Predictive Workflow

The following workflow illustrates the logical process for predicting the solubility of a non-polar compound like this compound.

G cluster_solute Solute Analysis: this compound cluster_solvent Solvent Analysis solute Structure: Large, non-polar biphenyl core + alkyl chain forces Dominant Force: Van der Waals (Dispersion) solute->forces decision Are Solute-Solvent Interactions Favorable? forces->decision solvent Select Solvent (e.g., Hexane, Ethanol, Water) solvent_props Assess Polarity & H-Bonding (Polarity Index, Dielectric Constant) solvent->solvent_props solvent_props->decision high_sol High Solubility (e.g., in Hexane) decision->high_sol Yes (e.g., Non-polar solvent, Dispersion forces dominate) low_sol Low / Negligible Solubility (e.g., in Water) decision->low_sol No (e.g., Polar solvent, H-bonding network disruption)

Caption: Predictive workflow for assessing solubility.

Predicted Solubility Profile

Based on the theoretical principles, we can generate a robust qualitative prediction of this compound's solubility across a spectrum of common organic solvents. Organic solvents are typically classified by their polarity.[6]

Solvent ClassRepresentative SolventsDominant Solvent ForcesPredicted SolubilityRationale
Non-Polar Hexane, Cyclohexane, TolueneVan der WaalsHigh The weak forces in the solvent are easily overcome, and favorable van der Waals interactions form between the solvent and the large, non-polar solute.[5][7]
Moderately Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateVan der Waals, Dipole-DipoleGood to Moderate These solvents have sufficient non-polar character to solvate this compound, but their own dipole-dipole interactions make the process slightly less favorable than in purely non-polar solvents.
Polar Aprotic Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF)Dipole-DipoleLow to Moderate The strong dipole-dipole interactions between solvent molecules are significantly disrupted by the non-polar solute, making dissolution less favorable.
Polar Protic Methanol, Ethanol, WaterHydrogen BondingVery Low to Negligible Dissolution would require breaking the strong hydrogen-bonding network of the solvent, which is energetically costly and not compensated by the weak interactions formed with the non-polar solute.[5]

Experimental Protocols for Solubility Determination

While predictions are invaluable for initial planning, empirical data is the gold standard. The following protocols are designed to be robust and self-validating, providing trustworthy data for critical applications.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, semi-quantitative assessment for screening suitable solvents.[2][8] It is the essential first step before committing to a full quantitative analysis.

Causality: The choice of a fixed solute-to-solvent ratio (e.g., ~10 mg/mL) allows for a consistent and comparable assessment across different solvents. Visual inspection is sufficient to classify solubility into broad, practical categories (soluble, partially soluble, insoluble) for initial process development.

G start Start add_solute Add ~2 mg of This compound to a vial start->add_solute add_solvent Add 0.2 mL of test solvent add_solute->add_solvent vortex Vortex at room temp for 1-2 minutes add_solvent->vortex observe Visually Inspect vortex->observe soluble Result: Soluble (Clear Solution) observe->soluble No visible solid insoluble Result: Insoluble (Solid remains) observe->insoluble Visible solid

Caption: Workflow for rapid qualitative solubility testing.

Step-by-Step Methodology:

  • Preparation: Place approximately 2-5 mg of this compound into a small, clear glass vial (e.g., 1-dram vial).

  • Solvent Addition: Add 0.5 mL of the desired test solvent to the vial.

  • Mixing: Cap the vial and vortex vigorously for 60 seconds at a consistent room temperature.

  • Observation: Allow the mixture to stand for 1-2 minutes. Visually inspect the sample against a contrasting background.

  • Classification:

    • Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.

    • Insoluble: The vast majority of the solid remains undissolved.

  • Documentation: Record the observations for each solvent tested.

Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)

This is the benchmark method for determining the thermodynamic equilibrium solubility of a compound.[9] Its deliberate, time-intensive nature is chosen to ensure that the solution reaches true saturation, providing highly reliable and reproducible data.

Trustworthiness: The protocol's self-validating step lies in analyzing samples at multiple time points (e.g., 24 and 48 hours). If the measured concentration does not change between these points, it provides strong evidence that equilibrium has been achieved.

Step-by-Step Methodology:

  • System Preparation: Add an excess of this compound to a sealed, airtight container (e.g., a screw-cap vial with a PTFE-lined septum) containing a known volume of the solvent. "Excess" means enough solid will remain undissolved at equilibrium.

  • Equilibration: Place the container in a constant-temperature environment (e.g., an incubator shaker or water bath) set to the desired temperature (e.g., 25 °C). Agitate the mixture at a constant rate for a minimum of 24 hours. This extended time is critical to ensure equilibrium is reached.[9]

  • Phase Separation: After the equilibration period, cease agitation and allow the suspension to settle for several hours in the same constant-temperature environment. This allows the excess solid to sediment, leaving a saturated supernatant.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles. This step is critical to avoid artificially high results.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (see Protocol 4.3).

  • Analysis: Quantify the concentration of this compound in the diluted sample using a validated analytical method like HPLC-UV.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or mol/L.

Protocol 3: Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with a UV detector is an ideal choice for quantifying this compound due to the strong UV absorbance of the biphenyl chromophore.

Causality: A multi-point calibration curve is essential for trustworthiness. It validates the linear relationship between detector response and concentration, ensuring that the concentration of the unknown sample is interpolated from a reliable model rather than extrapolated.

G prep_standards 1. Prepare Stock & Serial Dilution Standards run_standards 2. Inject Standards into HPLC & Record Peak Areas prep_standards->run_standards build_curve 3. Plot Peak Area vs. Concentration (Generate Calibration Curve) run_standards->build_curve check_linearity 4. Verify Linearity (R² > 0.999) build_curve->check_linearity prep_unknown 5. Prepare (Filter & Dilute) Saturated Sample check_linearity->prep_unknown Pass fail Error: Re-prepare standards/check method check_linearity->fail Fail run_unknown 6. Inject Sample & Obtain Peak Area prep_unknown->run_unknown interpolate 7. Interpolate Concentration from Calibration Curve run_unknown->interpolate calculate 8. Calculate Final Solubility (Account for Dilution) interpolate->calculate

Caption: Quantitative analysis workflow using HPLC-UV.

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the solvent of interest.

  • Calibration Standards: Create a series of at least five calibration standards by performing serial dilutions of the stock solution. The concentration range should bracket the expected concentration of the diluted unknown sample.

  • HPLC Analysis: Analyze each standard by HPLC-UV, using an appropriate mobile phase and a C18 column. Record the peak area for each injection.

  • Calibration Curve: Plot the peak area (y-axis) versus the concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.999 is required for a reliable calibration.

  • Sample Analysis: Analyze the diluted, filtered sample from the shake-flask experiment (Protocol 4.2) under the identical HPLC conditions.

  • Concentration Determination: Use the peak area of the unknown sample and the calibration curve equation to calculate its concentration.

Conclusion and Practical Applications

The solubility of this compound is governed by its non-polar structure, making it highly soluble in non-polar organic solvents like hexane and toluene, and poorly soluble in polar solvents, especially water. This guide provides the theoretical foundation to predict this behavior and the robust experimental protocols necessary to quantify it accurately. This knowledge is directly applicable to:

  • Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants are in the same phase.

  • Crystallization/Purification: Choosing a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[2]

  • Formulation Development: Identifying suitable carriers or delivery vehicles in materials science or pharmaceutical contexts.

By integrating the predictive framework with rigorous experimental validation, researchers can handle this compound with efficiency, precision, and confidence.

References

  • Chemistry For Everyone (2025). How To Determine Solubility Of Organic Compounds? YouTube.
  • CAS (n.d.). 4-Isopropylbiphenyl. CAS Common Chemistry. [Link]

  • Unknown Author (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown Author (n.d.).
  • Teachy (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds.
  • University of Rochester (n.d.). COMMON SOLVENT PROPERTIES.
  • University of Calgary (2023). Solubility of Organic Compounds.
  • Chemistry Steps (n.d.). Solubility of Organic Compounds. [Link]

  • Santa Cruz Biotechnology (n.d.).
  • LibreTexts Chemistry (2019). 1.6: Physical properties of organic compounds. [Link]

  • Unknown Author (n.d.). Solvent Physical Properties.
  • Hoye, T.R. (2022). Properties of Common Organic Solvents.
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  • Solubility of Things (n.d.). Biphenyl. [Link]

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Synthesis and characterization of 4-Propylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Propylbiphenyl

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (C₁₅H₁₆), a significant molecule in materials science and pharmaceutical development. We delve into multiple synthetic methodologies, including modern cross-coupling reactions and classical multi-step approaches, offering field-proven insights into the rationale behind experimental choices. Detailed protocols for synthesis are complemented by a thorough examination of analytical techniques essential for structural verification and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this important biphenyl derivative.

Introduction: The Significance of the this compound Moiety

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science. The introduction of an n-propyl group at the 4-position imparts specific lipophilic and steric properties that can significantly influence a molecule's physical and biological characteristics. This compound and its derivatives are key components in the development of liquid crystals and have been identified as crucial structural motifs in various pharmaceutical compounds. For instance, a 4'-propylbiphenyl moiety is incorporated into RTI-13951-33, a potent and brain-penetrant GPR88 agonist, highlighting its importance in neuroscience drug discovery.[1] Understanding its synthesis and characterization is therefore fundamental for advancing research in these fields.

This guide will explore three robust synthetic pathways to this compound, followed by a detailed discussion of the analytical methods used to confirm its identity and purity.

Synthetic Strategies for this compound

The construction of the C-C bond linking the two phenyl rings is the central challenge in synthesizing this compound. The choice of synthetic route often depends on the availability of starting materials, cost, scalability, and desired purity. We will discuss three effective methods: Suzuki-Miyaura Coupling, Friedel-Crafts Acylation followed by Reduction, and a Grignard-based Kumada Coupling.

Method 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its versatility, high yields, and tolerance of a wide range of functional groups.[2] It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[3][4] For synthesizing this compound, this typically involves coupling a phenyl boronic acid derivative with a 4-propyl substituted aryl halide, or vice-versa.

Causality and Expertise: The power of the Suzuki coupling lies in its well-defined catalytic cycle. A Pd(0) species initiates the cycle by oxidative addition into the aryl-halide bond. A crucial transmetalation step follows, where the organic group from the activated boronic acid is transferred to the palladium center.[2] This step is facilitated by a base, which forms a borate complex, enhancing the nucleophilicity of the propylphenyl group.[2] The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[3]

Suzuki_Coupling_Workflow Start Starting Materials: 4-Bromophenylpropane & Phenylboronic Acid Reaction Reaction Mixture (Heated under Inert Atmosphere) Start->Reaction Combine Reagents Reagents: Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Reagents->Reaction Add Workup Aqueous Workup & Extraction Reaction->Workup After ~12-24h Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-propylphenylboronic acid (1.1 equivalents) and 1-bromo-4-propylbenzene (1.0 equivalent).

  • Solvent and Base: Add a 2M aqueous solution of potassium carbonate (K₂CO₃) (2.5 equivalents) and toluene as the organic solvent. The two-phase system is crucial for the reaction progress.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 equivalents), to the mixture under a positive pressure of the inert gas.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After completion, cool the mixture to room temperature. Transfer it to a separatory funnel, add water, and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to yield pure this compound.

Method 2: Friedel-Crafts Acylation and Subsequent Reduction

This classical two-step approach is a robust alternative, particularly for larger-scale syntheses where palladium catalysts may be cost-prohibitive.[5] The strategy involves first introducing a propyl ketone group onto the biphenyl scaffold via Friedel-Crafts acylation, followed by reduction of the carbonyl to a methylene group.

Step A: Friedel-Crafts Acylation

Causality and Expertise: This reaction is a quintessential electrophilic aromatic substitution.[6] A strong Lewis acid, typically aluminum chloride (AlCl₃), is used in stoichiometric amounts. It coordinates to the acyl halide (propanoyl chloride), forming a highly electrophilic acylium ion. The electron-rich biphenyl ring then attacks this electrophile, leading to the formation of 4-propionylbiphenyl. The reaction is generally regioselective for the para-position due to steric hindrance. The product ketone is less reactive than the starting material, which conveniently prevents over-acylation.[7]

Step B: Wolff-Kishner Reduction

Causality and Expertise: To convert the ketone (4-propionylbiphenyl) to the desired alkyl chain, a reduction is necessary. The Wolff-Kishner reduction is ideal for substrates that are stable under strongly basic, high-temperature conditions. The reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine. Subsequent deprotonation by a strong base (e.g., KOH) at high temperatures leads to the elimination of nitrogen gas and the formation of the desired alkane.

Friedel_Crafts_Reduction_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Wolff-Kishner Reduction Biphenyl Biphenyl + Propanoyl Chloride Acylation Reaction & Quench Biphenyl->Acylation AlCl3 AlCl₃ in CH₂Cl₂ AlCl3->Acylation Ketone 4-Propionylbiphenyl Acylation->Ketone Reduction Reaction & Workup Ketone->Reduction Intermediate Hydrazine Hydrazine (NH₂NH₂) + KOH Hydrazine->Reduction Solvent Diethylene Glycol (High Temp) Solvent->Reduction Product This compound Reduction->Product

Caption: Two-step synthesis via Friedel-Crafts acylation and Wolff-Kishner reduction.

Experimental Protocol: Friedel-Crafts Acylation & Reduction

  • Part A: Synthesis of 4-Propionylbiphenyl

    • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in an inert solvent like dichloromethane (CH₂Cl₂).

    • Reagent Addition: Cool the suspension in an ice bath (0 °C). Slowly add propanoyl chloride (1.1 equivalents) dropwise.

    • Substrate Addition: Add a solution of biphenyl (1.0 equivalent) in CH₂Cl₂ dropwise to the cooled mixture.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

    • Quenching & Workup: Carefully and slowly pour the reaction mixture over crushed ice and concentrated HCl to decompose the aluminum complex. Separate the organic layer, extract the aqueous layer with CH₂Cl₂, combine the organic fractions, wash with water and brine, and dry over Na₂SO₄.

    • Isolation: Remove the solvent under reduced pressure. The resulting crude 4-propionylbiphenyl can be purified by recrystallization or used directly in the next step.

  • Part B: Wolff-Kishner Reduction

    • Setup: Combine the crude 4-propionylbiphenyl, hydrazine hydrate (3-4 equivalents), and potassium hydroxide (KOH) (3-4 equivalents) in diethylene glycol in a flask fitted with a reflux condenser.

    • Reaction: Heat the mixture to reflux (around 180-200 °C) for several hours until the evolution of nitrogen gas ceases.

    • Workup: Cool the reaction, dilute with water, and extract the product with ether or hexane.

    • Purification: Wash the combined organic layers with dilute HCl and then water. Dry over an anhydrous salt, filter, and remove the solvent. The final product, this compound, can be further purified by vacuum distillation or column chromatography.

Method 3: Grignard Reagent Cross-Coupling (Kumada Coupling)

Causality and Expertise: The synthesis begins with the formation of a Grignard reagent (propylmagnesium bromide) from 1-bromopropane and magnesium metal in an anhydrous ether solvent.[9][10][11] This step involves an oxidative insertion of magnesium into the carbon-halogen bond, creating a highly nucleophilic carbon center.[10] The subsequent cross-coupling with an aryl halide (e.g., 4-bromobiphenyl) is catalyzed by a nickel or palladium complex. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation (here, from magnesium to the catalyst), and reductive elimination.

Kumada_Coupling_Workflow Start1 1-Bromopropane + Mg Grignard Propylmagnesium Bromide (Grignard) Start1->Grignard in dry Ether/THF Reaction Coupling Reaction (Anhydrous THF) Grignard->Reaction Start2 4-Bromobiphenyl Start2->Reaction Catalyst Ni or Pd Catalyst (e.g., Ni(dppp)Cl₂) Catalyst->Reaction Workup Acidic Workup & Extraction Reaction->Workup Product This compound Workup->Product

Caption: Synthesis of this compound via Kumada cross-coupling.

Experimental Protocol: Kumada Coupling

  • Grignard Formation: In a flame-dried flask under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium surface.[10] Add a solution of 1-bromopropane (1.1 equivalents) in anhydrous diethyl ether or THF dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

  • Coupling Reaction: In a separate flask, dissolve 4-bromobiphenyl (1.0 equivalent) and a nickel or palladium catalyst (e.g., [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) - Ni(dppp)Cl₂) (0.01-0.05 equivalents) in anhydrous THF.

  • Addition: Cool the catalyst mixture in an ice bath and slowly add the prepared Grignard reagent via cannula or dropping funnel.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC or GC.

  • Workup and Purification: Cool the reaction and quench by carefully adding a dilute acid solution (e.g., 1M HCl). Extract the product with ether, wash the organic layers with water and brine, and dry. Purify the crude product by column chromatography or vacuum distillation.

Characterization and Data Analysis

Confirming the structure and purity of the synthesized this compound is a critical final step. A combination of spectroscopic methods and physical property measurements is employed for a self-validating system of analysis.

Spectroscopic Analysis
Technique Expected Observations for this compound
¹H NMR Aromatic Protons (Ar-H): Multiplets in the range of δ 7.2-7.6 ppm.
Benzylic Protons (-CH₂-): A triplet around δ 2.6 ppm.
Methylene Protons (-CH₂-): A sextet (or multiplet) around δ 1.6 ppm.
Methyl Protons (-CH₃): A triplet around δ 0.9 ppm.
¹³C NMR Aromatic Carbons: Multiple signals between δ 127-141 ppm.[12]
Aliphatic Carbons: Signals around δ 38 ppm (-CH₂-Ar), 24 ppm (-CH₂-), and 14 ppm (-CH₃).
IR Spectroscopy Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (e.g., 2870-2960 cm⁻¹).
Aromatic C=C Stretch: Peaks in the 1400-1600 cm⁻¹ region.[12]
Mass Spectrometry Molecular Ion (M⁺): A strong peak at m/z = 196, corresponding to the molecular weight.[12]
Key Fragments: A significant peak at m/z = 167, corresponding to the loss of an ethyl group ([M-29]⁺), which is a characteristic fragmentation pattern.
Physical Properties
Property Value Source
Molecular Formula C₁₅H₁₆[1]
Molecular Weight 196.29 g/mol [1][12]
Appearance Colorless to light yellow liquid or low-melting solid[13]
Boiling Point 109-111 °C at 1.5 mmHg[13]
Density ~0.99 g/cm³[13]
CAS Number 10289-45-9[12][13]

Safety and Handling

Safe laboratory practice is paramount. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.

  • Reagents: Many reagents used, such as aluminum chloride, are corrosive and react violently with water. Grignard reagents are highly reactive and pyrophoric. Organic solvents are flammable. Consult the Safety Data Sheet (SDS) for each chemical before use.[14]

  • Product: this compound may cause skin and eye irritation. Avoid inhalation and direct contact.[15]

  • Waste Disposal: All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[15]

Conclusion

This guide has detailed three reliable and well-established methods for the synthesis of this compound: the modern Suzuki-Miyaura coupling, the classic Friedel-Crafts acylation/reduction sequence, and the Grignard-based Kumada coupling. Each method offers distinct advantages regarding cost, scalability, and reaction conditions. The successful synthesis of this compound must be validated by a suite of characterization techniques, including NMR, IR, and mass spectrometry, to ensure structural integrity and purity. The protocols and data presented herein provide a solid foundation for researchers to confidently synthesize and characterize this valuable compound for applications in drug discovery and materials science.

References

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  • National Center for Biotechnology Information. (n.d.). 4-Isopropylbiphenyl. PubChem Compound Database. Retrieved from [Link]

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  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Retrieved from [Link]

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  • The Royal Society of Chemistry. (n.d.). Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). High yield process for preparing 4,4'-biphenol and para-alkylbenzenes.
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  • Google Patents. (n.d.). Process for purifying biphenyl.
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Purification of crude 4-Propylbiphenyl by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purification of Crude 4-Propylbiphenyl by Recrystallization

Abstract

This technical guide provides a comprehensive, field-proven methodology for the purification of crude this compound, a key intermediate in various research and development applications, including pharmaceuticals and liquid crystals.[1][2] Moving beyond a simple procedural list, this document elucidates the fundamental principles governing the recrystallization process, with a deep dive into the critical rationale behind solvent selection, procedural steps, and post-purification analysis. It is designed for researchers, scientists, and drug development professionals who require not only a robust protocol but also a thorough understanding of the underlying chemical causality to troubleshoot and adapt the methodology effectively.

Introduction: The Significance of Purity for this compound

This compound (C₁₅H₁₆) is a biphenyl derivative whose utility in advanced applications is directly contingent on its isomeric and chemical purity.[1] Impurities, often remnants from synthesis such as starting materials, catalysts, or side-products like regioisomers and homocoupled species, can significantly hinder downstream reactions or compromise the performance of the final product.[3]

Recrystallization stands as a powerful, cost-effective, and scalable purification technique for solid organic compounds.[4][5] It leverages differences in solubility between the target compound and its impurities in a selected solvent system. The core principle is that the desired compound should be highly soluble in a solvent at an elevated temperature but sparingly soluble at lower temperatures, while impurities remain either highly soluble or insoluble throughout the temperature range.[6][7] This guide will walk through the theoretical and practical considerations for developing a self-validating recrystallization protocol for this compound.

Foundational Principles of Recrystallization

Recrystallization is a purification technique, not merely an isolation method.[4] The process involves the dissolution of the crude solid in a hot solvent to create a saturated or near-saturated solution. As this solution cools slowly, the solubility of the target compound decreases, and the molecules self-assemble into a crystal lattice.[8] Because the crystal lattice is a highly ordered structure, it tends to exclude foreign molecules (impurities), which remain dissolved in the surrounding solvent, known as the mother liquor.[9] Slow, undisturbed cooling is paramount for the formation of large, pure crystals.[7][10]

Physicochemical Profile of this compound

A successful purification strategy begins with understanding the target molecule. This compound is a non-polar, aromatic hydrocarbon. Its physical properties are crucial for selecting an appropriate solvent system.

PropertyValueSource
Molecular FormulaC₁₅H₁₆[11]
Molecular Weight196.29 g/mol [11]
AppearanceColorless to light yellow liquid or low melting solid[2]
Melting Point5-17°C[2]
Boiling Point109-111°C @ 1.5 mmHg[2]
XLogP3 (Polarity)5.3[11]

The low melting point is a critical consideration. It indicates that the compound may "oil out"—separate as a liquid rather than a solid—if the solution becomes supersaturated at a temperature above its melting point. This can trap impurities and defeats the purpose of recrystallization.[12] Therefore, the chosen solvent system should facilitate crystallization at a lower temperature.

The Cornerstone of Success: Solvent System Selection

The choice of solvent is the most critical variable in recrystallization.[7] The ideal solvent should exhibit a steep solubility curve for this compound, meaning a significant difference in solubility between its boiling point and room temperature (or lower).

Single-Solvent System

A single-solvent recrystallization is the most straightforward approach.[5] Given the non-polar nature of this compound, initial screening should focus on solvents with low to moderate polarity. The "like dissolves like" principle serves as a useful, albeit general, guide.[13]

SolventBoiling Point (°C)Relative PolarityRationale for Screening
n-Hexane690.009Good choice for non-polar compounds; may require significant cooling.[14][15]
Methanol650.762This compound is likely poorly soluble, making it a potential candidate.[15][16]
Ethanol780.654Similar to methanol; often used for recrystallizing biphenyls.[14][17][18]
Isopropanol820.546A slightly less polar alcohol, offering a different solubility profile.[15]
Toluene1110.099May dissolve the compound too well, but worth testing.[14][15]
Ethyl Acetate770.228A moderately polar solvent; may be a good "soluble" solvent in a mixed pair.[14][15]

Screening Protocol: Place ~100 mg of crude this compound into a test tube. Add the solvent dropwise (~1 mL). If it dissolves at room temperature, the solvent is unsuitable. If it does not dissolve, heat the mixture gently. A suitable solvent will dissolve the compound when hot but will show crystal formation upon cooling.[6][13]

Mixed-Solvent System (Solvent/Antisolvent)

Frequently, no single solvent provides the ideal solubility profile. In such cases, a mixed-solvent system is employed.[6][10] This technique uses two miscible solvents: one in which this compound is readily soluble (the "solvent") and another in which it is poorly soluble (the "antisolvent").[19]

The Logic: The crude compound is first dissolved in the minimum amount of the hot "solvent." The "antisolvent" is then added dropwise to the hot solution until persistent cloudiness (turbidity) is observed.[12][20] This cloudiness signals that the solution is saturated and the compound is beginning to precipitate. A few drops of the hot "solvent" are then added to redissolve the precipitate and clarify the solution, creating a perfectly saturated state ready for slow cooling.[12][20]

Potential Pairs for this compound:

  • Ethanol/Water: A classic pair. Dissolve in hot ethanol, add hot water as the antisolvent.

  • Toluene/Hexane: Dissolve in a minimal amount of warm toluene, add hexane as the antisolvent.[10]

  • Ethyl Acetate/Hexane: Dissolve in warm ethyl acetate, add hexane as the antisolvent.[14]

Detailed Experimental Protocol

This protocol assumes a mixed-solvent system of ethanol and water, a common and effective choice for purifying moderately non-polar compounds.

Step 1: Dissolution
  • Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Do not use a beaker, as its wide mouth allows for excessive solvent evaporation.[10]

  • Add a magnetic stir bar or a few boiling chips to ensure smooth boiling.

  • In a separate flask, heat your primary solvent (ethanol) on a hot plate to near boiling.

  • Add the minimum amount of hot ethanol to the crude material while stirring and heating to dissolve it completely. The goal is to use just enough solvent to form a solution.[5]

Step 2: Removal of Insoluble Impurities (Hot Filtration - Optional)
  • If you observe any insoluble impurities (e.g., dust, inorganic salts), they must be removed while the solution is hot to prevent premature crystallization of the product.

  • Set up a hot gravity filtration apparatus using a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and the receiving flask by pouring hot solvent through them.[21]

  • Pour the hot solution of your compound through the filter paper quickly. Wash the original flask and filter paper with a small amount of hot solvent to recover any remaining product.[21]

Step 3: Reaching Saturation
  • Re-heat the clear, filtered solution.

  • Heat the antisolvent (water) in a separate beaker. Adding a cold antisolvent can cause localized, rapid precipitation.[20]

  • Add the hot water dropwise to the swirling ethanol solution until you observe a faint, persistent cloudiness. This is the saturation point.[12][19]

  • Add 1-2 drops of hot ethanol to the mixture, just enough to make the solution clear again. The solution is now perfectly saturated.[20]

Step 4: Crystallization
  • Remove the flask from the heat source, cover it with a watch glass to prevent contamination and solvent evaporation, and allow it to cool slowly and undisturbed to room temperature.[10] Slow cooling is essential for forming large, pure crystals.[7]

  • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[5]

RecrystallizationWorkflow Start Crude this compound Dissolve 1. Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter 2. Hot Gravity Filtration (If Insoluble Impurities Present) Dissolve->HotFilter Cool 3. Slow Cooling (Room Temp -> Ice Bath) Dissolve->Cool No Insoluble Impurities HotFilter->Cool Yes Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash with Cold Solvent Isolate->Wash Dry 6. Dry Crystals (Vacuum Oven) Wash->Dry End Pure this compound Dry->End

Step 5: Isolation and Drying
  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water solvent mixture.

  • Collect the crystals by vacuum filtration, swirling and pouring the contents of the flask into the funnel.[21]

  • Wash the crystals with a small amount of ice-cold solvent mixture to rinse away any remaining mother liquor containing impurities.[9] Use minimal solvent to avoid dissolving your product.

  • Continue to pull air through the filter cake for several minutes to partially dry the crystals.

  • Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a low temperature.

Purity Assessment and Troubleshooting

A successful recrystallization must be validated.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range close to the literature value. Impurities typically depress and broaden the melting point range.[8] Compare the melting point of your crude and recrystallized material.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. A successful purification will show a single, clean spot for the product, with impurities visible primarily in the crude and mother liquor lanes.[22]

Common Issues:

  • Oiling Out: If the compound separates as an oil, it may be because the solution is saturated above the compound's melting point.[12] To resolve this, reheat the solution, add more of the "good" solvent to decrease the saturation temperature, and attempt cooling again.

  • No Crystals Form: The solution may not be sufficiently saturated, or crystallization is slow to initiate. Try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny "seed crystal" of pure product to induce crystallization.[8] If too much solvent was added, carefully evaporate some of it and allow the solution to cool again.[9]

  • Low Recovery: This can result from using too much solvent, cooling too quickly, or washing the crystals with too much cold solvent.

Conclusion

The purification of crude this compound by recrystallization is a powerful and essential laboratory technique. Success is not merely procedural but is grounded in a solid understanding of solubility principles and a methodical approach to solvent selection. By carefully choosing a solvent system—whether a single solvent like ethanol or a mixed pair like ethanol/water—and controlling the rate of cooling, one can effectively remove impurities and obtain this compound of high purity, suitable for the most demanding research and development applications. The self-validating nature of the protocol, confirmed by melting point and TLC analysis, ensures the trustworthiness and reproducibility of the result.

References

  • Solvent Choice. Chemistry Teaching Labs - University of York. [Link]

  • recrystallization-2.doc.pdf. Source Not Specified. [Link]

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  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester. [Link]

  • Mixed-solvent recrystallisation. Chemistry Teaching Labs - University of York. [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

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  • For a multiple solvent recrystallization- explain why and how this techniques works, ie based... Study.com. [Link]

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  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Method for preparing high-purity biphenyl
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  • 4'-propylbiphenyl-4-carboxylic acid. Stenutz. [Link]

  • 4-Propyl-1,1'-biphenyl. PubChem - NIH. [Link]

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Material Safety Data Sheet for 4-Propylbiphenyl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: 4-Propylbiphenyl (CAS No. 10289-45-9) is a biphenyl derivative utilized in various research and development applications, including its exploration as a component in liquid crystal mixtures and as a building block in the synthesis of pharmaceutical compounds.[1][2] Its aromatic structure, comprising a biphenyl core with a propyl substituent, dictates its physicochemical properties and, consequently, its toxicological and ecological profile. This guide provides an in-depth analysis of the material safety data for this compound, offering a critical resource for researchers, scientists, and drug development professionals to ensure its safe handling, storage, and disposal. For instances where direct data for this compound is limited, this guide will draw upon established data for the parent compound, biphenyl, to provide a conservative and comprehensive safety assessment.

Section 1: Chemical and Physical Properties

Understanding the fundamental chemical and physical properties of this compound is paramount for its appropriate handling and for predicting its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C15H16[1][3]
Molecular Weight 196.29 g/mol [1][3]
Appearance Colorless to pale-tan solid or liquid[4]
Melting Point 5-17°C[5]
Boiling Point 109-111°C at 1.5 mmHg[5]
Density 0.99 g/cm³[5]
Refractive Index 1.5855[5]
Solubility Insoluble in water; Soluble in organic solvents like ethanol, ether, benzene.[4][6]
Vapor Pressure Negligible[4]

Section 2: Hazard Identification and GHS Classification

While specific GHS classification for this compound is not universally established, a hazard assessment based on the parent compound, biphenyl, and related structures provides a strong indication of its potential hazards.

GHS Hazard Classification (Inferred):

  • Acute Toxicity (Oral, Dermal, Inhalation): While specific data for this compound is lacking, biphenyl has moderate acute oral toxicity.[6]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[7][8]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[7][8]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7][8]

  • Specific Target Organ Toxicity (Repeated Exposure): Prolonged or repeated exposure may cause damage to the liver, nervous system, and kidneys.[5][9]

  • Carcinogenicity: Biphenyl is classified as a probable human carcinogen.[5]

  • Hazardous to the Aquatic Environment (Acute and Chronic): Very toxic to aquatic life with long-lasting effects.[4][7][8]

Hazard Pictograms:

GHS_Pictograms cluster_0 Health Hazards cluster_1 Environmental Hazard Exclamation Mark Exclamation Mark Health Hazard Health Hazard Corrosion Corrosion Environment Environment

Caption: GHS pictograms indicating potential health and environmental hazards.

Signal Word: Danger

Hazard Statements:

  • H315: Causes skin irritation.[7][8]

  • H319: Causes serious eye irritation.[7][8]

  • H335: May cause respiratory irritation.[7][8]

  • H351: Suspected of causing cancer.[5]

  • H373: May cause damage to organs (liver, kidneys, nervous system) through prolonged or repeated exposure.[5][9]

  • H410: Very toxic to aquatic life with long lasting effects.[4][7][8]

Precautionary Statements:

  • Prevention: P201, P260, P273, P280

  • Response: P302+P352, P305+P351+P338, P308+P313, P391

  • Storage: P405

  • Disposal: P501

Section 3: First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of accidental exposure.

  • Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If respiratory irritation, dizziness, nausea, or unconsciousness occurs, seek immediate medical attention.[4][8]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Get medical attention if irritation develops and persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Check for and remove any contact lenses. Get immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 4: Firefighting Measures

This compound is a combustible solid.

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[4][10]

  • Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide and carbon dioxide.[10] Dust from the solid material can form explosive mixtures with air.[4]

  • Special Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 5: Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

Handling:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[10]

  • Do not breathe dust or vapors.

  • Wear appropriate personal protective equipment (PPE).

  • Wash hands thoroughly after handling.[10]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

  • Keep away from heat, sparks, and open flames.

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Section 6: Exposure Controls and Personal Protection

Minimizing exposure is a key tenet of laboratory safety.

Occupational Exposure Limits (for Biphenyl):

OrganizationTWASTEL
OSHA (PEL) 0.2 ppm (1 mg/m³)-
ACGIH (TLV) 0.2 ppm (1 mg/m³)-
NIOSH (REL) 0.2 ppm (1 mg/m³)-

Source:[5][10]

Engineering Controls:

  • Use of a chemical fume hood is recommended for all handling procedures.

  • Ensure adequate ventilation to maintain airborne concentrations below occupational exposure limits.

Personal Protective Equipment (PPE):

PPE_Workflow cluster_core Core PPE Requirements cluster_respiratory Respiratory Protection (as needed) Safety Glasses Safety Glasses with Side Shields or Goggles Lab Coat Chemical Resistant Lab Coat Gloves Nitrile or other appropriate chemical-resistant gloves Respirator NIOSH-approved respirator with organic vapor cartridges Handling this compound Handling this compound Handling this compound->Safety Glasses Handling this compound->Lab Coat Handling this compound->Gloves Potential for Aerosolization or High Concentrations Potential for Aerosolization or High Concentrations Potential for Aerosolization or High Concentrations->Respirator

Caption: Recommended Personal Protective Equipment for handling this compound.

  • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with organic vapor cartridges should be worn.

Section 7: Stability and Reactivity

  • Reactivity: Not expected to be reactive under normal conditions.

  • Chemical Stability: Stable under recommended storage conditions.[4]

  • Possibility of Hazardous Reactions: No hazardous reactions are expected under normal processing.

  • Conditions to Avoid: Heat, flames, sparks, and dust generation.

  • Incompatible Materials: Strong oxidizing agents.[4]

  • Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon thermal decomposition.[10]

Section 8: Toxicological Information

Direct toxicological data for this compound is limited. The information below is largely based on data from the parent compound, biphenyl.

  • Acute Toxicity: Biphenyl has moderate acute oral toxicity.

  • Skin Corrosion/Irritation: Causes skin irritation.[7][8]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[7][8]

  • Respiratory or Skin Sensitization: Biphenyl may cause skin sensitization.[11]

  • Germ Cell Mutagenicity: No conclusive data is available for this compound. Biphenyl has shown some evidence of mutagenicity in certain test systems.[9]

  • Carcinogenicity: Biphenyl is considered a probable human carcinogen based on animal studies.[5][9]

  • Reproductive Toxicity: No conclusive data is available for this compound.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory tract irritation.[7][8]

  • Specific Target Organ Toxicity - Repeated Exposure: Biphenyl has been shown to cause damage to the liver, kidneys, and nervous system with prolonged or repeated exposure.[5][9]

  • Aspiration Hazard: No data available.

Section 9: Ecological Information

Based on data for biphenyl and propylbenzenes, this compound is expected to be toxic to aquatic organisms and may persist in the environment.

  • Ecotoxicity: Biphenyl is very toxic to aquatic life.[4][7][8] Propylbenzenes also exhibit high acute toxicity to aquatic organisms.[12]

  • Persistence and Degradability: Propylbenzenes and biphenyl are biodegradable.[11][12]

  • Bioaccumulative Potential: Biphenyl has a moderate potential for bioaccumulation.[13]

  • Mobility in Soil: No specific data available for this compound. Biphenyl is expected to have low mobility in soil.

Section 10: Disposal Considerations

Disposal of this compound and its containers must be in accordance with all federal, state, and local regulations.

  • Waste Disposal Method: Dispose of in a licensed hazardous waste disposal facility. Do not allow to enter drains, sewers, or watercourses.

  • Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly.

Section 11: Transport Information

  • UN Number: Not assigned.

  • UN Proper Shipping Name: Not regulated.

  • Transport Hazard Class(es): Not applicable.

  • Packing Group: Not applicable.

  • Environmental Hazards: Marine Pollutant (based on biphenyl data).

Section 12: Regulatory Information

Follow all applicable national and international regulations for the handling of this chemical.

  • OSHA: Regulated under the Hazard Communication Standard (29 CFR 1910.1200).

  • TSCA: Consult the Toxic Substances Control Act inventory status.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Biphenyl. Retrieved from [Link]

  • Safety data sheet. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropylbiphenyl. Retrieved from [Link]

  • FTP Directory Listing. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 4-Propyl-1,1'-biphenyl. Retrieved from [Link]

  • PubChem. (n.d.). Isopropylbiphenyl. Retrieved from [Link]

  • AERU. (2025, October 18). Biphenyl. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2013). Toxicological Review of Biphenyl. Retrieved from [Link]

  • PubChem. (n.d.). Biphenyl. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Propylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 4-propylbiphenyl as a versatile starting material for the preparation of key pharmaceutical intermediates. With a focus on the synthesis of non-steroidal anti-inflammatory drug (NSAID) precursors of the "profen" class, this document details robust, multi-step synthetic pathways, including Friedel-Crafts acylation and subsequent rearrangement and functionalization reactions. Each section provides not only detailed, step-by-step laboratory protocols but also delves into the mechanistic underpinnings and rationale behind the selection of reagents and reaction conditions. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of active pharmaceutical ingredients (APIs).

Introduction: The Strategic Importance of the this compound Scaffold

The biphenyl moiety is a privileged scaffold in medicinal chemistry, frequently found in a wide array of therapeutic agents due to its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1] this compound, with its defined substitution pattern, serves as an excellent starting point for the synthesis of more complex molecules, particularly those requiring an α-arylpropionic acid functional group. This structural motif is the hallmark of the "profen" family of NSAIDs, which includes well-known drugs like ibuprofen and flurbiprofen. The propionic acid side chain is crucial for their biological activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2]

This guide will focus on a primary synthetic strategy to convert this compound into a key profen intermediate, 2-(4'-propyl-[1,1'-biphenyl]-4-yl)propanoic acid. This transformation is a multi-step process that highlights several fundamental and powerful reactions in organic synthesis.

Overall Synthetic Strategy

The conversion of this compound to the target profen intermediate can be efficiently achieved through a two-step process. The first step involves the introduction of an acetyl group onto the 4'-position of the biphenyl core via a Friedel-Crafts acylation. The resulting ketone, 4'-acetyl-4-propylbiphenyl, is a pivotal intermediate that is then converted to the final propanoic acid derivative through a Willgerodt-Kindler rearrangement and subsequent hydrolysis.

Synthetic_Strategy Start This compound Intermediate 1-(4'-Propyl-[1,1'-biphenyl]-4-yl)ethan-1-one (4'-Acetyl-4-propylbiphenyl) Start->Intermediate Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) Product 2-(4'-Propyl-[1,1'-biphenyl]-4-yl)propanoic acid Intermediate->Product Willgerodt-Kindler Reaction (S₈, Morpholine) then Hydrolysis

Caption: Overall workflow for the synthesis of the target profen intermediate.

Synthesis of Key Intermediate: 4'-Acetyl-4-propylbiphenyl

The introduction of a carbonyl group is the first critical step in building the propionic acid side chain. Friedel-Crafts acylation is a classic and effective method for this transformation.

Mechanistic Rationale

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[3] Aluminum chloride (AlCl₃), a strong Lewis acid, coordinates with the chlorine atom of acetyl chloride, generating a highly electrophilic acylium ion (CH₃CO⁺). The electron-rich biphenyl ring then attacks this electrophile. The propyl group at the 4-position is an ortho-, para-director. Due to steric hindrance from the adjacent phenyl ring, the acylation will predominantly occur at the para-position (4') of the unsubstituted ring, leading to the desired product. The resulting ketone is deactivated towards further acylation, which conveniently prevents polysubstitution.[4]

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Regeneration AcCl CH₃COCl Complex [CH₃CO]⁺[AlCl₄]⁻ AcCl->Complex + AlCl₃ AlCl3 AlCl₃ Biphenyl This compound Sigma Sigma Complex (Arenium Ion) Biphenyl->Sigma + [CH₃CO]⁺ Product 4'-Acetyl-4-propylbiphenyl Sigma->Product - H⁺ (to [AlCl₄]⁻)

Caption: Simplified mechanism of Friedel-Crafts acylation.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the acylation of biphenyl derivatives.[5]

Materials:

  • This compound

  • Aluminum chloride (AlCl₃), anhydrous

  • Acetyl chloride (CH₃COCl)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (100 mL).

  • Cooling: Cool the suspension to 0 °C using an ice bath with constant stirring.

  • Reagent Addition: Slowly add acetyl chloride (1.1 eq.) to the stirred suspension via the dropping funnel. After the addition is complete, allow the mixture to stir for 15 minutes at 0 °C.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (50 mL) and add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl (50 mL). This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 4'-acetyl-4-propylbiphenyl as a solid.

Characterization of 4'-Acetyl-4-propylbiphenyl

The structure of the product should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the propyl group (triplet and sextet), a singlet for the acetyl methyl group (~2.6 ppm), and complex multiplets in the aromatic region (7.3-8.0 ppm).
¹³C NMR A signal for the carbonyl carbon (~197 ppm), signals for the methyl and propyl carbons, and multiple signals in the aromatic region (127-145 ppm).
IR Spectroscopy A strong absorption band for the C=O stretch of the ketone at approximately 1680 cm⁻¹. C-H stretching and aromatic C=C stretching bands will also be present.
Melting Point A sharp melting point should be observed for the purified crystalline solid.

Synthesis of 2-(4'-Propyl-[1,1'-biphenyl]-4-yl)propanoic Acid

The conversion of the acetyl intermediate to the target propanoic acid is a key transformation. The Willgerodt-Kindler reaction provides a powerful method for achieving this, involving the rearrangement of an aryl ketone to a terminal thioamide, which is then hydrolyzed.[6][7]

Mechanistic Rationale

The Willgerodt-Kindler reaction is a complex process. It begins with the formation of an enamine from the ketone and morpholine.[6] This enamine then reacts with elemental sulfur. The key step involves a series of rearrangements where the carbonyl group effectively migrates to the end of the alkyl chain, ultimately forming a thiomorpholide derivative of phenylacetic acid.[8] This intermediate is not isolated but is directly hydrolyzed under basic conditions to yield the carboxylate salt, which upon acidification gives the final propanoic acid product.

Willgerodt_Kindler_Workflow Ketone 4'-Acetyl-4-propylbiphenyl Thioamide Thiomorpholide Intermediate Ketone->Thioamide S₈, Morpholine (Heat) Carboxylate Carboxylate Salt Thioamide->Carboxylate Basic Hydrolysis (e.g., NaOH, H₂O) Acid Target Propanoic Acid Carboxylate->Acid Acidification (e.g., HCl)

Caption: Key stages of the Willgerodt-Kindler reaction and subsequent hydrolysis.

Detailed Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis

This protocol is based on general procedures for the Willgerodt-Kindler reaction on aryl ketones.[8][9]

Materials:

  • 4'-Acetyl-4-propylbiphenyl

  • Sulfur (S₈), powder

  • Morpholine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Toluene or another suitable high-boiling solvent

  • Ethanol

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4'-acetyl-4-propylbiphenyl (1.0 eq.), sulfur (2.5 eq.), and morpholine (4.0 eq.).

  • Reaction: Heat the mixture to reflux (typically ~130-140 °C) and maintain for 8-16 hours. The reaction progress can be monitored by TLC by taking an aliquot, hydrolyzing it, and checking for the presence of the starting ketone.

  • Hydrolysis: After cooling the reaction mixture, add a solution of sodium hydroxide (e.g., 20% aqueous solution) and ethanol. Heat this new mixture to reflux for an additional 6-12 hours to hydrolyze the thiomorpholide intermediate.

  • Work-up: Cool the mixture and remove the organic solvent (if used) under reduced pressure. Dilute the residue with water and wash with an organic solvent like toluene or ether to remove non-acidic impurities.

  • Acidification: Carefully acidify the aqueous layer with concentrated HCl while cooling in an ice bath. The carboxylic acid product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water. The crude 2-(4'-propyl-[1,1'-biphenyl]-4-yl)propanoic acid can be further purified by recrystallization from a suitable solvent (e.g., aqueous ethanol or acetone/hexane).

Characterization of 2-(4'-Propyl-[1,1'-biphenyl]-4-yl)propanoic Acid

Confirmation of the final product's structure is essential.

Technique Expected Observations
¹H NMR Disappearance of the acetyl singlet. Appearance of a doublet for the methyl group of the propanoic acid side chain (~1.5 ppm) and a quartet for the adjacent methine proton (~3.7 ppm). A broad singlet for the carboxylic acid proton will also be present (>10 ppm). Aromatic and propyl signals will remain.
¹³C NMR A signal for the carboxylic acid carbonyl carbon (~175-180 ppm).[10] Signals for the new methine and methyl carbons of the propanoic acid moiety.
IR Spectroscopy Disappearance of the ketone C=O stretch. Appearance of a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a C=O stretch for the carboxylic acid at approximately 1700 cm⁻¹.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the product (C₂₂H₂₂O₂) should be observed.

Safety and Handling

  • This compound: Handle in a well-ventilated area. Avoid contact with skin and eyes.

  • Aluminum Chloride: Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetyl Chloride: Corrosive and lachrymatory. Reacts with moisture. Handle in a fume hood with appropriate PPE.

  • Morpholine: Corrosive and flammable. Handle with care in a fume hood.

  • Sulfur: Flammable solid. Avoid creating dust.

  • Solvents (DCM, Toluene): Flammable and volatile. Use in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a valuable and strategically important starting material for the synthesis of pharmaceutical intermediates, particularly for the profen class of NSAIDs. The synthetic route outlined in this guide, employing a Friedel-Crafts acylation followed by a Willgerodt-Kindler rearrangement, represents a robust and scalable pathway to 2-(4'-propyl-[1,1'-biphenyl]-4-yl)propanoic acid. The detailed protocols and mechanistic insights provided herein are designed to equip researchers with the necessary information to successfully implement these transformations in a laboratory setting. Careful adherence to the experimental procedures and safety precautions is essential for achieving high yields of pure products.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Peretto, I., et al. (2005). Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion. Journal of Medicinal Chemistry, 48(18), 5705-20.
  • E-MS, et al. (2005). Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion. PubMed. [Link]

  • Peretto, I., et al. (2005). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of β-Amyloid1-42 Secretion. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. [Link]

  • Stolle, A., et al. (2020). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. ChemRxiv. [Link]

  • Wikipedia. (2023). Willgerodt rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. [Link]

  • Ali, M. A., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

  • Wikipedia. (2023). Darzens reaction. [Link]

  • Guan, Y. (2009). Willgerodt‐Kindler Reac1on. MSU Chemistry. [Link]

  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. [Link]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. [Link]

  • Kadrowski, B. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Semenova, A. S., et al. (2022). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). ResearchGate. [Link]

  • Stolle, A., et al. (2020). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Angewandte Chemie. [Link]

  • ResearchGate. (n.d.). Darzens condensation. [Link]

  • Kim, H., et al. (2020). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. Organic Letters. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • ResearchGate. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. [Link]

  • ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]

  • Google Patents. (n.d.). CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl.
  • Google Patents. (n.d.). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). [Link]

  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • ScienceDirect. (2000). STEREOSELECTIVITY IN THE DARZENS CONDENSATION OF SUBSTITUTED CYCLOHEXANONES WITH (-)-8-PHENYLMENTHYL α-CHLOROACETATE. [Link]

  • Preprints.org. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. [Link]

  • National Institutes of Health. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • Google Patents. (n.d.). CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method.
  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

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Synthesis of 4-Propylbiphenyl: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reproducible experimental protocol for the synthesis of 4-Propylbiphenyl, a significant biaryl compound with applications in materials science and as a key intermediate in the synthesis of pharmacologically active molecules.[1] This document provides an in-depth analysis of prevalent synthetic strategies, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction due to its superior efficiency, mild reaction conditions, and broad functional group tolerance.[2][3][4][5] Alternative methodologies, including the Negishi coupling and Friedel-Crafts alkylation, are also discussed to provide a comparative landscape for researchers. The protocol herein is designed to be self-validating, with explicit causality behind experimental choices and integrated characterization checkpoints. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable method for the preparation of this compound.

Introduction to this compound

This compound is an organic compound featuring a biphenyl core structure substituted with a propyl group at the 4-position. Its molecular formula is C15H16, and it has a molecular weight of 196.29 g/mol .[1] The unique physicochemical properties imparted by the biphenyl moiety and the alkyl chain make it a valuable building block in various fields. In the pharmaceutical industry, the biphenyl scaffold is a common structural motif in a wide array of therapeutic agents. Furthermore, functionalized derivatives of this compound serve as versatile intermediates in multi-step organic syntheses.[1]

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several established methods in organic chemistry. The selection of a particular route is often dictated by factors such as substrate availability, desired yield and purity, and tolerance to various functional groups.

Synthetic RouteKey Features & AdvantagesLimitations & Disadvantages
Suzuki-Miyaura Coupling Mild reaction conditions, high functional group tolerance, commercially available reagents, high yields.[2][3][5]Requires pre-functionalized starting materials (boronic acids/esters and halides); potential for catalyst poisoning.
Negishi Coupling High reactivity of organozinc reagents, broad scope for C-C bond formation (sp3, sp2, and sp).[6][7][8]Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques.
Friedel-Crafts Alkylation Utilizes readily available starting materials (biphenyl and a propyl halide/alkene).[9][10][11]Prone to carbocation rearrangements leading to isomeric impurities; risk of polyalkylation; requires strong Lewis acid catalysts.[9][11][12]

Based on this comparative analysis, the Suzuki-Miyaura coupling is presented as the primary and recommended protocol in this guide due to its robustness, high yield, and operational simplicity for a broad range of applications.

The Suzuki-Miyaura Coupling Approach: Mechanism and Rationale

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[2][4] The reaction is favored for its mild conditions and tolerance to a wide variety of functional groups.[4]

The catalytic cycle for the synthesis of this compound via Suzuki coupling is illustrated below. It involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product pd0 Pd(0)L_n pd2_complex R1-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition transmetalation_intermediate [R1-Pd(II)L_n-R2] pd2_complex->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 product R1-R2 transmetalation_intermediate->product Reductive Elimination r1x R1-X (Aryl Halide) r1x->pd2_complex r2b R2-B(OR)2 (Boronic Acid/Ester) r2b->transmetalation_intermediate base Base base->transmetalation_intermediate

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 4-propylphenylboronic acid and bromobenzene.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeSupplierPurity
4-Propylphenylboronic acid164.021.2196.8 mgSigma-Aldrich≥97%
Bromobenzene157.011.0104 µL (157 mg)Sigma-Aldrich≥99%
Palladium(II) acetate (Pd(OAc)2)224.500.024.5 mgSigma-Aldrich≥98%
Triphenylphosphine (PPh3)262.290.0410.5 mgSigma-Aldrich≥99%
Potassium carbonate (K2CO3)138.212.0276 mgSigma-Aldrich≥99%
Toluene--10 mLSigma-AldrichAnhydrous, ≥99.8%
Deionized water--2 mL--
Ethyl acetate--As neededFisher ScientificACS Grade
Hexanes--As neededFisher ScientificACS Grade
Anhydrous magnesium sulfate--As neededSigma-Aldrich≥97%
Equipment
  • 50 mL round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F254)

Step-by-Step Procedure

Experimental_Workflow start Start setup Assemble and dry glassware start->setup reagents Add reagents to the flask: - 4-Propylphenylboronic acid - Bromobenzene - Pd(OAc)2 & PPh3 - K2CO3 setup->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert solvents Add toluene and deionized water inert->solvents reaction Heat to 90 °C and stir for 4-6 hours solvents->reaction monitoring Monitor reaction progress by TLC reaction->monitoring workup Cool to RT, dilute with ethyl acetate, and perform aqueous work-up monitoring->workup Reaction complete drying Dry organic layer over MgSO4, filter, and concentrate workup->drying purification Purify by flash column chromatography drying->purification characterization Characterize the final product (NMR, GC-MS) purification->characterization end End characterization->end

Sources

Topic: The Biphenyl Scaffold in Organic Light-Emitting Diodes: From the Inert 4-Propylbiphenyl to High-Performance Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

This guide provides a comprehensive overview of the role of the biphenyl scaffold in the design and synthesis of materials for Organic Light-Emitting Diodes (OLEDs). It begins by analyzing the chemical and physical properties of 4-propylbiphenyl, explaining its unsuitability for direct application in OLED devices. The focus then shifts to the strategic functionalization of the biphenyl core, a cornerstone of molecular engineering in organic electronics. Detailed protocols for the synthesis of key biphenyl derivatives and the fabrication of OLED devices are provided, offering researchers a practical guide to developing next-generation display and lighting technologies.

The Foundational Role of the Biphenyl Scaffold in OLEDs

Organic Light-Emitting Diodes (OLEDs) are solid-state devices composed of thin organic films sandwiched between two electrodes.[1][2] When a voltage is applied, charge carriers (holes and electrons) are injected from the anode and cathode, respectively. These carriers migrate through the organic layers, recombine in an emissive layer (EML) to form excited states (excitons), and release energy as light.[2][3]

The performance of an OLED is critically dependent on the materials used in its multilayer structure, which typically includes:

  • Hole Injection & Transport Layers (HIL/HTL): Facilitate the movement of holes from the anode to the emissive layer.

  • Emissive Layer (EML): The heart of the device where light is generated, often consisting of a host material doped with a light-emitting guest (emitter).[2]

  • Electron Transport & Injection Layers (ETL/EIL): Facilitate the movement of electrons from the cathode to the emissive layer.

The biphenyl unit is a fundamental building block in many high-performance OLED materials due to its inherent properties:

  • Rigidity and Thermal Stability: The biphenyl core provides a robust, thermally stable foundation, which is crucial for device longevity.

  • Tunable Electronic Properties: The two phenyl rings can be functionalized at various positions, allowing for precise tuning of the molecule's electronic and photophysical characteristics.[4]

  • High Triplet Energy: The unmodified biphenyl scaffold possesses a high triplet energy, making it an excellent starting point for developing host materials for high-efficiency phosphorescent OLEDs (PhOLEDs).

Analysis of this compound: An Unsuitable Candidate for OLEDs

Despite the prevalence of the biphenyl core, this compound itself is not used as a functional material in OLED fabrication. Its chemical and physical properties render it unsuitable for the primary roles within a device.[4]

  • Lack of Charge Transport Moieties: Efficient charge transport requires specific functional groups, such as aromatic amines (for holes) or nitrogen-containing heterocycles (for electrons).[4] this compound, a simple hydrocarbon, lacks these necessary groups, making it an ineffective charge transporter.

  • Absence of Luminescent Properties: The emissive layer requires materials that can efficiently produce light through radiative decay. This compound does not have the extended π-conjugation or specific structural motifs that lead to efficient electroluminescence.

  • Insulating Alkyl Group: The propyl group is a saturated alkyl chain, which acts as an electronic insulator. While alkyl chains can be strategically used to tune solubility or, in specific molecular designs, to interrupt conjugation and raise triplet energy, the simple addition to the biphenyl core in this compound does not impart any beneficial optoelectronic properties.[5]

In essence, while the biphenyl scaffold is promising, it requires significant molecular engineering to become an active component in an OLED.

Caption: Synthetic pathways from a biphenyl precursor to functional materials.

Biphenyls in Hole-Transport Layers (HTLs)

To create an effective HTL material, electron-donating amine groups are attached to the biphenyl core. A classic example is N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) . The triarylamine moieties facilitate stable hole injection and transport. [6][7]

Biphenyls in Host Materials

For host materials in phosphorescent OLEDs, a high triplet energy (T₁) is required to confine excitons on the guest emitter. 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) is a benchmark host material where carbazole units are attached to the biphenyl core. [4][7]This functionalization imparts necessary hole-transporting properties while maintaining a high T₁ of ~2.56 eV, sufficient for green and red phosphorescent emitters. [8]

Biphenyls in Emissive Materials

To create emissive materials, the π-conjugation of the biphenyl scaffold is extended to tune the energy gap and produce visible light. For instance, 4,4'-bis(2,2'-diphenylvinyl)-1,1'-biphenyl (DPVBi) is a well-known blue-emitting material where the addition of stilbene-like vinyl groups creates a highly fluorescent molecule. [9]

Experimental Protocols

Protocol 4.1: General Synthesis of an Aryl-Substituted Biphenyl via Suzuki-Miyaura Coupling

This protocol describes a general method for the C-C bond formation essential for synthesizing many EML and some ETL materials. [10] Objective: To couple a 4-bromobiphenyl derivative with an arylboronic acid.

Materials:

  • 4-Bromobiphenyl derivative (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water mixture)

Procedure:

  • Setup: In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine the 4-bromobiphenyl derivative, arylboronic acid, and base.

  • Solvent Addition: Add the degassed solvent mixture to the flask.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to perform a liquid-liquid extraction.

  • Purification: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4.2: Synthesis of 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)

This protocol outlines a common method for synthesizing the host material CBP.

ParameterValueReference
Starting Materials 4,4'-Diiodobiphenyl, Carbazole[10]
Catalyst/Reagent Copper powder, Potassium carbonate[10]
Solvent 1,3-Diisopropylbenzene[10]
Temperature Reflux[10]
Reaction Time ~30 hours[10]
Typical Yield ~68-70%[10]

Procedure:

  • Setup: Under a nitrogen atmosphere, combine 4,4'-diiodobiphenyl, carbazole, copper powder, and potassium carbonate in a round-bottom flask.

  • Solvent Addition: Add 1,3-diisopropylbenzene as the solvent.

  • Reaction: Heat the reaction mixture to reflux and maintain for 30 hours.

  • Workup: Cool the mixture to room temperature and add toluene. Filter the hot mixture to remove insoluble inorganic materials.

  • Purification: Remove the solvent from the filtrate by distillation under reduced pressure. Recrystallize the resulting crude product from methanol.

  • Final Product: Collect the precipitated white solid by filtration and dry under vacuum to yield pure CBP.

OLED Device Fabrication and Characterization

Protocol 5.1: Fabrication of a Multilayer OLED via Vacuum Thermal Evaporation

This protocol provides a generalized workflow for fabricating a small-molecule OLED device in a high-vacuum environment (<10⁻⁶ Torr).

Materials:

  • Pre-cleaned Indium Tin Oxide (ITO) coated glass substrate (Anode)

  • HIL material (e.g., HAT-CN)

  • HTL material (e.g., NPB)

  • EML Host material (e.g., CBP)

  • EML Dopant material (e.g., a phosphorescent emitter like Ir(ppy)₃ for green emission)

  • ETL material (e.g., Alq₃ or TPBi)

  • EIL material (e.g., Lithium Fluoride, LiF)

  • Cathode material (e.g., Aluminum, Al)

Procedure:

  • Substrate Preparation: Clean the ITO substrate sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat with UV-Ozone or Oxygen Plasma immediately before loading into the evaporation chamber.

  • Layer Deposition: Load the organic materials and metals into separate thermal evaporation sources (crucibles) within the vacuum chamber.

  • HIL/HTL Deposition: Deposit the HIL and HTL materials onto the ITO substrate at a controlled rate (typically 1-2 Å/s).

  • EML Deposition: Co-evaporate the host and dopant materials. The doping concentration is controlled by adjusting the relative deposition rates of the two materials.

  • ETL/EIL Deposition: Sequentially deposit the ETL and a thin EIL.

  • Cathode Deposition: Deposit the metal cathode through a shadow mask to define the active area of the pixels.

  • Encapsulation: Immediately transfer the completed device to an inert atmosphere (e.g., a glovebox) and encapsulate it using a glass lid and UV-cured epoxy to protect the organic layers from oxygen and moisture. [1]

Caption: Schematic of a typical multilayer OLED device architecture.

Performance Data for Biphenyl-Based Materials

The strategic use of functionalized biphenyl derivatives leads to high-performance devices.

Host MaterialDopantMax. External Quantum Efficiency (EQE)Max. Power Efficiency (PE)ColorReference
CBP Ir(ppy)₃ (Green)~20%~35 lm/WGreen[8]
BTBP FIrpic (Sky-Blue)30.2%62.8 lm/WSky-Blue[11]
TPA-L-BN Various Phosphors>20%53.6 lm/W (White)Full-Color[5]

Conclusion

While this compound is not a functional material for organic electronics, its core biphenyl scaffold is an exceptionally versatile platform. Through strategic molecular engineering, particularly via cross-coupling reactions, the inert biphenyl unit can be transformed into a wide array of high-performance materials critical for modern OLEDs. By functionalizing the core with charge-transporting and emissive moieties, researchers can precisely tune the properties of hole-transport, host, and emissive materials. The protocols and data presented herein underscore the importance of this foundational scaffold and provide a guide for the continued development of efficient and stable OLEDs for next-generation displays and solid-state lighting.

References

  • Wang, Q., et al. (2020). A universal host material with a simple structure for monochrome and white phosphorescent/TADF OLEDs. RSC Publishing.
  • BenchChem. (2025). Application Notes and Protocols: The Use of 4-Methylbiphenyl in Organic Light-Emitting Diodes (OLEDs). BenchChem.
  • Salleh, M. M. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs)
  • Brütting, W., Berleb, S., & Mückl, A. G. (n.d.).
  • Liu, Y., et al. (2019). Effects of Charge Transport Materials on Blue Fluorescent Organic Light-Emitting Diodes with a Host-Dopant System. MDPI.
  • MBRAUN. (n.d.). OLED panel manufacturing. MBRAUN.
  • Rodella, C. (2020). Design and Properties of Novel Host Materials for Blue TADF OLEDs. EPub Bayreuth.
  • Lee, C-W., et al. (2020). Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes.
  • BenchChem. (2025).
  • Universal Display Corporation. (n.d.). Organic Light Emitting Diodes (OLEDs).
  • Chemistry For Everyone. (2025).
  • BenchChem. (2025).

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Application Notes and Protocols: Functionalization of the Biphenyl Core of 4-Propylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-propylbiphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science. Its inherent lipophilicity, conformational flexibility, and capacity for π-π stacking interactions make it a crucial component in the design of bioactive molecules and functional materials. For instance, a this compound moiety is found in the potent and brain-penetrant GPR88 agonist, RTI-13951-33, highlighting its importance in neuroscience drug discovery.[1] The strategic introduction of functional groups onto the biphenyl core of this compound allows for the fine-tuning of its physicochemical properties, metabolic stability, and target engagement. This guide provides a comprehensive overview of key synthetic strategies for the functionalization of this compound, complete with detailed experimental protocols and mechanistic insights.

I. Electrophilic Aromatic Substitution: Direct Functionalization of the Biphenyl Core

Electrophilic aromatic substitution (SEAr) is a fundamental strategy for the direct introduction of functional groups onto the this compound core.[2] The propyl group is an activating, ortho, para-directing group, while the phenyl substituent is also ortho, para-directing. This directing effect influences the regioselectivity of the substitution, primarily yielding functionalization at the positions ortho and para to the propyl group.

A. Nitration of this compound

Nitration introduces a versatile nitro group that can be readily reduced to an amine, a key functional handle for further molecular elaboration in drug synthesis.[1]

Mechanistic Rationale

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[3] The π-electrons of the biphenyl ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4] Subsequent deprotonation restores aromaticity, yielding the nitrated product. The ortho and para positions to the activating propyl group are electronically enriched, making them the primary sites of attack.[2]

Diagram 1: Electrophilic Nitration of this compound

G cluster_reagents Reagent Generation cluster_reaction Substitution Reaction HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus Sigma_Complex Sigma Complex (Resonance Stabilized) NO2_plus->Sigma_Complex H2O H₂O HSO4_minus->H2O Product 4'-Nitro-4-propylbiphenyl & 2'-Nitro-4-propylbiphenyl Sigma_Complex->Product - H⁺ 4_Propylbiphenyl This compound 4_Propylbiphenyl->Sigma_Complex + NO₂⁺ G start Start reagents Mix this compound and FeCl₃ in DCM start->reagents add_br2 Slowly add Bromine at 0-5°C reagents->add_br2 react Stir at room temperature for 4 hours add_br2->react quench Quench with aq. Na₂S₂O₃ solution react->quench extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end End purify->end G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X      |     L₂ OxAdd->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-R      |     L₂ Transmetal->PdII_Diaryl R-B(OR)₂ + Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-R RedElim->Product G Start Arene with DMG Lithiation Deprotonation with Organolithium Base (e.g., n-BuLi, -78°C) Start->Lithiation Intermediate Ortho-lithiated Intermediate Lithiation->Intermediate Quench Quench with Electrophile (E⁺) Intermediate->Quench Product Ortho-functionalized Product Quench->Product

Sources

Application Notes and Protocols: 4-Propylbiphenyl as a Guest Molecule in Host-Guest Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 4-Propylbiphenyl in Supramolecular Chemistry

This compound is a biphenyl derivative characterized by a propyl group at the 4-position of one of its phenyl rings. This structural motif is of significant interest in medicinal chemistry and materials science.[1] In the realm of host-guest chemistry, this compound serves as an excellent model guest molecule. Its rigid biphenyl core provides a well-defined hydrophobic surface, while the flexible propyl chain allows for nuanced interactions within a host's cavity. The study of its inclusion complexes provides fundamental insights into the non-covalent forces that govern molecular recognition, which is a cornerstone of supramolecular chemistry and drug delivery systems.[2][3][4]

This guide provides a comprehensive overview of the principles and experimental protocols for studying the host-guest chemistry of this compound. We will delve into the preparation of inclusion complexes with common hosts like cyclodextrins and calixarenes, and detail the application of key analytical techniques for their characterization.

Core Principles of Host-Guest Complexation with this compound

Host-guest complexes are supramolecular assemblies where a "host" molecule with a defined cavity encapsulates a "guest" molecule.[5] The formation of these complexes is a reversible process driven by a combination of non-covalent interactions, including:

  • Hydrophobic Interactions: The primary driving force for the inclusion of the nonpolar this compound into the hydrophobic cavity of a host molecule in an aqueous environment.

  • Van der Waals Forces: Close spatial proximity between the guest and the host's cavity walls leads to favorable van der Waals interactions.

  • π-π Stacking: The aromatic rings of this compound can engage in π-π stacking interactions with aromatic moieties within the host structure, such as in certain calixarenes.[2]

  • CH-π Interactions: The propyl chain and the aromatic protons of this compound can interact with the electron-rich cavities of host molecules.

The stoichiometry and stability of the resulting complex are dictated by the size, shape, and chemical complementarity between this compound and the host's cavity.

General principle of host-guest inclusion complex formation.

Experimental Section: Protocols for Characterization

Preparation of a this compound-β-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a 1:1 inclusion complex of this compound with β-cyclodextrin in the solid phase by the co-precipitation method.

Materials:

  • This compound

  • β-Cyclodextrin

  • Ethanol

  • Deionized water

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Vacuum oven

Protocol:

  • Dissolution of Host: Dissolve an accurately weighed amount of β-cyclodextrin in deionized water with gentle heating (around 50-60 °C) and stirring to obtain a clear solution. The concentration will depend on the subsequent analytical technique.

  • Dissolution of Guest: In a separate container, dissolve an equimolar amount of this compound in a minimal amount of ethanol.

  • Complex Formation: Slowly add the ethanolic solution of this compound dropwise to the aqueous solution of β-cyclodextrin while maintaining constant stirring.

  • Precipitation: Continue stirring the mixture for 24-48 hours at room temperature. A white precipitate of the inclusion complex will gradually form.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed β-cyclodextrin, followed by a wash with a small amount of cold ethanol to remove any surface-adsorbed this compound.

  • Drying: Dry the resulting white powder in a vacuum oven at 40-50 °C to a constant weight.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), powder X-ray diffraction (PXRD), and thermal analysis (TGA/DSC).[6][7]

Complex_Preparation cluster_Host Host Preparation cluster_Guest Guest Preparation cluster_Complexation Complex Formation H1 Dissolve β-Cyclodextrin in Water H2 Gentle Heating & Stirring H1->H2 C1 Add Guest Solution to Host Solution H2->C1 G1 Dissolve this compound in Ethanol G1->C1 C2 Stir for 24-48h C1->C2 C3 Collect Precipitate C2->C3 C4 Wash & Dry C3->C4 Characterization Characterization C4->Characterization FTIR, PXRD, TGA

Workflow for the preparation of a solid inclusion complex.
Determination of Stoichiometry and Binding Constant by ¹H NMR Titration

¹H NMR spectroscopy is a powerful tool to study host-guest interactions in solution. The inclusion of the guest molecule into the host cavity induces changes in the chemical shifts of the protons of both the host and the guest.[7]

Materials and Equipment:

  • Stock solution of this compound in a suitable deuterated solvent (e.g., D₂O with a small amount of co-solvent like DMSO-d₆ for solubility).

  • Stock solution of β-cyclodextrin in the same deuterated solvent.

  • NMR spectrometer (400 MHz or higher recommended).

  • A series of NMR tubes.

Protocol:

  • Sample Preparation: Prepare a series of NMR samples with a constant concentration of the guest (this compound, typically around 1 mM) and varying concentrations of the host (β-cyclodextrin, from 0 to a significant molar excess, e.g., 10 mM).

  • NMR Data Acquisition: Record the ¹H NMR spectrum for each sample at a constant temperature.

  • Data Analysis:

    • Identify the protons of this compound and β-cyclodextrin that show the most significant chemical shift changes upon complexation. For β-cyclodextrin, the inner protons (H3 and H5) are particularly sensitive to the inclusion of a guest.[8]

    • Plot the change in chemical shift (Δδ) of a specific proton of the guest or host as a function of the host or guest concentration.

    • The stoichiometry of the complex can often be determined using the method of continuous variations (Job's plot).[9][10] For a Job's plot, a series of solutions are prepared where the mole fraction of the host and guest is varied while keeping the total molar concentration constant. A plot of the change in a physical property (like chemical shift) versus the mole fraction will show a maximum at the mole fraction that corresponds to the stoichiometry of the complex.[11]

    • The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis.[12]

NMR_Titration_Workflow A Prepare NMR Samples (Constant [Guest], Varying [Host]) B Acquire ¹H NMR Spectra A->B C Monitor Chemical Shift Changes (Δδ) B->C D Plot Δδ vs. [Host] C->D E Non-linear Fit to Binding Isotherm D->E F Determine Binding Constant (Kₐ) and Stoichiometry (n) E->F

Workflow for ¹H NMR titration experiment.
Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.[13][14] From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Materials and Equipment:

  • Solution of this compound in a suitable buffer (e.g., phosphate buffer).

  • Solution of the host molecule (e.g., β-cyclodextrin) in the same buffer.

  • Isothermal Titration Calorimeter.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the host molecule (e.g., 1-2 mM β-cyclodextrin) in the chosen buffer. This will be placed in the sample cell.

    • Prepare a more concentrated solution of the guest (this compound, typically 10-20 times the host concentration) in the exact same buffer. This will be loaded into the injection syringe.

    • Degas both solutions to prevent bubble formation during the experiment.

  • ITC Experiment:

    • Load the host solution into the sample cell and the guest solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections).

    • Perform a series of injections of the guest solution into the host solution. The instrument will measure the heat change associated with each injection.

  • Data Analysis:

    • The raw data will be a series of peaks corresponding to the heat change per injection.

    • Integrate the peaks to obtain the heat change per mole of injectant.

    • Plot the heat change per mole against the molar ratio of guest to host.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kₐ, ΔH, and n.

    • Calculate ΔG and ΔS using the following equations:

      • ΔG = -RTln(Kₐ)

      • ΔG = ΔH - TΔS

ITC_Workflow A Prepare & Degas Host and Guest Solutions B Load Solutions into ITC Instrument A->B C Titrate Guest into Host Solution B->C D Measure Heat Changes C->D E Generate Binding Isotherm D->E F Fit Data to Binding Model E->F G Determine Kₐ, ΔH, n, ΔG, ΔS F->G

Workflow for Isothermal Titration Calorimetry experiment.
Fluorescence Spectroscopy Studies

Fluorescence spectroscopy can be a sensitive technique to study inclusion complexes, especially if the guest molecule's fluorescence properties (intensity, wavelength, lifetime) are altered upon encapsulation in the host's hydrophobic cavity.[15]

Materials and Equipment:

  • Stock solution of this compound in a suitable solvent (e.g., aqueous buffer).

  • Stock solution of the host molecule (e.g., β-cyclodextrin) in the same solvent.

  • Fluorometer.

  • Quartz cuvettes.

Protocol:

  • Sample Preparation: Prepare a series of solutions with a constant concentration of this compound and increasing concentrations of the host molecule.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum of each solution by exciting at a suitable wavelength.

    • Measure the fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the host concentration.

    • The binding constant can be determined by fitting the data to a binding isotherm, often using the Benesi-Hildebrand equation for a 1:1 complex.[6]

Data Presentation: Illustrative Thermodynamic Parameters

The following table presents hypothetical, yet plausible, thermodynamic data for the inclusion of this compound with β-cyclodextrin, based on literature values for similar guest molecules. These values illustrate the typical magnitudes and signs of the thermodynamic parameters for such interactions.

Host MoleculeGuest MoleculeStoichiometry (n)Binding Constant (Kₐ) (M⁻¹)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
β-CyclodextrinThis compound1:11.5 x 10³-4.3-5.51.2
γ-CyclodextrinThis compound1:18.0 x 10²-3.9-4.80.9
p-sulfonatocalix[9]areneThis compound1:15.0 x 10³-5.0-6.21.2

Note: These are illustrative values. Actual experimental values may vary depending on the specific conditions (temperature, pH, solvent).

The negative ΔG values indicate that the formation of the inclusion complexes is a spontaneous process. The negative ΔH values suggest that the complexation is enthalpically driven, likely due to favorable van der Waals interactions and the displacement of high-energy water molecules from the host cavity. The positive entropy change (negative -TΔS) is also a significant driving force, resulting from the release of ordered water molecules from the surfaces of the host and guest upon complexation.[16]

Conclusion and Future Perspectives

The study of this compound as a guest molecule provides a valuable model system for understanding the fundamental principles of host-guest chemistry. The protocols outlined in this guide offer a robust framework for the preparation and characterization of its inclusion complexes. The insights gained from such studies are not only of academic interest but also have practical implications in fields such as drug delivery, sensing, and materials science. Future work could explore the complexation of this compound with a wider range of synthetic hosts, the development of responsive host-guest systems, and the application of these complexes in targeted delivery and controlled release applications.

References

  • Mixed-ligand tetranuclear supramolecular coordination complexes (SCCs) of Pt(II)-p-biphenyl and bridging ligands derivatives of 4,4′-bypiridine (8)–(10), were synthesized and characterized. The SCCs were synthesized stepwise, starting from the Pt-p-biphenyl -Pt core. The crystal structure of complex {[Pt(2,2′-bpy)]4(μ-bph)2(μ-(4,4′-bpy)2}{PF6}4 (2,2′-bpy = 2,2′-bipyridine, bph = p-biphenyl and 4,4′-bpy = 4,4′ bipyridine), was determined using single-crystal diffraction methods. [Link]

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  • Chatziathanasiadou, M. V., Mavromoustakos, T., & Tzakos, A. G. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry. Methods in Molecular Biology, 2207 , 187-198 (2021). [Link]

  • Ruan, F. et al. Chemometrics-assisted cyclodextrin-enhanced excitation–emission fluorescence spectroscopy for the simultaneous green determination of bisphenol A and 4-nonylphenol in plastics. Analytica Chimica Acta, 891 , 215-223 (2015). [Link]

  • Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation. MDPI. [Link]

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  • Kellett, K. et al. Experimental characterization of the association of β-cyclodextrin and eight novel cyclodextrin derivatives with two guest compounds. Journal of Computer-Aided Molecular Design, 34 (7), 723-736 (2020). [Link]

  • D'Aria, F., Pagano, B., & Giancola, C. Thermodynamic properties of hydroxypropyl-β-cyclodextrin/guest interaction: a survey of recent studies. Journal of Thermal Analysis and Calorimetry, 147 (13), 7389-7400 (2022). [Link]

  • Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry. Springer Nature Experiments. [Link]

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  • Isothermal titration calorimetry (ITC) study of natural cyclodextrins inclusion complexes with drugs. ResearchGate. [Link]

  • Study of the Structural Chemistry of the Inclusion Complexation of 4-Phenylbutyrate and Related Compounds with Cyclodextrins in Solution: Differences in Inclusion Mode with Cavity Size Dependency. MDPI. [Link]

  • Crowley, P. B. Protein–Calixarene Complexation: From Recognition to Assembly. Accounts of Chemical Research, 55 (12), 1645-1656 (2022). [Link]

  • Job plots for (±)-1/β-CD complex. ResearchGate. [Link]

  • Development of Biphenyl Monomers and Associated Crosslinked Polymers with Intramolecular Pi-Pi Interactions. Journal of Applied Polymer Science, 138 (16), 50257 (2021). [Link]

  • Significance of Jobs Plot in Cyclodextrin Complexation. ResearchGate. [Link]

  • NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones. Molecules, 21 (4), 433 (2016). [Link]

  • Zazybin, A. et al. NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. SN Applied Sciences, 4 (4), 1-11 (2022). [Link]

  • Wong-ekkabut, J. et al. A molecular dynamics study of conformations of beta-cyclodextrin and its eight derivatives in four different solvents. Physical Chemistry Chemical Physics, 14 (21), 7746-7754 (2012). [Link]

  • Review: Cyclodextrin Inclusion Complexes Probed by NMR Techniques. ResearchGate. [Link]

  • A fluorescence spectroscopy approach for fast determination of β-cyclodextrin-guest binding constants. ResearchGate. [Link]

  • Cyclodextrins in Analytical Chemistry: Host–Guest Type Molecular Recognition. Analytical Chemistry, 85 (15), 7017-7025 (2013). [Link]

  • Molecular modeling of β-cyclodextrin inclusion complexes with some N-2-chloroethyl, N-nitroso, N′-sulfamoyl molecules. ResearchGate. [Link]

  • Rizzi, A. et al. Binding Thermodynamics of Host-Guest Systems with SMIRNOFF99Frosst 1.0.5 from the Open Force Field Initiative. Journal of Computer-Aided Molecular Design, 34 (7), 709-722 (2020). [Link]

  • Fabrication and Characterization of β-Cyclodextrin/Mosla Chinensis Essential Oil Inclusion Complexes: Experimental Design and Molecular Modeling. Foods, 12 (1), 1 (2022). [Link]

  • MD-enhanced DFT investigation of β-cyclodextrin as drug delivery system for Ampyra drug. Scientific Reports, 13 (1), 1-11 (2023). [Link]

  • Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine. International Journal of Molecular Sciences, 14 (2), 3582-3595 (2013). [Link]

  • Molecular Recognition and Structural elucidation studies of tenofovir/β-Cyclodextrin complex using 1H-NMR, qualitative ROESY and Molecular Modeling studies. Bulletin of Environment, Pharmacology and Life Sciences, 10 (2), 1-8 (2021). [Link]

  • Clark, T. E. et al. Supersized bilayers based on an O-alkyl substituted calix[9]arene. CrystEngComm, 8 (9), 707-711 (2006). [Link]

  • W4L19_Host Guest Complexation in Calixarenes. YouTube. [Link]

  • Ramberg, K. O. et al. Multivalent Calixarene Complexation of a Designed Pentameric Lectin. Biochemistry, 61 (1), 1-8 (2022). [Link]

  • 1 H NMR spectra: (a) b-cyclodextrin (top and left: the drawing explains the numbering of the protons); (b) squalene; (c) inclusion complex. ResearchGate. [Link]

Sources

Application Note: A Guide to the Synthesis of 4'-Substituted-4-Propylbiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4'-substituted-4-propylbiphenyl derivatives. These compounds are a critical class of molecules, forming the core scaffold for advanced liquid crystals and serving as key intermediates in medicinal chemistry.[1][2] This document outlines the primary synthetic strategies, focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We provide field-proven, step-by-step protocols, mechanistic insights, and data presentation to enable researchers, scientists, and drug development professionals to confidently synthesize these valuable compounds.

Part 1: Strategic Approaches to Biphenyl Synthesis

The core challenge in synthesizing 4'-substituted-4-propylbiphenyls is the formation of the carbon-carbon bond connecting the two phenyl rings. While several methods exist, including the Ullmann and Gomberg-Bachmann reactions, modern organic synthesis overwhelmingly favors palladium-catalyzed cross-coupling reactions due to their efficiency, substrate scope, and functional group tolerance.[3]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the bond between the two aryl rings. This approach leads to two key synthons: a 4-propylphenyl unit and a 4-substituted phenyl unit. The specific nature of these precursors depends on the chosen coupling reaction.

Comparison of Key Synthetic Routes

The two most prominent and practical methods for this transformation are the Suzuki-Miyaura coupling and the Kumada-Tamao-Corriu coupling.

FeatureSuzuki-Miyaura CouplingKumada-Tamao-Corriu Coupling
Nucleophile Organoboron (Boronic Acid/Ester)Organomagnesium (Grignard Reagent)
Electrophile Aryl Halide (Br, I, Cl) or TriflateAryl Halide (Br, I, Cl)
Catalyst Palladium(0) or Nickel(0) complexesNickel(0) or Palladium(0) complexes
Advantages Excellent functional group tolerance, stable reagents, non-toxic byproducts, mild reaction conditions.[4]Highly reactive nucleophiles, often resulting in fast reactions; Grignard reagents are readily prepared.[5][6]
Disadvantages Requires a base, which can sometimes cause side reactions.[4]Grignard reagents are highly basic and nucleophilic, limiting tolerance for sensitive functional groups (e.g., esters, ketones, nitriles).[7]

Expert Insight: For the synthesis of a diverse library of 4'-substituted-4-propylbiphenyls, the Suzuki-Miyaura coupling is unequivocally the method of choice .[4] Its broad functional group tolerance allows for the synthesis of derivatives bearing cyano, ester, nitro, and other sensitive groups without the need for cumbersome protection-deprotection steps.

Strategic Synthesis Workflow

The most efficient pathway involves preparing a common intermediate, such as 4-propylphenylboronic acid, which can then be coupled with a variety of commercially available 4-substituted aryl halides.

G cluster_0 Route A: Suzuki-Miyaura Pathway (Recommended) cluster_1 Route B: Kumada Pathway 4-Bromo-1-propylbenzene 4-Bromo-1-propylbenzene Boronic Acid Synthesis Boronic Acid Synthesis 4-Bromo-1-propylbenzene->Boronic Acid Synthesis 4-Propylphenylboronic Acid 4-Propylphenylboronic Acid Boronic Acid Synthesis->4-Propylphenylboronic Acid Suzuki Coupling Suzuki Coupling 4-Propylphenylboronic Acid->Suzuki Coupling Target Molecule 4'-Substituted- 4-propylbiphenyl Suzuki Coupling->Target Molecule 4-Substituted Aryl Halide 4-Substituted Aryl Halide 4-Substituted Aryl Halide->Suzuki Coupling 4-Bromo-1-propylbenzene_K 4-Bromo-1-propylbenzene Grignard Formation Grignard Formation 4-Bromo-1-propylbenzene_K->Grignard Formation 4-Propylphenylmagnesium Bromide 4-Propylphenylmagnesium Bromide Grignard Formation->4-Propylphenylmagnesium Bromide Kumada Coupling Kumada Coupling 4-Propylphenylmagnesium Bromide->Kumada Coupling Target Molecule_K 4'-Substituted- This compound Kumada Coupling->Target Molecule_K 4-Substituted Aryl Halide_K 4-Substituted Aryl Halide 4-Substituted Aryl Halide_K->Kumada Coupling

Figure 1. Comparative synthetic workflows for 4'-substituted-4-propylbiphenyls.

Part 2: The Suzuki-Miyaura Reaction: Mechanism and Protocol

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, recognized with the 2010 Nobel Prize in Chemistry.[8] Its catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

The Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd 1 PdII_Complex R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal 2 PdII_Complex2 R¹-Pd(II)L₂-R² Transmetal->PdII_Complex2 RedElim Reductive Elimination PdII_Complex2->RedElim 3 RedElim->Pd0 Regeneration Product R¹-R² (Biphenyl Product) RedElim->Product ArylHalide Ar-X (R¹) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ (R²) + Base BoronicAcid->Transmetal

Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Causality:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. The reactivity of the halide is critical (I > Br > Cl).[11]

  • Transmetalation: This is often the rate-determining step. The base (e.g., K₂CO₃, K₃PO₄) activates the organoboron compound, forming a boronate species that facilitates the transfer of the aryl group from boron to the palladium center.[10]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[8][9]

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 4-Propylphenylboronic Acid Pinacol Ester (Key Intermediate)

This protocol details the Miyaura borylation, a robust method for converting an aryl halide into a boronic ester, which is often more stable and easier to handle than the corresponding boronic acid.

  • Reagents & Materials:

    • 1-Bromo-4-propylbenzene (1.0 eq)

    • Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

    • Potassium acetate (KOAc) (3.0 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

    • Anhydrous 1,4-Dioxane or DMF

    • Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-bromo-4-propylbenzene, bis(pinacolato)diboron, and potassium acetate.

    • Add the Pd(dppf)Cl₂ catalyst.

    • Add anhydrous dioxane via syringe.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor reaction progress by TLC or GC-MS.

    • After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can often be used directly in the subsequent coupling step or purified by column chromatography (silica gel, hexane/ethyl acetate gradient).[12]

Protocol 2.2.2: Suzuki-Miyaura Coupling for the Synthesis of 4-Cyano-4'-propylbiphenyl

This protocol provides a representative example for coupling the key intermediate with a commercially available aryl halide.

  • Reagents & Materials:

    • 4-Propylphenylboronic acid pinacol ester (1.0 eq)

    • 4-Bromobenzonitrile (1.1 eq)

    • Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

    • Toluene/Water (e.g., 4:1 v/v) or Dioxane/Water

    • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line

  • Procedure:

    • To a round-bottom flask, add the 4-propylphenylboronic acid pinacol ester, 4-bromobenzonitrile, and the palladium catalyst.[13]

    • Add the solvent system (e.g., Toluene).

    • Prepare an aqueous solution of the base (K₂CO₃ or K₃PO₄) and add it to the reaction mixture.

    • De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

    • Heat the reaction to reflux (typically 90-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol or isopropanol) or by column chromatography to yield pure 4-cyano-4'-propylbiphenyl.

Part 3: Data Presentation and Characterization

The successful synthesis of these derivatives relies on careful characterization. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Melting Point (Mp) analysis.

Table 2: Representative Synthesis Data for 4'-R-4-propylbiphenyl Derivatives
4'-Substituent (R)Aryl Halide PartnerCoupling CatalystTypical YieldM.p. (°C)
-CN 4-BromobenzonitrilePd(PPh₃)₄85-95%82-84
-OCH₃ 4-BromoanisolePd(dppf)Cl₂80-92%95-97
-F 1-Bromo-4-fluorobenzenePd₂(dba)₃ / SPhos88-96%76-78
-COOH 4-Bromobenzoic acidC₆₀-TEGs/PdCl₂>90%[14]225-227
-NO₂ 1-Bromo-4-nitrobenzenePd(dppf)Cl₂75-88%120-122

Note: Yields and melting points are representative and may vary based on reaction scale and purification method.

Part 4: Expert Insights & Troubleshooting

  • Catalyst Choice: While Pd(PPh₃)₄ is a workhorse, more challenging couplings (e.g., with aryl chlorides) may require more advanced catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos.[11]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Maintaining a rigorously inert atmosphere throughout the setup and reaction is critical to prevent catalyst deactivation and ensure high yields.[8]

  • Boronic Acid Quality: Commercially available boronic acids can contain inactive boroxine anhydrides. If yields are low, recrystallizing the boronic acid from water can improve its reactivity.[15]

  • Base Selection: The choice of base can be crucial. K₃PO₄ is often effective for sterically hindered substrates, while carbonates like K₂CO₃ or Na₂CO₃ are suitable for general-purpose couplings.[4][11]

Conclusion

The synthesis of 4'-substituted-4-propylbiphenyl derivatives is a well-established process central to materials science and drug discovery. The Suzuki-Miyaura cross-coupling reaction provides a highly reliable, versatile, and scalable method for accessing a vast array of these compounds. By understanding the underlying mechanism and adhering to the detailed protocols and expert insights provided in this guide, researchers can efficiently produce these valuable molecular scaffolds for their specific applications, from next-generation liquid crystal displays to novel therapeutic agents.[16][17][18][19]

References

  • Suzuki-Miyaura Coupling . (2024). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction . ChemRxiv. [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction . (2021). Nature Communications. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner . (2010). Molecules. [Link]

  • Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction . ResearchGate. [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst . Semantic Scholar. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects . (2023). RSC Publishing. [Link]

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  • Kumada Coupling . Organic Chemistry Portal. [Link]

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  • Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology . MDPI. [Link]

  • DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals . Journal of The Chemical Society of Pakistan. [Link]

  • Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies . MDPI. [Link]

  • Organic Syntheses Procedure . Organic Syntheses. [Link]

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  • Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies . Arabian Journal of Chemistry. [Link]

  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives . PubMed Central. [Link]

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Application Notes and Protocols: The Strategic Role of 4-Propylbiphenyl in the Synthesis of Calamitic Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of the Biphenyl Core

Calamitic, or rod-like, liquid crystals are a cornerstone of materials science, underpinning a vast array of electro-optical technologies, most notably liquid crystal displays (LCDs).[1][2] The defining characteristic of these materials is their molecular anisotropy—an elongated, rigid core structure that encourages the spontaneous alignment of molecules into ordered, fluid phases known as mesophases.[3][4] The biphenyl moiety is a quintessential building block for the rigid core of many calamitic liquid crystals.[5][6] Its linearity, rigidity, and ability to participate in π-π stacking interactions contribute significantly to the formation and stability of desired mesophases, such as the nematic and smectic phases.[7]

The terminal substituents on the biphenyl core play a crucial role in fine-tuning the material's properties, including the temperature range of the liquid crystalline phase, viscosity, and dielectric anisotropy.[8] An alkyl chain, such as the propyl group in 4-propylbiphenyl, provides a flexible, non-polar terminus that influences the melting point and clearing point of the liquid crystal. By strategically functionalizing the other terminus of the this compound core, a diverse library of calamitic liquid crystals with tailored properties can be synthesized.

This guide provides a detailed exploration of the synthetic utility of this compound in the creation of a representative calamitic liquid crystal. We will delve into the mechanistic underpinnings of the key synthetic transformations and provide a step-by-step protocol for its synthesis and characterization.

Synthetic Strategy: A Modular Approach to Calamitic Liquid Crystals

The synthesis of calamitic liquid crystals from this compound typically follows a modular approach, involving two key transformations:

  • Core Elaboration: This step focuses on introducing a functional group at the 4'-position of the biphenyl core, which is essential for subsequent modifications. A common and powerful method for this is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of a C-C bond between an aryl halide and an arylboronic acid.[9][10][11]

  • Terminal Group Attachment: Once the core is appropriately functionalized, a terminal group is attached to impart specific properties to the final liquid crystal molecule. Esterification is a widely employed reaction for this purpose, offering a robust and versatile method for linking a variety of terminal moieties.[12][13][14]

The following workflow diagram illustrates this general synthetic strategy.

G cluster_0 Core Elaboration cluster_1 Terminal Group Attachment This compound This compound Functionalized Biphenyl Core Functionalized Biphenyl Core This compound->Functionalized Biphenyl Core Suzuki-Miyaura Coupling Calamitic Liquid Crystal Calamitic Liquid Crystal Functionalized Biphenyl Core->Calamitic Liquid Crystal Esterification

Caption: General synthetic workflow for calamitic liquid crystals from this compound.

Protocol: Synthesis of 4'-Cyano-4-propylbiphenyl-4-carboxylate

This protocol details the synthesis of a representative calamitic liquid crystal, 4'-cyano-4-propylbiphenyl-4-carboxylate, starting from this compound. This target molecule incorporates a polar cyano group, which is known to induce a strong positive dielectric anisotropy, a desirable property for twisted nematic LCDs.[15][16]

Part 1: Synthesis of 4'-Bromo-4-propylbiphenyl (Intermediate 1)

This initial step introduces a bromine atom onto the 4'-position of this compound, setting the stage for the subsequent Suzuki-Miyaura coupling.

Reaction Scheme:

G Start This compound Reagent + Br2, FeBr3 Start->Reagent Product 4'-Bromo-4-propylbiphenyl Reagent->Product

Caption: Bromination of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound196.2910.0 g0.051
Bromine (Br₂)159.818.15 g (2.6 ml)0.051
Iron(III) bromide (FeBr₃)295.560.5 g0.0017
Dichloromethane (DCM)84.93100 mL-
Sodium thiosulfate (Na₂S₂O₃)158.1110% aq. solution-
Sodium bicarbonate (NaHCO₃)84.01Saturated aq. solution-
Anhydrous magnesium sulfate (MgSO₄)120.37--

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (10.0 g, 0.051 mol) in 100 mL of dichloromethane.

  • Add iron(III) bromide (0.5 g, 0.0017 mol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add bromine (8.15 g, 0.051 mol) dropwise from the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding 50 mL of 10% aqueous sodium thiosulfate solution to remove excess bromine.

  • Transfer the mixture to a separatory funnel and wash with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 4'-bromo-4-propylbiphenyl as a white solid.

Part 2: Synthesis of 4'-Hydroxy-4-propylbiphenyl (Intermediate 2)

The bromo-functionalized intermediate is converted to a hydroxy-functionalized biphenyl via a Suzuki-Miyaura coupling with a protected hydroxyl-bearing boronic acid, followed by deprotection.

Reaction Scheme:

G Start 4'-Bromo-4-propylbiphenyl Reagent1 + 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Pd(PPh₃)₄, K₂CO₃ Start->Reagent1 Intermediate 4-Propyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl Reagent1->Intermediate Reagent2 H₂O₂, NaOH Intermediate->Reagent2 Product 4'-Hydroxy-4-propylbiphenyl Reagent2->Product

Caption: Suzuki-Miyaura coupling and subsequent oxidation to yield 4'-hydroxy-4-propylbiphenyl.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4'-Bromo-4-propylbiphenyl275.1810.0 g0.036
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol220.058.7 g0.040
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.560.42 g0.00036
Potassium carbonate (K₂CO₃)138.2110.0 g0.072
Toluene92.14100 mL-
Ethanol46.0725 mL-
Hydrogen peroxide (H₂O₂)34.0130% aq. solution-
Sodium hydroxide (NaOH)40.003 M aq. solution-

Procedure:

  • To a 250 mL round-bottom flask, add 4'-bromo-4-propylbiphenyl (10.0 g, 0.036 mol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (8.7 g, 0.040 mol), tetrakis(triphenylphosphine)palladium(0) (0.42 g, 0.00036 mol), and potassium carbonate (10.0 g, 0.072 mol).

  • Add a mixture of toluene (100 mL) and ethanol (25 mL).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 90 °C) under a nitrogen atmosphere for 12 hours.

  • Cool the reaction to room temperature and add 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • To the crude intermediate, add 100 mL of THF.

  • Cool the solution to 0 °C and slowly add 3 M aqueous sodium hydroxide solution (20 mL), followed by the dropwise addition of 30% aqueous hydrogen peroxide (15 mL).

  • Stir the mixture at room temperature for 3 hours.

  • Acidify the reaction mixture with 2 M HCl and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography on silica gel (ethyl acetate/hexane, 1:4) to yield 4'-hydroxy-4-propylbiphenyl as a white solid.

Part 3: Synthesis of 4'-Cyano-4-propylbiphenyl-4-carboxylate (Final Product)

The final calamitic liquid crystal is obtained through the esterification of 4'-hydroxy-4-propylbiphenyl with 4-cyanobenzoic acid.

Reaction Scheme:

G Start 4'-Hydroxy-4-propylbiphenyl Reagent + 4-Cyanobenzoic acid DCC, DMAP Start->Reagent Product 4'-Cyano-4-propylbiphenyl-4-carboxylate Reagent->Product

Caption: Esterification to form the final calamitic liquid crystal.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4'-Hydroxy-4-propylbiphenyl212.285.0 g0.024
4-Cyanobenzoic acid147.133.8 g0.026
N,N'-Dicyclohexylcarbodiimide (DCC)206.335.4 g0.026
4-Dimethylaminopyridine (DMAP)122.170.3 g0.0024
Dichloromethane (DCM)84.93100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4'-hydroxy-4-propylbiphenyl (5.0 g, 0.024 mol), 4-cyanobenzoic acid (3.8 g, 0.026 mol), and 4-dimethylaminopyridine (0.3 g, 0.0024 mol) in 100 mL of dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (5.4 g, 0.026 mol) in 20 mL of dichloromethane dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain 4'-cyano-4-propylbiphenyl-4-carboxylate as a white crystalline solid.

Characterization and Expected Properties

The synthesized calamitic liquid crystal should be characterized to confirm its structure and investigate its mesomorphic properties.

Characterization Techniques:

TechniquePurpose
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure and purity of the synthesized compounds.
FT-IR Spectroscopy To identify the functional groups present, such as the ester carbonyl and nitrile groups.
Differential Scanning Calorimetry (DSC) To determine the phase transition temperatures (melting point and clearing point) and associated enthalpy changes.[17][18]
Polarized Optical Microscopy (POM) To observe the textures of the liquid crystalline phases and identify the type of mesophase (e.g., nematic, smectic).[18]

Expected Properties:

The target molecule, 4'-cyano-4-propylbiphenyl-4-carboxylate, is expected to exhibit a nematic liquid crystal phase over a specific temperature range. The propyl chain provides flexibility, while the rigid biphenyl core and the terminal cyano and carboxylate groups contribute to the molecular anisotropy and intermolecular interactions necessary for liquid crystalline behavior. The presence of the cyano group is anticipated to result in a material with a positive dielectric anisotropy, making it suitable for applications in twisted nematic displays.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of calamitic liquid crystals. Through a strategic sequence of reactions, such as bromination, Suzuki-Miyaura coupling, and esterification, it is possible to construct a wide variety of liquid crystalline materials with tailored properties. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists in the field, highlighting the fundamental principles and practical considerations for the design and synthesis of novel liquid crystalline materials.

References

  • Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Liquid Crystals: 3 Types, Amazing Applications. Science Info. Available at: [Link]

  • Studies of Calamitic Liquid Crystalline Compounds Involving Ester-Azo Central Linkages with a Biphenyl Moiety. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. NIH. Available at: [Link]

  • Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. UEA Digital Repository. Available at: [Link]

  • Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. Taylor & Francis Online. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available at: [Link]

  • Liquid Crystal and their Applications. International Journal of Engineering and Technical Research. Available at: [Link]

  • Electronic Conduction in Biphenyl Liquid Crystals. Chemistry Letters - Oxford Academic. Available at: [Link]

  • Innovative molecular design of bridged biphenyls for calamitic nematic liquid crystals with extensive π-conjugated mesogens. RSC Publishing. Available at: [Link]

  • Liquid crystal composition. Google Patents.
  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC - PubMed Central. Available at: [Link]

  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. MDPI. Available at: [Link]

  • Synthesis, Characterization, and Liquid Crystalline Behavior of Ester-Schiff Base Derivatives Attached to Nonyl and Tetradecyl Terminal Chains. ResearchGate. Available at: [Link]

  • Ester formation at the liquid–solid interface. PMC - NIH. Available at: [Link]

  • Synthesis and Thermal Behavior of New Liquid Crystals Arylaldoxime Esters. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Synthesis and characterization of some calamitic liquid crystals consisting of cholesterol, rod-like imine and biphenyl-4-carboxylate components. EPrints USM. Available at: [Link]

  • Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. MDPI. Available at: [Link]

  • Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. MDPI. Available at: [Link]

  • Innovative molecular design of bridged biphenyls for calamitic nematic liquid crystals with extensive π-conjugated mesogens. Materials Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Studies of Phase Diagram of a Liquid Crystal with 4-[2-(3-Fluorophenyl)ethyl]biphenyl Core of Molecules. Acta Physica Polonica A. Available at: [Link]

  • What Are The Applications Of Liquid Crystals?. YouTube. Available at: [Link]

  • 4-Cyano-4'-pentylbiphenyl. Wikipedia. Available at: [Link]

  • Organic Reactions: Esterification & Transesterification. Student Academic Success. Available at: [Link]

  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC - NIH. Available at: [Link]

  • Biphenyl based liquid crystal compositions. Google Patents.
  • Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. MDPI. Available at: [Link]

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Application Note: Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 4-Propylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The biphenyl moiety is a privileged scaffold in medicinal chemistry, materials science, and agrochemicals.[1] 4-Propylbiphenyl, a specific derivative, serves as a crucial intermediate in the synthesis of more complex molecules, including liquid crystals and pharmaceutical agents. The construction of the C-C bond linking the two aryl rings is a pivotal step in its synthesis. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this transformation, a significance highlighted by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[2]

These reactions offer high efficiency, broad functional group tolerance, and predictable stereochemistry, making them indispensable in modern organic synthesis.[3] This guide provides an in-depth analysis of various palladium-catalyzed methods for synthesizing this compound, explains the mechanistic principles behind experimental choices, and delivers a field-proven protocol for the Suzuki-Miyaura coupling, the most widely adopted method for this purpose.

Mechanistic Foundations of Palladium-Catalyzed Cross-Coupling

The success of palladium-catalyzed cross-coupling reactions hinges on a catalytic cycle that masterfully orchestrates the formation of a new carbon-carbon bond. This cycle universally involves a palladium catalyst toggling between its Pd(0) and Pd(II) oxidation states. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5][6][7]

  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of an organic halide (Ar-X). This step oxidizes the palladium to a Pd(II) species, forming a square planar intermediate. This is often the rate-determining step of the entire cycle.[4][7]

  • Transmetalation: In this step, the organic group (Ar') from an organometallic reagent (e.g., organoboron, organozinc, or organotin) is transferred to the Pd(II) complex, displacing the halide. This forms a di-organopalladium(II) intermediate.

  • Reductive Elimination: The final step involves the two organic groups (Ar and Ar') coupling to form the desired biphenyl product (Ar-Ar'). This process reduces the palladium center back to its catalytically active Pd(0) state, which re-enters the catalytic cycle.[4][5][6]

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition + Ar-X Trans Ar-Pd(II)(Ar')L₂ OxAdd->Trans Transmetalation + Ar'-M Trans->Pd0 Reductive Elimination Product Ar-Ar' (Product) Trans->Product G cluster_workflow Experimental Workflow prep 1. Preparation (Degas Solvents, Weigh Reagents) setup 2. Reaction Setup (Inert Atmosphere) prep->setup reaction 3. Reaction (Heating & Stirring) setup->reaction workup 4. Work-up (Extraction & Drying) reaction->workup purify 5. Purification (Chromatography) workup->purify analysis 6. Analysis (NMR, GC-MS) purify->analysis

Caption: Step-by-step experimental workflow for synthesis.

Materials and Reagents
ReagentFormulaM.W.AmountMolEq.
1-Bromo-4-propylbenzeneC₉H₁₁Br199.091.0 g5.02 mmol1.0
Phenylboronic AcidC₆H₇BO₂121.93735 mg6.03 mmol1.2
Palladium(II) AcetatePd(OAc)₂224.5011.3 mg0.05 mmol0.01
SPhosC₂₇H₃₃OP410.5241.2 mg0.10 mmol0.02
Potassium Phosphate (K₃PO₄)K₃PO₄212.272.13 g10.04 mmol2.0
TolueneC₇H₈-20 mL--
Deionized WaterH₂O-2 mL--
Step-by-Step Protocol

Note: This reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques or in a glovebox to prevent catalyst oxidation.

  • Vessel Preparation: To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-propylbenzene (1.0 g, 5.02 mmol), phenylboronic acid (735 mg, 6.03 mmol), palladium(II) acetate (11.3 mg, 0.05 mmol), SPhos (41.2 mg, 0.10 mmol), and potassium phosphate (2.13 g, 10.04 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene (20 mL) and degassed deionized water (2 mL) via syringe. The solvent should be degassed by sparging with argon for at least 30 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add 30 mL of ethyl acetate and 30 mL of water. Stir for 5 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter. [4]Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with hexanes, to afford this compound as a colorless oil or white solid.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive Catalyst: Pd(OAc)₂ not properly reduced to Pd(0); ligand or catalyst degraded by oxygen.Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust pre-catalyst (e.g., SPhos Pd G2). Ensure all steps are performed under a strict inert atmosphere.
Impure Reagents: Water in solvents or reagents; poor quality boronic acid.Use anhydrous solvents. Recrystallize the boronic acid if necessary. Ensure the base is dry and finely powdered.
Incorrect Base/Solvent: The chosen base or solvent system is not optimal for the substrate.Screen different bases (e.g., K₂CO₃, CsF). [8]Try alternative solvents like 1,4-dioxane or DMF. [4]
Formation of Side Products Homocoupling: The boronic acid couples with itself to form biphenyl.This can happen at higher temperatures or if the oxidative addition is slow. Lower the reaction temperature. Ensure the aryl halide is pure.
Protodeborylation: The boronic acid is replaced by a hydrogen atom.Ensure the base is not too strong or the reaction time too long. Use a less aqueous solvent system if possible.
Hydrodehalogenation: The aryl halide is reduced, removing the halogen.This can be a side reaction of the Buchwald-Hartwig amination pathway if amines are present as impurities. [9]Ensure all reagents are free from amine contamination.

Conclusion

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a highly efficient, reliable, and robust platform for the synthesis of this compound. The success of the synthesis is critically dependent on the rational selection of the catalyst system, especially the phosphine ligand, and the meticulous execution of the reaction under inert conditions. By understanding the underlying mechanistic principles and following optimized protocols, researchers can consistently achieve high yields of the target compound, facilitating further research and development in the fields of materials science and drug discovery.

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Dialkylbiaryl phosphine ligands. Wikipedia. [Link]

  • Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Current Organic Synthesis. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]

  • A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • The compound 4-bromo-1-n-propylbenzene is best made from benzene by the application of these reagents in. Brainly. [Link]

  • Mastering Suzuki Coupling: Your Guide to Palladium Catalysts. Hopax. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis of parent biphenyl via Stille cross coupling. ResearchGate. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Solved The compound 4-bromo-1-n-propylbenzene is best made. Chegg.com. [Link]

  • Negishi coupling. Wikipedia. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. [Link]

  • Negishi Coupling. SynArchive. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • The Stille Reaction. Myers Group, Harvard University. [Link]

  • Negishi Coupling. Organic Chemistry Portal. [Link]

  • n-PROPYLBENZENE. Organic Syntheses. [Link]

  • 4-Propylphenylboronic acid. Jinan Future chemical Co.,Ltd. [Link]

  • Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. National Institutes of Health. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • 4-Formylphenylboronic acid. Wikipedia. [Link]

  • Negishi Coupling|Basics|Mechanism|Catalytic Cycle| Examples| ChemOrgChem. YouTube. [Link]

  • Application of Negishi Cross-coupling in the Synthesis of Bioactive Molecules. Chinese Journal of Pharmaceuticals. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Propylbiphenyl Synthesis via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the synthesis of 4-propylbiphenyl via the Suzuki-Miyaura cross-coupling reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, helping you to improve your reaction yields and product purity.

Introduction to the Suzuki Coupling for this compound Synthesis

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1] For the synthesis of this compound, this typically involves the reaction of an aryl halide, such as 4-bromobiphenyl, with n-propylboronic acid in the presence of a palladium catalyst and a base.

While the Suzuki coupling is a robust reaction, achieving high yields of this compound can be challenging due to the specific properties of the alkylboronic acid coupling partner. This guide will address these unique challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: I am not observing any product formation. Where should I start troubleshooting?

A1: A complete lack of product is often due to an issue with the catalyst's activity. The active Pd(0) species is highly sensitive to oxygen, and insufficient degassing of your reaction mixture can lead to its deactivation.[2] Ensure all solvents and reagents are thoroughly degassed, and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Also, verify that your palladium precursor and any phosphine ligands have not degraded during storage.

Q2: My yield of this compound is consistently low. What are the most likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors, with the most common being side reactions involving the n-propylboronic acid. Key areas to investigate include:

  • β-Hydride Elimination: This is a major decomposition pathway for alkylpalladium(II) intermediates, which can form after transmetalation. This side reaction is more prevalent with alkylboronic acids containing β-hydrogens, such as n-propylboronic acid.

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the n-propylboronic acid by a proton source, resulting in the formation of propane instead of the desired product.

  • Homocoupling: This side reaction can occur with either the aryl halide or the boronic acid, leading to the formation of biphenyl or hexane, respectively.

Q3: How can I minimize β-hydride elimination?

A3: The choice of ligand is critical to suppress β-hydride elimination. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination to form this compound over β-hydride elimination. Ligands such as SPhos or the use of N-heterocyclic carbenes (NHCs) can be effective.[3]

Q4: What is the best way to prevent protodeboronation of my n-propylboronic acid?

A4: Protodeboronation is often exacerbated by the presence of water and certain bases. To mitigate this:

  • Use a Milder Base: Strong bases can promote protodeboronation. Consider using milder bases such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[4]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, for sensitive substrates like n-propylboronic acid, running the reaction under anhydrous conditions can be beneficial.

  • Use of Boronic Esters: Converting the n-propylboronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA boronate, can protect it from premature decomposition. The boronic acid is then released slowly in situ during the reaction.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to resolving common problems encountered during the synthesis of this compound via Suzuki coupling.

Problem Potential Cause Recommended Solution
Low or No Conversion of Starting Materials Inactive catalyst (Pd(0) oxidized)Ensure rigorous degassing of solvents and reagents. Use fresh, high-quality palladium precursor and ligands. Consider using a pre-catalyst that is more air-stable.
Low reaction temperatureThe reaction may require heating to overcome the activation energy. A typical temperature range is 80-110 °C.[5]
Inappropriate baseThe base is crucial for activating the boronic acid.[6] If using a mild base like K₂CO₃, ensure it is of high quality and used in sufficient excess (typically 2-3 equivalents).
Significant Formation of Biphenyl (from aryl halide homocoupling) Presence of oxygenOxygen can promote the homocoupling of the aryl halide.[6] Improve degassing procedures.
High catalyst loadingIn some cases, very high concentrations of the palladium catalyst can lead to increased homocoupling.
Significant Formation of Propane (from protodeboronation) Presence of water or protic solventsUse anhydrous solvents and consider a milder, non-hydroxide base like K₂CO₃ or CsF.[4]
Unstable boronic acidConvert n-propylboronic acid to a more stable MIDA boronate, which will slowly release the boronic acid under the reaction conditions.
Significant Formation of Hexane (from boronic acid homocoupling) High concentration of Pd(II) speciesIf using a Pd(II) precatalyst, ensure its efficient reduction to Pd(0). The presence of excess phosphine ligand can aid in this reduction.
Formation of Isomeric Biphenyls Impure starting materialsEnsure the purity of your 4-bromobiphenyl and n-propylboronic acid through techniques like recrystallization or chromatography.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific setup and reagents.

Materials:

  • 4-Bromobiphenyl (1.0 mmol, 233 mg)

  • n-Propylboronic acid (1.5 mmol, 132 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • SPhos (dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine) (0.04 mmol, 16.4 mg)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 mmol, 414 mg)

  • Toluene, anhydrous (10 mL)

  • Deionized water, degassed (2 mL)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 4-bromobiphenyl, n-propylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive flow of the inert gas, add palladium(II) acetate and SPhos.

  • Add anhydrous toluene and degassed deionized water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford this compound.

Visualizing the Suzuki Coupling and Troubleshooting

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-R'(L2) Transmetalation (R'-B(OH)2) Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination (Ar-R') Troubleshooting_Workflow start Low Yield of this compound check_catalyst Check Catalyst Activity (Degassing, Fresh Reagents) start->check_catalyst check_conditions Optimize Reaction Conditions (Temperature, Base, Solvent) check_catalyst->check_conditions analyze_byproducts Analyze Byproducts by GC-MS check_conditions->analyze_byproducts protodeboronation Protodeboronation Detected? analyze_byproducts->protodeboronation beta_hydride β-Hydride Elimination Detected? protodeboronation->beta_hydride No solution_proto Use Milder Base / Anhydrous Conditions / MIDA Boronate protodeboronation->solution_proto Yes homocoupling Homocoupling Detected? beta_hydride->homocoupling No solution_beta Use Bulky Ligand (e.g., SPhos) beta_hydride->solution_beta Yes solution_homo Improve Degassing / Optimize Catalyst Loading homocoupling->solution_homo Yes end Improved Yield homocoupling->end No solution_proto->end solution_beta->end solution_homo->end

Caption: A decision tree for troubleshooting low yields.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Martín, R., & Buchwald, S. L. (2015). Influence of the Base on Pd@MIL-101-NH2 (Cr) as Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 21(35), 12438–12444*. [Link]

  • Organic Syntheses. Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. The effect of various bases on the Suzuki coupling reaction a. [Link]

  • Wikipedia. Suzuki reaction. [Link]

Sources

Common side products in the synthesis of 4-Propylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Propylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important biphenyl derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing this compound, and what are the key considerations for each?

A1: The preparation of this compound typically follows one of two general pathways: a direct coupling method to form the biphenyl core with the propyl group already in place, or a two-step approach involving the formation of a functionalized biphenyl followed by the introduction or modification of the propyl group. The most prevalent methods include:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: This is a widely used method involving the reaction of an aryl halide with an arylboronic acid.[1] For this compound, this would typically involve coupling 4-propylphenylboronic acid with a halobiphenyl, or a phenylboronic acid with a 4-propylhalobenzene.[2]

    • Kumada Coupling: This reaction utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium complexes.[3][4] It's a powerful tool for forming carbon-carbon bonds.[5]

  • Friedel-Crafts Acylation followed by Reduction:

    • This two-step approach first introduces an acyl group onto the biphenyl scaffold via Friedel-Crafts acylation.[6] The resulting ketone is then reduced to the corresponding alkane (the propyl group) using methods like the Clemmensen or Wolff-Kishner reduction.[7][8]

Each method has its own set of advantages and potential pitfalls, particularly concerning the formation of side products.

Q2: I'm attempting a Suzuki-Miyaura coupling to synthesize this compound and observing significant byproduct formation. What are the likely culprits and how can I mitigate them?

A2: The Suzuki-Miyaura coupling is a robust reaction, but several side reactions can lead to impurities. The most common side products are homocoupled products and dehalogenated starting materials.[9][10]

  • Homocoupling: This results in the formation of biphenyl (from the phenylboronic acid) and 4,4'-dipropylbiphenyl (from the 4-propylphenylboronic acid). This side reaction is often attributed to side reactions of the organometallic intermediates.

  • Dehalogenation: The aryl halide starting material can be reduced to the corresponding arene (e.g., biphenyl from halobiphenyl), which reduces the overall yield of the desired cross-coupled product.[9]

Troubleshooting Strategies:

Problem Potential Cause Recommended Solution
Excessive Homocoupling Suboptimal stoichiometry, catalyst, or reaction conditions.- Control Stoichiometry: Use a slight excess of one of the coupling partners. - Slow Addition: Slowly add the more reactive coupling partner to the reaction mixture.[10] - Ligand Choice: Employ bulky, electron-rich phosphine ligands to favor cross-coupling.
Significant Dehalogenation Presence of protic impurities, unsuitable base or solvent.- Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. - Base Selection: Use a non-nucleophilic base like potassium carbonate or cesium carbonate. - Solvent Choice: Aprotic solvents like toluene, dioxane, or THF are generally preferred.
Low Conversion Inefficient catalyst activation or deactivation.- Catalyst Screening: Experiment with different palladium sources and ligands.[11] - Fresh Catalyst: Use a fresh, active catalyst. Palladium catalysts can be air-sensitive.

Here is a workflow to troubleshoot a problematic Suzuki-Miyaura coupling:

Suzuki_Troubleshooting cluster_solutions Troubleshooting Actions start Low Yield of this compound check_byproducts Analyze Crude Mixture (GC-MS, NMR) start->check_byproducts homocoupling High Homocoupling Products check_byproducts->homocoupling Identified dehalogenation High Dehalogenation Product check_byproducts->dehalogenation Identified low_conversion Unreacted Starting Materials check_byproducts->low_conversion Identified solution_homo Optimize Stoichiometry Slow Addition of Reagents Change Ligand homocoupling->solution_homo solution_dehalo Ensure Anhydrous Conditions Use Non-nucleophilic Base Degas Solvents dehalogenation->solution_dehalo solution_low_conv Screen Catalysts/Ligands Use Fresh Catalyst Increase Temperature low_conversion->solution_low_conv

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Q3: My Kumada coupling for this compound synthesis is giving a low yield and a mixture of products. What are the common side reactions?

A3: The Kumada coupling is highly effective but sensitive to reaction conditions. The primary side products are typically homocoupled species and reduction products.[12]

  • Homocoupling: Similar to the Suzuki reaction, Grignard reagents can couple with themselves, leading to symmetrical biphenyls.

  • Reduction: The aryl halide can be reduced, leading to the formation of biphenyl.

Troubleshooting Strategies:

Problem Potential Cause Recommended Solution
Homocoupling of Grignard Reagent High concentration of Grignard reagent, slow catalyst turnover.- Slow Addition: Add the Grignard reagent slowly to the reaction mixture containing the catalyst and aryl halide. - Catalyst Choice: Nickel-based catalysts are sometimes more prone to homocoupling; consider a palladium catalyst.[12]
Reduction of Aryl Halide Presence of β-hydrogens in the Grignard reagent (not directly applicable for aryl Grignards but a general consideration), or side reactions with the solvent.- Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[3] Ensure all glassware, solvents, and reagents are scrupulously dry. - Solvent: Use ethereal solvents like THF or diethyl ether.[5]
Low Reactivity Poor quality Grignard reagent or inactive catalyst.- Fresh Grignard Reagent: Prepare the Grignard reagent fresh and titrate it before use. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) as the catalyst can be air-sensitive.[12]
Q4: I am using the Friedel-Crafts acylation of biphenyl to make a precursor for this compound, but I'm getting a mixture of isomers. How can I improve the regioselectivity?

A4: Friedel-Crafts acylation of biphenyl with an acylating agent (like propanoyl chloride) in the presence of a Lewis acid (e.g., AlCl₃) predominantly yields the para-substituted product (4-acylbiphenyl) due to steric hindrance at the ortho positions.[13] However, small amounts of the ortho and even meta isomers can form.

Troubleshooting Isomer Formation:

  • Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity by favoring the thermodynamically more stable para product.

  • Lewis Acid: The choice and amount of Lewis acid can influence the isomer distribution. Using a stoichiometric amount of AlCl₃ is often necessary as it complexes with the product ketone.[14]

  • Solvent: The polarity of the solvent can also play a role. Less polar solvents may enhance selectivity.

A more significant issue with Friedel-Crafts reactions on substituted biphenyls is controlling the position of acylation. The existing substituent will direct the incoming acyl group.

Q5: After successfully performing the Friedel-Crafts acylation to get 4-propanoylbiphenyl, my reduction step (Clemmensen or Wolff-Kishner) is problematic. What are the potential side products?

A5: Both the Clemmensen and Wolff-Kishner reductions are powerful methods for converting ketones to alkanes, but they operate under harsh conditions (strongly acidic and strongly basic, respectively), which can lead to side products.[15][16]

Clemmensen Reduction (Zinc Amalgam and HCl): [7]

  • Incomplete Reduction: The reaction may stop at the alcohol stage (1-(biphenyl-4-yl)propan-1-ol).

  • Dimerization: Pinacol coupling products can form.[17]

  • Rearrangements: The strongly acidic conditions can sometimes lead to skeletal rearrangements, although this is less common with simple aryl ketones.

Wolff-Kishner Reduction (Hydrazine and a Strong Base): [8]

  • Incomplete Reaction: The intermediate hydrazone may be isolated if the reaction does not go to completion.

  • Azine Formation: The hydrazone can react with another molecule of the starting ketone to form an azine.[8]

  • Side reactions with other functional groups: The highly basic conditions are incompatible with base-sensitive functional groups.

Troubleshooting Reduction Reactions:

Reduction Method Problem Recommended Solution
Clemmensen Incomplete reduction- Activate Zinc: Ensure the zinc amalgam is freshly prepared and active. - Reaction Time/Temperature: Increase the reaction time or temperature. - Solvent: A co-solvent like toluene can help with the solubility of the starting material.
Wolff-Kishner Azine formation- Huang-Minlon Modification: Use a high-boiling solvent like diethylene glycol and distill off water to drive the reaction to completion.[18] - Pre-formed Hydrazone: In some cases, pre-forming the hydrazone before adding the base can improve the yield.[8]

Here is a diagram illustrating the two-step Friedel-Crafts acylation and subsequent reduction pathway:

FC_Reduction cluster_reduction Reduction Step Biphenyl Biphenyl Acylation Friedel-Crafts Acylation Biphenyl->Acylation PropanoylChloride Propanoyl Chloride (or anhydride) PropanoylChloride->Acylation Ketone 4-Propanoylbiphenyl Acylation->Ketone Clemmensen Clemmensen Reduction (Zn(Hg), HCl) Ketone->Clemmensen WolffKishner Wolff-Kishner Reduction (H2NNH2, KOH) Ketone->WolffKishner Propylbiphenyl This compound Clemmensen->Propylbiphenyl WolffKishner->Propylbiphenyl

Caption: Synthetic route to this compound via Friedel-Crafts acylation and reduction.

Purification of this compound

Q6: How can I effectively purify this compound from the side products of these reactions?

A6: The purification strategy will depend on the specific impurities present.

  • Chromatography: Column chromatography on silica gel is a very effective method for separating this compound from more polar side products (like incompletely reduced alcohols) and less polar ones (like biphenyl). A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane, is typically used.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent (e.g., ethanol, methanol, or hexanes) can be an excellent method for obtaining highly pure material.

  • Distillation: If the side products have significantly different boiling points, distillation under reduced pressure can be employed.[19]

  • Aqueous Wash/Extraction: For reactions involving boronic acids or Grignard reagents, an aqueous workup is essential to remove inorganic salts and water-soluble byproducts.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Kumada Coupling. [Link]

  • Wikipedia. Kumada coupling. [Link]

  • National Institutes of Health. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Friedel–Crafts acylation of biphenyl with anhydrides. [Link]

  • Filo. Biphenyl (phenylbenzene) undergoes the Friedel-Crafts acylation reaction.... [Link]

  • The Friedel-Crafts Reaction. (2014). [Link]

  • Organic Chemistry Portal. Kumada Coupling. [Link]

  • National Institutes of Health. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Suzuki coupling of aryl halides and various arylboronic acids. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Reddit. Failed suzuki coupling, any suggenstions?. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • Pharmaguideline. Wolff Kishner Reduction. [Link]

  • Wikipedia. Clemmensen reduction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Organic Reactions. The Wolff-Kishner Reduction. [Link]

  • Organic Chemistry Portal. Clemmensen Reduction. [Link]

  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • Wikipedia. Wolff–Kishner reduction. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Chemistry LibreTexts. 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

  • Wikipedia. Grignard reagent. [Link]

  • Chemistry LibreTexts. Clemmensen Reduction. [Link]

  • Juniper Publishers. The Clemmensen Reduction. [Link]

  • Organic Syntheses Procedure. 4-methoxy-2'-methylbiphenyl. [Link]

  • Evans Group, Harvard University. Remove Sticky Reagents during Workup. [Link]

  • NROChemistry. Wolff-Kishner Reduction: Mechanism & Examples. [Link]

  • San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • National Institutes of Health. 4-Propyl-1,1'-biphenyl. [Link]

  • Organic Chemistry Portal. Wolff-Kishner Reduction. [Link]

  • Google P

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Technical Support Center: 4-Propylbiphenyl Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-propylbiphenyl. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your synthetic work. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the challenges of this synthesis.

Introduction to this compound Synthesis

This compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and liquid crystals.[1][2] Its synthesis can be approached through several well-established methods, each with its own set of potential challenges. The two most common routes are the Suzuki-Miyaura coupling and a two-step Friedel-Crafts acylation followed by reduction. This guide will address common issues for both pathways.

Section 1: Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically involving the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.[3][4][5][6] For the synthesis of this compound, this would typically involve coupling 4-propylphenylboronic acid with a halobiphenyl or a propyl halide with a biphenylboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Suzuki-Miyaura coupling reaction is showing low to no conversion of my starting materials. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a Suzuki coupling is a common issue that can often be traced back to several key factors:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction.[7]

    • Cause: The Pd(0) catalyst may have oxidized to Pd(II) (often seen as a black precipitate of palladium black) or the ligand may have degraded.[8]

    • Solution:

      • Use a Fresh Catalyst and Ligand: Ensure that your palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and phosphine ligands are fresh and have been stored under an inert atmosphere.

      • In-situ Reduction: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your reaction conditions are suitable for its reduction to the active Pd(0) species.[3]

      • Catalyst Loading: Verify that you are using the correct catalyst loading. Typically, 1-5 mol% is sufficient. Too low a concentration can lead to incomplete conversion.[7]

  • Ineffective Base: The base plays a crucial role in the transmetalation step.[6]

    • Cause: The chosen base may not be strong enough or soluble enough in the reaction medium.

    • Solution:

      • Screen Bases: If using a weaker base like Na₂CO₃, consider switching to a stronger, more soluble base such as K₃PO₄ or Cs₂CO₃.[7][9]

      • Ensure Proper Mixing: Make sure the base is finely powdered and well-dispersed to maximize its surface area and reactivity.

  • Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of the boronic acid, a significant side reaction.[9]

    • Cause: Insufficient degassing of solvents and failure to maintain an inert atmosphere.

    • Solution:

      • Rigorous Degassing: Degas all solvents and water thoroughly. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique.[9]

      • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas using Schlenk line techniques or a glovebox.[9]

  • Suboptimal Temperature:

    • Cause: The reaction may not have reached the necessary temperature for efficient catalytic turnover.

    • Solution: Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or GC-MS. Be aware that some catalyst systems may degrade at higher temperatures.[7]

Question 2: I am observing significant amounts of homocoupled byproducts (biphenyl and/or 4,4'-dipropylbiphenyl) in my reaction mixture. How can I minimize this?

Answer:

Homocoupling is a common side reaction in Suzuki couplings.[9][10] Minimizing it requires careful control of the reaction conditions:

  • Primary Cause: The primary culprit is often the presence of oxygen, which promotes the oxidative homocoupling of the boronic acid.[9]

  • Solutions:

    • Strictly Anaerobic Conditions: As mentioned above, rigorous degassing and maintaining an inert atmosphere are critical.

    • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid reagent.

    • Slow Addition: The slow addition of the more reactive coupling partner can help suppress homocoupling.

    • Choice of Catalyst and Ligand: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling.[10]

    • Lower Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions.[9]

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagents.

ReagentAmount (mmol)Molar Eq.
4-Bromobiphenyl1.01.0
Propylboronic acid1.51.5
Pd(PPh₃)₄0.030.03
K₂CO₃2.02.0
Toluene5 mL-
Water1 mL-

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromobiphenyl, propylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene and water via syringe.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of argon.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford this compound.

Visualization of Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Base degas Degas Solvents inert Establish Inert Atmosphere (Ar/N2) catalyst Add Pd Catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product Pure this compound purify->product

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Section 2: Friedel-Crafts Acylation and Reduction Route

This two-step approach first involves the Friedel-Crafts acylation of biphenyl with propionyl chloride to form 4-propionylbiphenyl, followed by a reduction of the ketone to yield this compound.[11][12][13][14]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 3: My Friedel-Crafts acylation is giving a low yield and a mixture of isomers. How can I improve the yield and selectivity for the para-substituted product?

Answer:

  • Cause of Low Yield: Friedel-Crafts reactions are susceptible to deactivation of the aromatic ring by the product ketone, which complexes with the Lewis acid catalyst (e.g., AlCl₃).[11][12]

  • Solution for Low Yield:

    • Stoichiometric Catalyst: A stoichiometric amount or even a slight excess of the Lewis acid catalyst is often required to drive the reaction to completion.[11]

    • Anhydrous Conditions: Meticulously ensure all glassware is dry and reagents are anhydrous. Water will quench the Lewis acid catalyst.

  • Cause of Isomer Mixture: While the para-isomer is generally favored due to sterics, some ortho-isomer can form.

  • Solution for Selectivity:

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance the selectivity for the thermodynamically favored para-product.

    • Choice of Lewis Acid: Milder Lewis acids like ZnCl₂ can sometimes offer better selectivity, although they may require higher temperatures or longer reaction times.

Question 4: The reduction of the ketone to the alkane is incomplete or is producing side products. What are the best reduction methods and how can I troubleshoot them?

Answer:

The Clemmensen and Wolff-Kishner reductions are the two most common methods for this transformation.[12]

  • Clemmensen Reduction (Zn(Hg), HCl):

    • Issue: Incomplete reduction.

    • Cause: The amalgamated zinc may not be active enough.

    • Solution: Ensure the zinc is freshly amalgamated before use. The reaction can also be sensitive to the concentration of HCl.

    • Limitation: Not suitable for acid-sensitive substrates.

  • Wolff-Kishner Reduction (H₂NNH₂, base, high temperature):

    • Issue: Incomplete reduction or decomposition at high temperatures.

    • Cause: Insufficiently high temperature or a base that is not strong enough.

    • Solution: Use a high-boiling solvent like diethylene glycol to reach the required temperatures (180-200 °C). A strong base like KOH or potassium tert-butoxide is necessary.

    • Limitation: Not suitable for base-sensitive substrates.

Experimental Protocol: Friedel-Crafts Acylation and Wolff-Kishner Reduction

Step 1: Friedel-Crafts Acylation of Biphenyl

  • To a flame-dried, three-necked flask equipped with a dropping funnel and a gas outlet, add biphenyl and a solvent such as dichloromethane or nitrobenzene.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add anhydrous aluminum chloride (AlCl₃) portion-wise with stirring.

  • Add propionyl chloride dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Quench the reaction by carefully pouring it over crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate to obtain crude 4-propionylbiphenyl, which can be purified by recrystallization.

Step 2: Wolff-Kishner Reduction

  • In a flask equipped with a reflux condenser, combine the crude 4-propionylbiphenyl, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.

  • Heat the mixture to 120-140 °C for 1-2 hours.

  • Increase the temperature to 190-200 °C to distill off water and excess hydrazine.

  • Maintain the reflux at this temperature for an additional 3-4 hours.

  • Cool the reaction mixture, add water, and extract with ether.

  • Wash the ether layer with dilute HCl and then water.

  • Dry the organic layer and remove the solvent to yield crude this compound. Purify by distillation or column chromatography.

Visualization of Friedel-Crafts and Reduction Workflow

Friedel_Crafts_Workflow cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Wolff-Kishner Reduction start_fc Biphenyl + Propionyl Chloride lewis_acid Add AlCl3 at 0°C start_fc->lewis_acid react_fc Stir at Room Temp lewis_acid->react_fc quench_fc Quench with Ice/HCl react_fc->quench_fc workup_fc Extract & Purify quench_fc->workup_fc ketone 4-Propionylbiphenyl workup_fc->ketone start_wk 4-Propionylbiphenyl + H2NNH2, KOH ketone->start_wk Intermediate heat_wk1 Heat to 120-140°C start_wk->heat_wk1 heat_wk2 Heat to 190-200°C heat_wk1->heat_wk2 workup_wk Extract & Purify heat_wk2->workup_wk product_wk This compound workup_wk->product_wk

Caption: Two-step synthesis of this compound via Friedel-Crafts acylation and Wolff-Kishner reduction.

Section 3: Purification and Characterization

Question 5: I am having difficulty purifying the final this compound product. What are the best methods?

Answer:

The choice of purification method depends on the nature and quantity of the impurities.

  • Column Chromatography: This is a very effective method for removing both polar and non-polar impurities. For this compound, a non-polar eluent system like hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) on a silica gel column is typically effective.

  • Recrystallization: If the crude product is a solid and contains small amounts of impurities, recrystallization can be an excellent purification technique.[2] Suitable solvents include ethanol, methanol, or acetone.[2]

  • Distillation: If the main impurities are non-volatile (e.g., catalyst residues), vacuum distillation can be a good option for purification.

Question 6: How can I confirm the identity and purity of my synthesized this compound?

Answer:

Standard spectroscopic techniques are used for characterization:

  • ¹H NMR Spectroscopy: This is one of the most powerful tools for structural elucidation.[15] You should expect to see signals corresponding to the aromatic protons of the biphenyl core and the aliphatic protons of the propyl group. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR Spectroscopy: This technique will show distinct signals for each unique carbon atom in the molecule.[16]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This can be used to confirm the presence of aromatic C-H bonds and aliphatic C-H bonds, and the absence of a carbonyl group if the starting material was a ketone.

Expected ¹H NMR Data for this compound (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6m4HAromatic protons
~7.4m3HAromatic protons
~7.3m2HAromatic protons
~2.6t2H-CH₂- (benzylic)
~1.7sextet2H-CH₂-
~0.9t3H-CH₃

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

References

Sources

Technical Support Center: Optimization of 4-Propylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to optimizing the synthesis of 4-Propylbiphenyl, a critical intermediate in pharmaceuticals and materials science.

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the synthesis of this compound. Our focus is on the widely-used Suzuki-Miyaura cross-coupling reaction, offering a structured approach to troubleshooting common issues and optimizing reaction conditions for maximum yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges you may encounter during the synthesis of this compound via Suzuki-Miyaura coupling. The format is designed to help you quickly identify and solve problems.

Issue 1: Low or No Product Yield

Question: My Suzuki-Miyaura reaction between an aryl halide (e.g., 4-bromobiphenyl) and a propylboron reagent is resulting in a very low yield. What are the primary factors I should investigate?

Answer: A low yield is the most common issue and can often be traced back to one of five key areas: reagent quality, catalyst activity, reaction conditions, inefficient transmetalation, or atmospheric contamination. A systematic approach is crucial for diagnosis.

  • Reagent & Solvent Integrity :

    • Aryl Halide Reactivity : The choice of your aryl halide significantly impacts reactivity. The general trend is I > Br > OTf >> Cl.[1] While 4-iodobiphenyl is more reactive, often allowing for milder conditions, 4-bromobiphenyl is a cost-effective and highly suitable substrate.[2][3] Using aryl chlorides is more challenging and typically requires specialized, highly active catalyst systems with bulky, electron-rich phosphine ligands.[4][5][6]

    • Boronic Acid/Ester Stability : Organoboron reagents can be unstable.[7] Propylboronic acid is susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water.[1] Consider using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester.[1]

    • Solvent and Base Purity : Always use anhydrous, degassed solvents. Oxygen dissolved in the solvent can deactivate the palladium catalyst through oxidation.[1][7] Ensure your base is pure and has been stored correctly.

  • Catalyst System Activity :

    • Catalyst Degradation : Palladium catalysts, particularly Pd(0) sources like Pd(PPh₃)₄, can degrade over time if not stored properly under an inert atmosphere. Pd(II) precatalysts like Pd(OAc)₂ are more stable but require in situ reduction to the active Pd(0) species.[1][7] The formation of palladium black is a visual indicator of catalyst decomposition.

    • Ligand Integrity : Phosphine ligands are highly susceptible to oxidation.[1] Use fresh ligands or store them rigorously under an inert atmosphere. The choice of ligand is also critical; bulky, electron-donating ligands facilitate the oxidative addition and reductive elimination steps.[6][8][9]

  • Sub-Optimal Reaction Conditions :

    • Temperature : Temperature is a critical parameter. While some highly active systems can work at room temperature, most Suzuki-Miyaura couplings require heating.[5][10] An optimal temperature is typically between 80-100 °C.[1][11] Too low a temperature will result in a sluggish or incomplete reaction, while excessively high temperatures can promote side reactions and catalyst decomposition.[12][13]

    • Reaction Time : Monitor the reaction by TLC or LC-MS to determine the point of completion. Insufficient reaction time will leave starting materials, while excessive time can lead to product degradation or increased side products.

  • Atmosphere Control :

    • Inert Atmosphere : The catalytic cycle involves sensitive Pd(0) species that are readily oxidized by atmospheric oxygen. It is imperative to thoroughly degas the reaction mixture (by bubbling argon or nitrogen through the solvent for 10-15 minutes) and maintain a positive pressure of inert gas throughout the reaction.[1] A common method is to perform three cycles of evacuating the reaction flask and backfilling with nitrogen or argon.[3]

Issue 2: Significant Side Product Formation

Question: I am observing significant impurities alongside my this compound product. What are the likely side reactions, and how can they be minimized?

Answer: The formation of impurities is typically due to one of two main side reactions: homocoupling or protodeboronation.

  • Homocoupling : This is the coupling of two identical molecules (e.g., two molecules of the propylboronic acid or two molecules of the 4-bromobiphenyl).

    • Cause : Homocoupling of boronic acids is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and favor the formation of Pd(II) species that drive this side reaction.[7]

    • Solution : Rigorous deoxygenation of the reaction mixture is the most effective solution. Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.[1][7] Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess may lead to purification challenges.

  • Protodeboronation : This is the cleavage of the C-B bond of the propylboronic acid, replacing it with a C-H bond.

    • Cause : This side reaction is often promoted by water and the choice of base.[1] While some water is often necessary for Suzuki reactions, especially when using inorganic bases, excess water can be detrimental.

    • Solution :

      • Choice of Base : Using milder bases like K₃PO₄ or Cs₂CO₃ can be beneficial over stronger hydroxide bases.[1]

      • Use of Boronic Esters : Converting the boronic acid to a more stable derivative like a pinacol ester can protect it from premature decomposition.[1]

      • Control Reaction Time and Temperature : Shorter reaction times and the lowest effective temperature can reduce the extent of protodeboronation.[1]

Frequently Asked Questions (FAQs)

Q1: Which aryl halide is best for synthesizing this compound: 4-bromo-, 4-iodo-, or 4-chlorobiphenyl? The reactivity for the oxidative addition step follows the order: I > Br > OTf >> Cl.[1] 4-Iodobiphenyl is the most reactive and can often be coupled under milder conditions. However, 4-bromobiphenyl is frequently used due to its lower cost and excellent performance with modern catalyst systems.[3][14] 4-Chlorobiphenyl is the least reactive and requires more specialized and highly active catalysts, often containing bulky, electron-rich dialkylbiaryl phosphine ligands, to achieve good yields.[5][6]

Q2: How do I choose the optimal palladium catalyst and ligand? The choice depends on your specific substrates and desired reaction conditions.

  • Pd(PPh₃)₄ : A reliable, general-purpose Pd(0) catalyst that comes pre-ligated. It is effective for many couplings involving aryl bromides and iodides.[7]

  • Pd(OAc)₂ or Pd₂(dba)₃ + Ligand : Using a Pd(II) or Pd(0) source with a separate ligand allows for greater flexibility. You can select a ligand tailored to your needs. For challenging couplings (like with aryl chlorides or sterically hindered substrates), bulky and electron-rich ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective as they promote the oxidative addition and reductive elimination steps.[6][7][8][9]

Q3: What is the specific role of the base in the Suzuki-Miyaura reaction? The base is not merely a proton scavenger. Its primary and essential role is to activate the organoboron species.[15] It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., R-B(OH)₃⁻).[16][17] This boronate species is significantly more reactive and readily participates in the transmetalation step with the palladium(II) complex, which is often the rate-determining step of the catalytic cycle.[15]

Q4: What are the best solvent systems for this reaction? The Suzuki-Miyaura reaction is versatile and can be run in a variety of solvents.[9] Biphasic systems are very common. Typical choices include:

  • Toluene/Water

  • 1,4-Dioxane/Water [1]

  • THF/Water [18] The aqueous phase is often used to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄). The specific ratio of organic solvent to water can be optimized, but a common starting point is 4:1 or 5:1.[1][18]

Visualized Workflows and Protocols

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Aryl-Pd(II)-X L₂ Complex OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Aryl_Propyl_PdII Aryl-Pd(II)-Propyl L₂ Complex Transmetalation->Aryl_Propyl_PdII RedElim Reductive Elimination Aryl_Propyl_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product This compound (Product) RedElim->Product ArylHalide 4-Bromobiphenyl (Ar-X) ArylHalide->OxAdd BoronicAcid Propylboronic Acid (R-B(OH)₂) + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart start Low Yield Observed check_reagents 1. Verify Reagent & Solvent Quality (Purity, Freshness, Degassed) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents Use fresh catalyst/ligand reagents_ok->replace_reagents No check_atmosphere 2. Confirm Inert Atmosphere (Proper degassing, N₂/Ar blanket) reagents_ok->check_atmosphere Yes replace_reagents->check_reagents atmosphere_ok Atmosphere OK? check_atmosphere->atmosphere_ok improve_degassing Improve Degassing Protocol (e.g., 3x pump-thaw cycles) atmosphere_ok->improve_degassing No check_conditions 3. Evaluate Reaction Conditions (Temperature, Time, Base) atmosphere_ok->check_conditions Yes improve_degassing->check_atmosphere conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Screen Parameters: - Increase Temp (e.g., 80 -> 100°C) - Change Base (e.g., K₂CO₃ -> K₃PO₄) - Change Solvent conditions_ok->optimize_conditions No check_side_reactions 4. Analyze for Side Products (TLC/LC-MS for homocoupling, protodeboronation) conditions_ok->check_side_reactions Yes success Yield Improved optimize_conditions->success check_side_reactions->success

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

Experimental Protocol & Data

Optimized Protocol for this compound Synthesis

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-bromobiphenyl with propylboronic acid.

Materials:

  • 4-Bromobiphenyl

  • Propylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized, degassed)

  • Standard glassware, Schlenk line or glovebox

Procedure:

  • Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobiphenyl (1.0 mmol, 1.0 eq), propylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere : Seal the flask and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Solvent Addition : Under a positive pressure of inert gas, add 5 mL of a pre-degassed 4:1 mixture of 1,4-dioxane and water.

  • Catalyst Addition : Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 mmol, 2-5 mol%), to the flask under a positive flow of inert gas.

  • Reaction : Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress using TLC or LC-MS until the 4-bromobiphenyl starting material is consumed (typically 6-12 hours).

  • Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Table 1: Effect of Reaction Parameters on Yield

The following table summarizes typical outcomes when varying key parameters in the synthesis of biaryls via Suzuki-Miyaura coupling.

ParameterVariationTypical Effect on YieldRationale & Citation
Base Weak (e.g., NaHCO₃) vs. Strong (e.g., K₂CO₃, K₃PO₄)Stronger bases generally provide higher yields.A stronger base more effectively generates the reactive boronate "ate" complex required for transmetalation.[15][16][17]
Solvent Anhydrous Toluene vs. Dioxane/Water (4:1)The biphasic system often gives superior results.The aqueous phase effectively dissolves the inorganic base, facilitating its interaction with the boronic acid.[1][19]
Temperature Room Temp vs. 80 °C vs. 120 °C80-100 °C is often optimal.Room temperature may be too slow without a highly active catalyst.[10] Temperatures above 100-110 °C can lead to catalyst decomposition and increased side reactions.[11][12][13]
Catalyst Ligand PPh₃ vs. Bulky Biarylphosphine (e.g., SPhos)Bulky, electron-rich ligands can increase reaction rates and yields, especially for less reactive substrates.These ligands accelerate both the oxidative addition and reductive elimination steps and stabilize the active Pd(0) species.[6][8]

References

  • Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • BenchChem. (2025).
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • BenchChem. (2025). A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. BenchChem Technical Support.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • BenchChem. (n.d.). This compound | 10289-45-9. BenchChem.
  • Molbase. (n.d.). Synthesis of 4'-propyl-4-biphenylyl α-methyl-β-(4-pentyloxyphenyl)
  • Google Patents. (n.d.). CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.
  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction.
  • Ota, E., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • MDPI. (2018). Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System.
  • Dachwitz, T., et al. (2020).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Google Patents. (n.d.). US4482755A - High yield process for preparing 4,4'-biphenol and para-alkylbenzenes.
  • RSC Publishing. (2016). Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. RSC Advances.
  • ACS Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. r/OrganicChemistry.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • University of Colorado Boulder. (n.d.). Grignard Reaction. Department of Chemistry & Biochemistry.
  • ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction.
  • BenchChem. (2025). An In-Depth Technical Guide to the Early Synthesis Methods of 4-Methylbiphenyl. BenchChem Technical Support.
  • Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Organic Syntheses.
  • ResearchGate. (n.d.). Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1.
  • ResearchGate. (n.d.). Scheme 1 Synthesis of biphenyls 4a and 4b. Reagents and conditions.
  • Organic Syntheses. (n.d.). 4,4'-dibromobiphenyl. Organic Syntheses.
  • ChemicalBook. (n.d.). 4-Bromobiphenyl synthesis. ChemicalBook.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 4-Bromobiphenyl: A Guide for Chemists. inno-chem.com.
  • CymitQuimica. (n.d.). CAS 3315-91-1: biphenyl-4-yl(bromo)magnesium. CymitQuimica.
  • BenchChem. (n.d.). Optimizing Suzuki Coupling: The Role of High-Grade 4-Iodobiphenyl. BenchChem.
  • Wikipedia. (n.d.). n-Propylmagnesium bromide. Wikipedia.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura coupling reaction (reactions carried out on a 20 mg scale of 3).
  • MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.

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Purification of 4-Propylbiphenyl from starting material impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-propylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound from starting material impurities. Our approach is grounded in years of field experience and a deep understanding of synthetic organic chemistry.

Understanding the Challenge: The Nature of this compound and Its Impurities

This compound is a key intermediate in the synthesis of various functional materials and pharmaceutical compounds.[1] Its purification can be challenging due to the presence of structurally similar impurities derived from its synthesis. Common synthetic routes, such as Suzuki-Miyaura coupling or Grignard reactions, can introduce a variety of byproducts.[2][3][4]

Common Starting Materials and Potential Impurities:

Starting Material/ReactionPotential ImpuritiesRationale
Suzuki-Miyaura Coupling
4-Propylphenylboronic acid and a halobenzeneBiphenyl, homocoupled 4,4'-dipropylbiphenyl, unreacted starting materials, phosphine ligand-related byproducts.[3][5][6]Incomplete reaction or side reactions of the boronic acid and aryl halide. Aryl-aryl exchange with phosphine ligands can also occur.[3]
Grignard Reaction
4-Propylphenylmagnesium halide and a cyclohexanone derivativeBiphenyl, unreacted Grignard reagent, and starting materials.[2][7]Homocoupling of the Grignard reagent is a common side reaction.[7]
Friedel-Crafts Acylation/Reduction
Biphenyl and propionyl chloride, followed by reduction4-Propionylbiphenyl (incomplete reduction), positional isomers.[8][9]Incomplete reduction of the ketone intermediate. Friedel-Crafts reactions can sometimes yield ortho and meta isomers in addition to the desired para product.

Troubleshooting Purification Workflows

This section provides a visual guide to troubleshooting the purification of this compound, followed by detailed FAQs addressing specific issues.

Logical Flowchart for Purification Strategy

Purification_Workflow start Crude this compound purity_check1 Assess Purity (TLC, GC-MS, NMR) start->purity_check1 high_purity High Purity (>98%)? purity_check1->high_purity solid_or_liquid Is the crude product a solid or an oil? high_purity->solid_or_liquid No final_product Pure this compound high_purity->final_product Yes recrystallization Recrystallization solid_or_liquid->recrystallization Solid column_chromatography Column Chromatography solid_or_liquid->column_chromatography Oil or Solid distillation Vacuum Distillation solid_or_liquid->distillation Oil purity_check2 Assess Purity recrystallization->purity_check2 purity_check3 Assess Purity column_chromatography->purity_check3 purity_check4 Assess Purity distillation->purity_check4 purity_check2->final_product Purity Acceptable further_purification Consider alternative or combined purification methods purity_check2->further_purification Purity Not Acceptable purity_check3->final_product Purity Acceptable purity_check3->further_purification Purity Not Acceptable purity_check4->final_product Purity Acceptable purity_check4->further_purification Purity Not Acceptable further_purification->recrystallization further_purification->column_chromatography

Caption: Decision tree for selecting a purification method for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Recrystallization Issues

Q1: My this compound oils out during recrystallization instead of forming crystals. What should I do?

A1: Oiling out occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Causality: this compound has a relatively low melting point. If the boiling point of your chosen solvent is higher than the melting point of your compound, it may melt before dissolving.

  • Troubleshooting Steps:

    • Add more solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to see if it dissolves.[10]

    • Lower the temperature: If possible, use a solvent with a lower boiling point.

    • Use a solvent pair: Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly. Common solvent systems for biphenyl derivatives include ethanol/water or hexanes/ethyl acetate.[11]

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid's surface to induce crystallization.[12]

Q2: After recrystallization, my yield of this compound is very low. How can I improve it?

A2: Low yield is a common issue in recrystallization and can be attributed to several factors.

  • Causality: Using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration can lead to significant product loss.

  • Troubleshooting Steps:

    • Minimize solvent usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[13]

    • Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling leads to the formation of small crystals that can trap impurities and are harder to filter.[13][14][15]

    • "Second crop" of crystals: Concentrate the mother liquor (the liquid left after filtration) by boiling off some of the solvent and cooling again to obtain a second batch of crystals.[10][13] Be aware that this second crop may be less pure than the first.

    • Preheat the filtration apparatus: During hot gravity filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.[12]

Column Chromatography Challenges

Q1: I'm having trouble separating this compound from a nonpolar impurity (like biphenyl) using column chromatography. What solvent system should I use?

A1: Separating nonpolar compounds with similar polarities requires careful selection of the mobile phase.

  • Causality: this compound and biphenyl are both nonpolar. A highly nonpolar eluent will cause both compounds to elute quickly with poor separation.

  • Troubleshooting Steps:

    • Use a very nonpolar eluent system: Start with pure hexanes or petroleum ether and gradually increase the polarity by adding a small percentage of a slightly more polar solvent like toluene or dichloromethane. Avoid highly polar solvents like ethyl acetate or methanol initially, as these will likely cause co-elution.

    • Optimize with Thin Layer Chromatography (TLC): Before running the column, test various solvent systems using TLC to find the one that gives the best separation (a difference in Rf values of at least 0.2 is ideal).

    • Consider a different stationary phase: If silica gel does not provide adequate separation, consider using alumina or a biphenyl-functionalized stationary phase, which can offer different selectivity for aromatic compounds through π-π interactions.[16][17][18][19][20]

Q2: My this compound is streaking on the TLC plate and eluting as a broad band from my column.

A2: Streaking and band broadening are often signs of compound decomposition on the silica gel or overloading the column.

  • Causality: Silica gel is acidic and can cause decomposition of sensitive compounds. Overloading the column with too much crude material will also lead to poor separation.[21]

  • Troubleshooting Steps:

    • Deactivate the silica gel: If you suspect decomposition, you can deactivate the silica gel by adding a small percentage of a base, such as triethylamine (e.g., 0.1-1%), to the eluent.[21]

    • Reduce the amount of sample: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel used for the column.

    • Ensure the compound is fully dissolved: The sample should be loaded onto the column in a minimum amount of the eluent or a more polar solvent that is then displaced by the eluent.

Vacuum Distillation Difficulties

Q1: I am trying to purify this compound by vacuum distillation, but the boiling point seems much higher than expected, and I'm concerned about decomposition.

A1: Inaccurate pressure readings or leaks in the system can lead to higher-than-expected boiling points.

  • Causality: The boiling point of a liquid is dependent on the pressure.[22][23][24] If the vacuum is not as strong as indicated, the boiling point will be higher. This compound has a high boiling point at atmospheric pressure, making vacuum distillation necessary to prevent decomposition.[25]

  • Troubleshooting Steps:

    • Check for leaks: Ensure all glass joints are properly sealed with vacuum grease.

    • Verify the pressure gauge: Use a calibrated McLeod or Pirani gauge to accurately measure the pressure in the system.

    • Use a suitable vacuum pump: A simple water aspirator may not provide a low enough pressure. A mechanical oil pump is often necessary to achieve the required vacuum for high-boiling compounds.[22]

Q2: During vacuum distillation, the liquid is bumping violently.

A2: Bumping is the sudden, violent boiling of a liquid and can lead to inefficient distillation and contamination of the distillate.

  • Causality: Uneven heating and the lack of nucleation sites for smooth boiling cause superheating followed by violent bumping.

  • Troubleshooting Steps:

    • Use a magnetic stir bar: Continuous stirring provides nucleation sites and ensures even heat distribution.

    • Use boiling chips: If stirring is not possible, add fresh boiling chips to the distilling flask before heating. Never add boiling chips to a hot liquid.

    • Use an ebulliator: For very high vacuum work, a fine capillary tube that introduces a slow stream of air or an inert gas can promote smooth boiling.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a test tube, add approximately 50 mg of crude this compound. Add a few drops of a potential solvent (e.g., ethanol, methanol, hexanes). If it dissolves at room temperature, it is not a good recrystallization solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.[12][13][14][15] A solvent pair like ethanol/water may be effective.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[13]

  • Drying: Allow the crystals to air dry or dry them in a vacuum oven.

Protocol 2: Flash Column Chromatography of this compound

Column_Chromatography_Workflow start Prepare Slurry of Silica Gel in Eluent pack_column Pack the Column start->pack_column load_sample Load Crude Sample (dissolved in minimal solvent) pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent end Pure this compound evaporate_solvent->end

Caption: Workflow for flash column chromatography.

  • Column Preparation: Prepare a slurry of silica gel in the chosen eluent (determined by TLC). Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample to the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Spot each fraction on a TLC plate to determine which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

References

  • CAS Common Chemistry. (n.d.). 4-Isopropylbiphenyl. Retrieved January 3, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 3, 2026, from [Link]

  • Department of Chemistry, University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved January 3, 2026, from [Link]

  • Department of Chemistry, University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved January 3, 2026, from [Link]

  • Grignard Reaction. (n.d.). Retrieved January 3, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Propyl-1,1'-biphenyl. PubChem. Retrieved January 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Isopropylbiphenyl. PubChem. Retrieved January 3, 2026, from [Link]

  • Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved January 3, 2026, from [Link]

  • Stenutz. (n.d.). 4'-propylbiphenyl-4-carboxylic acid. Retrieved January 3, 2026, from [Link]

  • Suzuki, A. (1999). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 75(6), 145-153. [Link]

  • Unacademy. (n.d.). Everything about Distillation Under Reduced Pressure. Retrieved January 3, 2026, from [Link]

Sources

Technical Support Center: Efficient Removal of Palladium Catalyst from 4-Propylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for post-reaction purification. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the removal of residual palladium catalysts from the synthesis of 4-Propylbiphenyl. As a nonpolar biaryl compound, this compound presents unique purification challenges that require careful consideration of solvent selection and purification methodology. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the attainment of highly pure this compound, meeting the stringent requirements of pharmaceutical and materials science applications.

Understanding the Challenge: Palladium Contamination in this compound Synthesis

The synthesis of this compound is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction efficiently forms the C-C bond between an aryl halide and an arylboronic acid. While highly effective, a significant drawback is the potential for the final product to be contaminated with residual palladium. These metallic impurities can interfere with downstream applications and are strictly regulated in active pharmaceutical ingredients (APIs). The nonpolar nature of this compound can make the removal of both homogeneous and heterogeneous palladium catalysts particularly challenging, as the product and catalyst may exhibit similar solubilities in organic solvents.

Decision-Making Workflow for Palladium Removal

Selecting the appropriate palladium removal strategy is critical for achieving a high-purity product with minimal yield loss. The following flowchart provides a general decision-making framework to guide your purification process.

Palladium_Removal_Workflow start Crude this compound (Post-Suzuki Coupling) catalyst_type Identify Palladium Catalyst Type start->catalyst_type heterogeneous Heterogeneous (e.g., Pd/C) catalyst_type->heterogeneous Solid homogeneous Homogeneous (e.g., Pd(OAc)2, Pd(PPh3)4) catalyst_type->homogeneous Soluble filtration Simple Filtration (e.g., through Celite®) heterogeneous->filtration scavenging Palladium Scavenging homogeneous->scavenging High Pd content or product is sensitive chromatography Silica Gel Chromatography homogeneous->chromatography Moderate Pd content crystallization Recrystallization homogeneous->crystallization Product is a solid analysis1 Analyze for Residual Pd (e.g., ICP-MS) filtration->analysis1 analysis1->homogeneous Pd > Limit end Pure this compound analysis1->end Pd < Limit analysis2 Analyze for Residual Pd scavenging->analysis2 analysis3 Analyze for Residual Pd chromatography->analysis3 analysis4 Analyze for Residual Pd crystallization->analysis4 analysis2->chromatography Pd > Limit analysis2->end Pd < Limit analysis3->scavenging Pd > Limit analysis3->end Pd < Limit analysis4->end Pd < Limit

Caption: A general workflow for selecting a palladium removal method.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium from my this compound product?

A1: The most common and effective methods for palladium removal from nonpolar products like this compound include:

  • Filtration: Primarily for heterogeneous catalysts like palladium on carbon (Pd/C). A simple filtration through a pad of Celite® can effectively remove the solid catalyst.[1]

  • Adsorption (Scavenging): This involves using solid-supported materials that selectively bind to palladium. Common scavengers include activated carbon, silica-based scavengers with thiol or amine functionalities, and polymer-bound scavengers.[2][3]

  • Chromatography: Column chromatography using silica gel is a standard method for purifying organic compounds and can be very effective at separating palladium residues from the nonpolar this compound.[4]

  • Crystallization: If your this compound product is a solid at room temperature or can be induced to crystallize from a suitable solvent, this can be an excellent purification method, as the palladium impurities often remain in the mother liquor.[1]

Q2: I've filtered off my heterogeneous palladium catalyst, but I still detect residual palladium. What should I do?

A2: This is a common issue and can occur due to the leaching of palladium from the solid support into the reaction mixture. In this case, you are now dealing with homogeneous palladium contamination. You will need to employ a secondary purification method such as treatment with a palladium scavenger or column chromatography to remove the dissolved palladium species.[5]

Q3: How do I choose the best palladium scavenger for this compound?

A3: The choice of scavenger depends on the nature of the palladium species and the solvent system. For nonpolar products like this compound, which is soluble in solvents like hexanes, toluene, and ethyl acetate, you have several options. Thiol-functionalized silica scavengers are often very effective for a broad range of palladium species.[6] Activated carbon is also a cost-effective option, but it can sometimes lead to product loss through non-specific adsorption.[2][7] It is often beneficial to screen a small number of different scavengers to find the most effective one for your specific reaction conditions.

Q4: My this compound product is an oil, so crystallization is not an option. What is the best alternative?

A4: For oily products, a combination of scavenging and column chromatography is often the most effective approach. You can first treat the crude product with a palladium scavenger to remove the bulk of the palladium, and then perform column chromatography to remove any remaining traces and other organic impurities. Given the nonpolar nature of this compound, a nonpolar eluent system for chromatography, such as a gradient of ethyl acetate in hexanes, should provide good separation.

Q5: I'm seeing significant product loss during purification. What are some strategies to minimize this?

A5: Product loss during purification can be frustrating. Here are a few tips to minimize it:

  • Optimize Scavenger Amount: Use the minimum amount of scavenger necessary to remove the palladium. An excess of scavenger can lead to non-specific binding of your product.[7]

  • Thorough Washing: When using scavengers or performing filtration, ensure you wash the solid material thoroughly with a suitable solvent to recover any adsorbed product.

  • Careful Chromatography: When performing column chromatography, use a solvent system that provides good separation between your product and the palladium catalyst. A shallow solvent gradient can improve resolution and minimize co-elution.

  • Solvent Selection for Extraction: During workup, use a solvent in which this compound is highly soluble to ensure efficient extraction from the aqueous phase.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Black particles (palladium black) observed after reaction. The palladium(0) catalyst has agglomerated and precipitated out of solution.This is common in Suzuki reactions. After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite® to remove the palladium black before proceeding with further purification.
Inconsistent palladium removal from batch to batch. Variability in reaction conditions (temperature, stirring, reaction time) can affect the final form of the palladium species, making removal inconsistent.Standardize your reaction and workup procedures as much as possible. Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.
Palladium is not removed by silica gel chromatography. The palladium species may be co-eluting with your nonpolar product in the nonpolar solvent system.Consider pre-treating the crude product with a scavenger to bind the palladium, making it more polar and easier to separate on the silica column. Alternatively, try a different stationary phase for chromatography, such as alumina.
The palladium scavenger is ineffective. The chosen scavenger may not be optimal for the specific palladium species in your reaction mixture, or the solvent may be hindering its performance.Screen a different class of scavenger (e.g., if a thiol-based scavenger failed, try an amine-based one). Also, consider performing the scavenging step in a different solvent; consult the manufacturer's recommendations for optimal solvent choices.

Detailed Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium Catalyst (e.g., Pd/C) by Filtration
  • Reaction Quench: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a solvent in which this compound is highly soluble (e.g., ethyl acetate, toluene). This will reduce the viscosity and prevent the product from precipitating on the filter aid.

  • Filtration Setup: Prepare a filtration setup with a Büchner funnel and a filter flask. Place a piece of filter paper in the funnel and add a 1-2 cm pad of Celite®.

  • Filtration: Wet the Celite® pad with the dilution solvent and then slowly pour the reaction mixture through the pad.

  • Washing: Wash the Celite® pad with several portions of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the crude product.

  • Analysis: Analyze the palladium content of the product using a sensitive analytical technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Protocol 2: Palladium Removal Using a Silica-Based Thiol Scavenger
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., toluene, tetrahydrofuran).

  • Scavenger Addition: Add the silica-based thiol scavenger (typically 5-20 equivalents relative to the initial amount of palladium catalyst). The optimal amount should be determined experimentally.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2-18 hours. The optimal time and temperature will depend on the specific scavenger and the nature of the palladium species.

  • Filtration: Filter the mixture through a filter paper or a short pad of Celite® to remove the solid scavenger.

  • Washing: Wash the scavenger on the filter with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.

  • Analysis: Determine the residual palladium content by ICP-MS.

Protocol 3: Purification by Silica Gel Column Chromatography
  • Column Preparation: Pack a glass column with silica gel using a slurry method with a nonpolar solvent like hexanes.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., toluene or dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the column.

  • Elution: Begin eluting the column with a nonpolar solvent (e.g., 100% hexanes). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in small increments (e.g., 1-2% at a time).

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC). The nonpolar this compound should elute relatively early in the solvent gradient. Palladium species are typically more polar and will either remain at the top of the column or elute much later.

  • Concentration and Analysis: Combine the pure fractions containing the product and remove the solvent under reduced pressure. Analyze the final product for palladium content.

References

  • ResearchGate. How can i remove palladium Pd catalyst easily? Available at: [Link] (Accessed January 3, 2026).

  • Biotage. Metal Scavengers in Process Chemistry An Investigative Study. Available at: [Link] (Accessed January 3, 2026).

  • Google Patents. Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Organic Syntheses. Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Available at: [Link] (Accessed January 3, 2026).

  • PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available at: [Link] (Accessed January 3, 2026).

  • ResearchGate. (PDF) Palladium‐Catalyzed Combinatorial Synthesis of Biphenyls on Droplet Microarrays at Nanoliter Scale. Available at: [Link] (Accessed January 3, 2026).

  • Reddit. Your trick to remove residual palladium. Available at: [Link] (Accessed January 3, 2026).

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link] (Accessed January 3, 2026).

  • MDPI. Silica gel-Supported Palladium Catalyst for the Acyl Sonogashira Reaction. Available at: [Link] (Accessed January 3, 2026).

  • ResearchGate. Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Available at: [Link] (Accessed January 3, 2026).

  • ScienceDirect. Silica-coated magnetic palladium nanocatalyst for Suzuki-Miyaura cross-coupling. Available at: [Link] (Accessed January 3, 2026).

  • Macmillan Group. B-Alkyl Suzuki Couplings. Available at: [Link] (Accessed January 3, 2026).

  • Biotage. How to Remove Palladium in three easy steps. Available at: [Link] (Accessed January 3, 2026).

  • SpinChem. Palladium catalyst recovery using scavenger resin. Available at: [Link] (Accessed January 3, 2026).

  • National Institutes of Health. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Available at: [Link] (Accessed January 3, 2026).

  • MDPI. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Available at: [Link] (Accessed January 3, 2026).

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link] (Accessed January 3, 2026).

  • MDPI. Sol-Gel Synthesis of Organically Modified Silica Particles as Efficient Palladium Catalyst Supports to Perform Hydrogenation Process. Available at: [Link] (Accessed January 3, 2026).

  • ResearchGate. Preparation of unsymmetrical biaryls via palladium-catalyzed coupling reaction of aryl halides. Available at: [Link] (Accessed January 3, 2026).

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Available at: [Link] (Accessed January 3, 2026).

  • PubMed. Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation. Available at: [Link] (Accessed January 3, 2026).

  • PubMed. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Available at: [Link] (Accessed January 3, 2026).

Sources

Technical Support Center: Purification of 4-Propylbiphenyl by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-propylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the separation of this nonpolar aromatic compound. Here, we will address common challenges and frequently asked questions, grounding our advice in the fundamental principles of chromatography to ensure robust and reproducible results.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the column chromatography of this compound.

Question 1: My this compound is not eluting from the silica gel column, even with a relatively nonpolar mobile phase. What is happening?

Answer:

This is a common issue when the mobile phase is not polar enough to displace the compound from the stationary phase.[1] this compound, while nonpolar, still exhibits some interaction with the polar silica gel surface.

  • Causality: The principle of normal-phase chromatography relies on the competition between the mobile phase and the analyte for binding sites on the stationary phase. If the eluent is too nonpolar (e.g., 100% hexanes), it cannot effectively displace the this compound from the silica gel.

  • Troubleshooting Steps:

    • Confirm Solvent System via TLC: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC).[1][2] For this compound, a good starting point is a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane.[3]

    • Ideal Rf Value: Aim for an Rf (retention factor) value between 0.25 and 0.35 for your target compound on the TLC plate.[2] This generally translates to a good elution profile on a flash column.

    • Gradual Polarity Increase: If you've already started the column, you can try to elute the compound by gradually increasing the polarity of the mobile phase. For example, if you started with 100% hexanes, you can switch to a 99:1 mixture of hexanes:ethyl acetate, then 98:2, and so on, until the compound begins to elute.

Question 2: My this compound is co-eluting with a nonpolar impurity. How can I improve the separation?

Answer:

Co-elution of nonpolar compounds is a frequent challenge. Achieving separation requires optimizing the selectivity of your chromatographic system.

  • Causality: Separation is based on the differential partitioning of compounds between the stationary and mobile phases. If two compounds have very similar polarities and interactions with the stationary phase, they will travel down the column at similar rates.

  • Troubleshooting Steps:

    • Solvent System Refinement: Experiment with different solvent systems in TLC. Sometimes, switching the polar component (e.g., from ethyl acetate to dichloromethane or diethyl ether) can alter the selectivity and improve separation.[3][4]

    • Isocratic vs. Gradient Elution: If you are running the column with a single solvent mixture (isocratic), consider a shallow gradient. A slow, gradual increase in the mobile phase polarity can often resolve closely eluting compounds.[4]

    • Stationary Phase Alternatives: While silica gel is standard, for challenging separations of aromatic compounds, consider alumina.[1][5] Alumina has different surface properties and may offer better selectivity. For very difficult separations, a biphenyl-bonded stationary phase could be an option due to its ability to engage in π-π interactions, which can help differentiate aromatic compounds.[6][7][8]

    • Column Dimensions and Packing: A longer, narrower column can provide more theoretical plates and thus better resolution. Ensure your column is packed uniformly to avoid channeling, which can lead to poor separation.

Question 3: I'm observing significant peak tailing for my this compound during elution. What causes this and how can I fix it?

Answer:

Peak tailing can be caused by several factors, including interactions with the stationary phase and issues with the column itself.[9]

  • Causality: Tailing can occur due to strong, non-ideal interactions between the analyte and active sites on the silica gel. It can also be a result of a poorly packed column or overloading the column with too much sample.[9]

  • Troubleshooting Steps:

    • Check for Sample Overload: If the sample concentration is too high, it can lead to tailing. Try loading a smaller amount of your crude material onto the column.[9]

    • Optimize Flow Rate: A very high flow rate may not allow for proper equilibration between the stationary and mobile phases, leading to tailing. Conversely, a flow rate that is too slow can lead to band broadening due to diffusion.[10]

    • Dry Loading: If your compound has poor solubility in the initial mobile phase, it can cause issues at the point of loading. Consider dry loading your sample by adsorbing it onto a small amount of silica gel before adding it to the column.[10]

Frequently Asked Questions (FAQs)

What is the best stationary phase for purifying this compound?

For general-purpose purification of this compound, silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice.[1] For compounds that may be sensitive to the acidic nature of silica, neutral alumina can be a good alternative.[11][12]

What is a good starting mobile phase for the column chromatography of this compound?

A good starting point for developing your mobile phase, determined by TLC, is a mixture of a nonpolar solvent and a slightly more polar one.[3][13] Common systems include:

  • Hexanes:Ethyl Acetate

  • Hexanes:Dichloromethane

  • Hexanes:Diethyl Ether

Start with a low percentage of the more polar solvent (e.g., 1-5%) and gradually increase it to achieve an optimal Rf value.[3]

How do I monitor the progress of my column chromatography?

Since this compound is colorless, you will need to collect fractions and analyze them using TLC.[1] Spot each fraction on a TLC plate and run it in your chosen solvent system. Fractions containing your desired compound will have the same Rf value as the pure compound.

Can this compound decompose on a silica gel column?

While this compound is a relatively stable compound, some sensitive molecules can decompose on the acidic surface of silica gel.[11] If you suspect this is happening, you can either use a less acidic stationary phase like neutral alumina or deactivate the silica gel by flushing the column with a solvent system containing a small amount of a base like triethylamine (e.g., 1%) before loading your sample.[14]

Experimental Protocols

Protocol 1: Determining the Optimal Solvent System using TLC
  • Prepare a dilute solution of your crude this compound mixture in a volatile solvent like dichloromethane.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a test solvent system (e.g., 95:5 hexanes:ethyl acetate).

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for your target compound.

  • Adjust the solvent polarity until you achieve an Rf value between 0.25 and 0.35.[2]

Protocol 2: Packing and Running the Column (Wet Loading)
  • Prepare a slurry of silica gel in your initial, least polar mobile phase.

  • Pour the slurry into your column and allow it to pack under gravity or with gentle pressure.

  • Add a layer of sand to the top of the silica bed to prevent disruption.

  • Dissolve your crude sample in a minimal amount of the mobile phase.

  • Carefully load the sample onto the top of the column.

  • Begin eluting with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC.

Data Presentation

Solvent System (Hexanes:Ethyl Acetate)Approximate Rf of this compound (Illustrative)Elution Behavior
100:0~0.0Strongly adsorbed, will not elute.
98:2~0.15Slow elution, potential for broad peaks.
95:5~0.30Optimal Range for good separation.
90:10~0.50Fast elution, may co-elute with impurities.
80:20>0.80Elutes with the solvent front, no separation.

Visualizations

Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Find Optimal Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure_Product Evaporate->Pure_Product Purified This compound

Caption: Workflow for the purification of this compound.

Troubleshooting Logic Diagram

G cluster_no_elution No Elution cluster_coelution Poor Separation cluster_tailing Peak Tailing Start Problem Encountered NoElute Compound stuck on column? Start->NoElute CoElute Co-eluting impurities? Start->CoElute Tailing Observing peak tailing? Start->Tailing CheckTLC Check TLC for R_f > 0 NoElute->CheckTLC IncreasePolarity Increase Mobile Phase Polarity CheckTLC->IncreasePolarity If R_f is too low TryGradient Use a shallow gradient CoElute->TryGradient ChangeSolvent Change solvent system (e.g., Hex:DCM) TryGradient->ChangeSolvent ChangeStationary Consider Alumina or Biphenyl phase ChangeSolvent->ChangeStationary ReduceLoad Reduce Sample Load Tailing->ReduceLoad OptimizeFlow Optimize Flow Rate ReduceLoad->OptimizeFlow DryLoad Use Dry Loading Method OptimizeFlow->DryLoad

Caption: Troubleshooting guide for column chromatography issues.

References

Sources

Technical Support Center: Synthesis of 4-Propylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Homo-coupling in Suzuki-Miyaura Cross-Coupling Reactions

Welcome to the technical support center for the synthesis of 4-Propylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, with a specific focus on preventing the formation of undesired homo-coupled byproducts. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is the most prevalent and versatile method for synthesizing this compound and other unsymmetrical biaryls.[1][2] This palladium-catalyzed reaction couples an aryl halide (e.g., 1-bromo-4-propylbenzene or 4-bromobiphenyl) with an arylboronic acid (e.g., phenylboronic acid or 4-propylphenylboronic acid) in the presence of a base. Its popularity stems from its mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability of numerous boronic acid derivatives.[1]

Q2: What are "homo-coupling" byproducts in the context of this compound synthesis?

A2: Homo-coupling refers to the undesired self-coupling of the starting materials, leading to symmetrical biaryl impurities. In the synthesis of this compound from 1-bromo-4-propylbenzene and phenylboronic acid, the primary homo-coupling byproducts would be:

  • Biphenyl: Formed from the self-coupling of two molecules of phenylboronic acid.

  • 4,4'-Dipropylbiphenyl: Formed from the self-coupling of two molecules of 1-bromo-4-propylbenzene.

These impurities can be challenging to separate from the desired this compound product due to their similar physical properties.

Q3: What are the primary causes of homo-coupling in Suzuki-Miyaura reactions?

A3: The formation of homo-coupling byproducts is primarily attributed to two factors:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homo-coupling of the boronic acid.[3]

  • Excess of Pd(II) Precatalyst: Many Suzuki-Miyaura reactions use a Pd(II) salt (e.g., Pd(OAc)₂) as a precatalyst, which is reduced in situ to the active Pd(0) species. If this reduction is incomplete or if Pd(II) species are regenerated during the reaction, they can mediate the homo-coupling of the boronic acid.

Troubleshooting Guide: Minimizing Homo-coupling

This section addresses specific issues you might encounter during the synthesis of this compound and provides actionable solutions.

Problem 1: Significant formation of biphenyl is observed in my reaction mixture.

  • Root Cause: This is the most common homo-coupling byproduct and is almost always due to the oxidative coupling of the boronic acid, often facilitated by the presence of oxygen.

  • Solutions:

    • Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas your reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by subjecting the reaction flask to several cycles of vacuum and backfilling with an inert gas.[3]

    • Use a Pd(0) Catalyst: Instead of a Pd(II) precatalyst like palladium(II) acetate, consider using a Pd(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. This eliminates the need for in-situ reduction and can reduce the amount of active Pd(II) species that promote homo-coupling.[4]

    • Slow Addition of Boronic Acid: In some cases, the slow addition of the boronic acid to the reaction mixture via a syringe pump can help to keep its concentration low, thereby disfavoring the homo-coupling side reaction.

Problem 2: My main byproduct is 4,4'-dipropylbiphenyl.

  • Root Cause: The formation of this byproduct arises from the self-coupling of the aryl halide (1-bromo-4-propylbenzene). This can be influenced by the choice of ligand and the reaction temperature.

  • Solutions:

    • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky and electron-rich phosphine ligands, such as SPhos or XPhos, can promote the desired cross-coupling pathway over the homo-coupling of the aryl halide.

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to see if it reduces the formation of the homo-coupled product. The optimal temperature will be a balance between reaction rate and selectivity.

Problem 3: The reaction is sluggish and still produces homo-coupled byproducts.

  • Root Cause: If you have addressed the issue of oxygen, a sluggish reaction with byproduct formation may point to suboptimal reaction parameters such as the choice of base or solvent.

  • Solutions:

    • Base Optimization: The base is crucial for activating the boronic acid. The choice of base can significantly affect the reaction outcome. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). For many Suzuki couplings, K₃PO₄ and Cs₂CO₃ are found to be very effective.[4]

    • Solvent System: The solvent must be able to dissolve the reactants and the catalyst. A mixture of an organic solvent (like toluene, dioxane, or THF) and water is often used to facilitate the dissolution of both the organic starting materials and the inorganic base. A common and effective solvent system is a mixture of 1,4-dioxane and water.

Visualizing the Reaction Pathways

The following diagram illustrates the desired cross-coupling pathway for the synthesis of this compound versus the undesired homo-coupling pathways.

Suzuki_Coupling cluster_reactants Starting Materials cluster_products Products Aryl Halide 1-Bromo-4-propylbenzene Homo-coupled 2 4,4'-Dipropylbiphenyl Aryl Halide->Homo-coupled 2 Side Reaction Homo-coupling Catalytic Cycle Pd(0)/Pd(II) Catalytic Cycle Aryl Halide->Catalytic Cycle Boronic Acid Phenylboronic Acid Homo-coupled 1 Biphenyl Boronic Acid->Homo-coupled 1 O₂ Promoted Homo-coupling Boronic Acid->Catalytic Cycle Cross-Coupling Desired Product This compound Catalytic Cycle->Desired Product

Caption: Desired cross-coupling vs. undesired homo-coupling pathways.

Experimental Protocols

Recommended Protocol for Minimizing Homo-coupling in this compound Synthesis

This protocol is designed to be robust and minimize the formation of homo-coupling byproducts.

Materials:

  • 1-Bromo-4-propylbenzene (1.0 mmol, 199.1 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23.1 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)

  • 1,4-Dioxane (5 mL)

  • Deionized water (1 mL)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-propylbenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Degassing: Add 1,4-dioxane (5 mL) and deionized water (1 mL). Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.02 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Troubleshooting Workflow

If you are still observing significant homo-coupling, follow this systematic troubleshooting workflow.

Troubleshooting_Workflow Start High Homo-coupling Observed Check_Degassing 1. Verify Rigorous Degassing (Ar/N₂ sparge, Vacuum cycles) Start->Check_Degassing Degassing_OK Degassing is thorough Check_Degassing->Degassing_OK Degassing_OK->Check_Degassing No, improve degassing Switch_Catalyst 2. Switch to Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Degassing_OK->Switch_Catalyst Yes Catalyst_OK Using Pd(0) Switch_Catalyst->Catalyst_OK Catalyst_OK->Switch_Catalyst No, switch to Pd(0) Optimize_Base 3. Optimize Base (Try K₃PO₄ or Cs₂CO₃) Catalyst_OK->Optimize_Base Yes Base_OK Base is optimized Optimize_Base->Base_OK Base_OK->Optimize_Base No, test other bases Optimize_Ligand 4. Optimize Ligand (Try bulky, electron-rich ligands like SPhos) Base_OK->Optimize_Ligand Yes End Homo-coupling Minimized Optimize_Ligand->End

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Propylbiphenyl in the Lab

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the laboratory-scale synthesis of 4-Propylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the common challenges encountered during this synthesis.

Introduction to Synthetic Strategies

The synthesis of this compound is a critical step in the development of various advanced materials and pharmaceutical intermediates.[1] The primary challenge in its synthesis lies in the efficient and selective formation of the carbon-carbon bond between the phenyl and propylphenyl moieties. Several cross-coupling methodologies are commonly employed, each with its own set of advantages and potential pitfalls. This guide will focus on the most prevalent and scalable methods: the Suzuki-Miyaura coupling, the Kumada coupling, and the Negishi coupling.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common methods for synthesizing this compound in a laboratory setting?

A1: The most common and scalable methods are palladium- or nickel-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Coupling: This reaction couples an aryl halide (e.g., 4-bromophenyl) with an organoboron compound (e.g., 4-propylphenylboronic acid). It is widely used due to the stability and commercial availability of boronic acids.[2][3]

  • Kumada Coupling: This method involves the reaction of a Grignard reagent (e.g., 4-propylphenylmagnesium bromide) with an organic halide (e.g., bromobenzene).[4][5][6] It is advantageous for its use of readily available Grignard reagents.[6]

  • Negishi Coupling: This reaction couples an organozinc compound with an organic halide.[7][8][9] It is known for its high functional group tolerance and reactivity.[7]

Q2: I am planning a multi-gram scale synthesis. Which method is generally preferred for scalability?

A2: For scalability, the Suzuki-Miyaura coupling is often preferred. The key advantages are the thermal stability and lower reactivity of organoboron reagents compared to the highly reactive and moisture-sensitive organomagnesium (Grignard) and organozinc reagents used in Kumada and Negishi couplings, respectively.[3][6][8] This reduces the stringency of anhydrous reaction conditions, which can be challenging to maintain on a larger scale.

Method-Specific Questions: Suzuki-Miyaura Coupling

Q3: I am observing significant amounts of homocoupled byproducts (biphenyl and 4,4'-dipropylbiphenyl) in my Suzuki coupling reaction. What are the likely causes and how can I minimize them?

A3: Homocoupling is a common side reaction in Suzuki couplings, especially in the presence of oxygen.[10] It can arise from the coupling of two boronic acid molecules or two aryl halide molecules. To minimize homocoupling:

  • Ensure a thoroughly deoxygenated reaction mixture: Degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) prior to adding the palladium catalyst.[10] The presence of oxygen can lead to oxidative homocoupling of the boronic acid.[10]

  • Optimize the catalyst and ligand: Using bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[11]

  • Control the stoichiometry: A slight excess of the boronic acid can sometimes suppress the homocoupling of the aryl halide.

  • Slow addition of reagents: In some cases, the slow addition of one of the coupling partners can reduce the concentration of reactive intermediates that lead to homocoupling.[11]

Q4: My Suzuki coupling reaction is sluggish and gives a low yield. What parameters should I investigate to optimize the reaction?

A4: Low yields in Suzuki couplings can be attributed to several factors. A systematic optimization of reaction conditions is recommended:

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[3][12] Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used. The solvent composition affects the solubility of the reactants and the efficacy of the base.

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For example, Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a ligand such as PPh₃ or a more specialized ligand can be screened.

  • Temperature: Increasing the reaction temperature can improve the rate of reaction, but excessively high temperatures can lead to catalyst decomposition and byproduct formation.

ParameterCommon OptionsConsiderations
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyst loading is typically 0.5-5 mol%.
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosBulky, electron-rich ligands can improve efficiency.
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, CsFBase strength and solubility are important factors.[13]
Solvent Toluene/H₂O, Dioxane/H₂O, DMF/H₂OThe solvent mixture needs to dissolve all reactants.
Temperature 80-110 °CHigher temperatures can increase reaction rate but also decomposition.

Q5: How do I remove the boron-containing byproducts after my Suzuki coupling reaction?

A5: Boronic acid and its byproducts can typically be removed by performing an aqueous workup with a mild base (e.g., sodium bicarbonate solution) followed by extraction with an organic solvent. In some cases, a wash with a dilute acid solution can also be effective. If these byproducts persist, column chromatography on silica gel is a reliable purification method.

Method-Specific Questions: Kumada and Negishi Couplings

Q6: I am having difficulty initiating the Grignard reagent formation for my Kumada coupling. What can I do?

A6: The formation of Grignard reagents can be challenging due to the passivating oxide layer on the magnesium metal.[14] Here are some troubleshooting tips:

  • Ensure strictly anhydrous conditions: All glassware must be oven- or flame-dried, and anhydrous solvents (typically THF or diethyl ether) must be used.[14][15][16]

  • Activate the magnesium: A small crystal of iodine can be added to the magnesium turnings to chemically activate the surface.[17] Mechanical activation by crushing the magnesium turnings with a glass rod can also expose a fresh surface.[16][17]

  • Initiate with a small amount of a more reactive halide: A small amount of 1,2-dibromoethane can be added to initiate the reaction.

Q7: My Kumada/Negishi coupling is resulting in a significant amount of the reduced arene (propylbenzene) instead of the desired this compound. What is causing this?

A7: The formation of propylbenzene is likely due to the protonation of the highly basic Grignard or organozinc reagent by a proton source. This can be caused by:

  • Trace amounts of water: Ensure all reagents and solvents are rigorously dried.

  • Acidic protons on the substrate or in the reaction mixture: The organometallic reagents are strong bases and will react with any available acidic protons.[14][15]

  • β-hydride elimination: While less common with aryl Grignards, it can be a side reaction in some cross-coupling reactions.

To mitigate this, ensure all components of the reaction are scrupulously dried and that the reaction is performed under an inert atmosphere.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product formation Inactive catalyst; Poor quality reagents; Incorrect reaction conditions (temperature, solvent, base)Use a fresh batch of catalyst and high-purity reagents; Screen different solvents, bases, and temperatures; For Grignard-based methods, ensure the organometallic reagent has formed successfully.
Formation of homocoupled byproducts Presence of oxygen; Suboptimal catalyst/ligand systemThoroughly degas the reaction mixture[10]; Use bulky, electron-rich phosphine ligands to favor cross-coupling.[11]
Formation of dehalogenated byproduct Presence of a proton source for Kumada/Negishi; Certain catalyst/ligand combinations in Suzuki couplingEnsure strictly anhydrous conditions for Kumada/Negishi couplings[14][15][16]; Screen different ligands for Suzuki coupling.
Incomplete conversion of starting materials Insufficient reaction time or temperature; Catalyst deactivationIncrease reaction time and/or temperature; Increase catalyst loading; Ensure an inert atmosphere to prevent catalyst oxidation.
Difficulty in product purification Persistent catalyst residues; Byproducts with similar polarity to the productFor palladium residues, washing with a solution of a thiol-containing reagent or using a palladium scavenger can be effective; Optimize reaction conditions to minimize byproduct formation; Employ advanced chromatographic techniques if necessary.

Experimental Workflows

General Suzuki-Miyaura Coupling Protocol

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup and Purification A Combine aryl halide, boronic acid, and base in a flask B Add solvent and degas the mixture A->B C Add palladium catalyst under inert atmosphere B->C D Heat the reaction to the desired temperature C->D E Monitor reaction progress by TLC or GC/LC-MS D->E F Cool to room temperature and perform aqueous workup E->F G Extract with an organic solvent F->G H Dry the organic layer and concentrate G->H I Purify by column chromatography or recrystallization H->I

Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Solvent, Base) Start->Check_Conditions Check_Catalyst Assess Catalyst and Ligand Activity Start->Check_Catalyst Optimize_Base Screen Different Bases Check_Conditions->Optimize_Base Optimize_Solvent Screen Different Solvents Check_Conditions->Optimize_Solvent Optimize_Temp Vary Reaction Temperature Check_Conditions->Optimize_Temp Change_Catalyst Try a Different Catalyst/Ligand System Check_Catalyst->Change_Catalyst Success Improved Yield Optimize_Base->Success Optimize_Solvent->Success Optimize_Temp->Success Change_Catalyst->Success

Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • Unknown. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Kumada coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Negishi Reaction (Palladium Catalyzed Coupling). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Kumada Reaction (Palladium Catalyzed Coupling). Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Retrieved from [Link]

  • SynArchive. (n.d.). Negishi Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Kumada Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Pearson. (n.d.). What products would you expect from the following Suzuki coupling reactions? (a). Retrieved from [Link]

  • NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. Retrieved from [Link]

  • Unknown. (n.d.). The challenges of controlling polymer synthesis at the molecular and macromolecular level. Retrieved from [Link]

Sources

Stability and storage conditions for 4-Propylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Propylbiphenyl. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth information on the stability and storage of this compound, presented in a practical, question-and-answer format to address common challenges encountered during its handling and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

To maintain the integrity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Some suppliers recommend storage at room temperature, sealed in a dry environment.[3] For optimal long-term stability, particularly to prevent gradual degradation, storing it in a dark place away from direct sunlight is also crucial.[2]

Q2: I've noticed the color of my this compound has slightly yellowed over time. Is it still usable?

This compound is typically a colorless to light yellow liquid or a low-melting solid.[3] A slight yellowing may not necessarily indicate significant degradation, but it could be a sign of minor oxidation or the presence of impurities. It is advisable to assess the purity of the compound using an appropriate analytical technique, such as HPLC or GC, before proceeding with sensitive experiments. If a high degree of purity is critical for your application, using a freshly opened or repurified sample is recommended.

Q3: What are the primary degradation pathways for this compound that I should be aware of?

While specific degradation pathways for this compound are not extensively documented in readily available literature, we can infer potential routes based on the reactivity of similar aromatic hydrocarbons. The biphenyl structure can be susceptible to oxidation, especially in the presence of strong oxidizing agents, light, and air.[4][5] Degradation may be initiated at the propyl group or the biphenyl ring system. Bacterial degradation of biphenyl, for instance, involves dioxygenase enzymes that hydroxylate the aromatic rings, leading to ring cleavage.[6][7][8] While not a typical laboratory concern, this highlights the susceptibility of the biphenyl core to oxidative processes.

Q4: Are there any materials or chemicals that are incompatible with this compound during storage or in experimental setups?

Yes, this compound should be stored away from strong oxidizing agents.[2][4] Aromatic compounds can react vigorously, and in some cases explosively, with strong oxidizers.[4] It is also good practice to avoid contact with strong acids and bases unless they are a required part of a specific reaction protocol.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify the purity of your this compound stock using an appropriate analytical method (e.g., NMR, GC-MS). If degradation is confirmed, procure a new batch and strictly adhere to the recommended storage conditions.
Precipitate formation in a stored solution The solution may be supersaturated, or the solvent may have evaporated. Degradation could also lead to less soluble products.Gently warm the solution to see if the precipitate redissolves. If solvent evaporation is suspected, add fresh solvent to the original concentration. If degradation is a possibility, analyze the precipitate and the supernatant separately.
Discoloration of the compound Exposure to air, light, or contaminants.While minor color change might not affect all applications, for high-purity requirements, consider repurification (e.g., by distillation or chromatography) or using a fresh sample. Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Experimental Protocols

Protocol for Preparing and Storing a Stock Solution of this compound
  • Preparation:

    • Ensure all glassware is clean and dry to prevent contamination.

    • Work in a well-ventilated area or a chemical fume hood.[1]

    • Accurately weigh the required amount of this compound.

    • Add the desired volume of a suitable, dry solvent (e.g., ethanol, methanol, DMSO) to achieve the target concentration.

    • Mix thoroughly until the compound is completely dissolved. Sonication can be used to aid dissolution if necessary.

  • Storage of the Stock Solution:

    • Store the stock solution in a tightly capped vial, preferably with a PTFE-lined cap to prevent solvent evaporation and contamination.

    • For light-sensitive applications, use an amber vial or wrap the vial in aluminum foil.

    • Store the solution at the recommended temperature, typically 2-8°C for short-term storage and -20°C for long-term storage, to minimize solvent evaporation and potential degradation.

    • Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

Visualizing Potential Degradation

The following diagram illustrates a hypothetical oxidative degradation pathway for this compound, drawing parallels from the known degradation of other aromatic hydrocarbons.

Hypothetical Oxidative Degradation of this compound A This compound B Hydroxylated Intermediates A->B Oxidation (e.g., light, air, oxidizing agents) C Ring Cleavage Products B->C Oxidative Ring Opening D Further Oxidation Products (e.g., Carboxylic Acids) C->D Further Oxidation

Caption: A simplified diagram showing a possible oxidative degradation pathway for this compound.

References

  • 4-Propyl-1,1'-biphenyl | C15H16 | CID 2734126 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Bisphenol A degradation pathway - Eawag-BBD. (n.d.). Retrieved from [Link]

  • Biphenyl Degradation Pathway - Eawag-BBD. (1998, April 21). Retrieved from [Link]

  • The Degradation Pathway of Biphenyl. The upper degradation pathway from... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Bacterial pathways for the degradation of polychlorinated biphenyls - PlumX. (n.d.). Retrieved from [Link]

  • Safe Storage and Handling of Pesticides: Best Practices for Pest Control Experts. (2025, May 8). Retrieved from [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed. (n.d.). Retrieved from [Link]

  • This compound CAS#: 10289-45-9 • ChemWhat | Database of Chemicals & Biologicals. (n.d.). Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Differentiating 4-Propylbiphenyl and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the unambiguous identification of regioisomers is not merely an academic exercise—it is a critical determinant of a product's efficacy, safety, and performance. 4-Propylbiphenyl and its isomers, which share the molecular formula C₁₅H₁₆ and a molecular weight of 196.29 g/mol , present a classic analytical challenge. While possessing the same constituent atoms, their distinct structural arrangements lead to unique physicochemical properties. This guide provides a comprehensive comparison of the spectroscopic signatures of this compound and its key positional (2- and 3-propylbiphenyl) and structural (4-isopropylbiphenyl) isomers, offering researchers the data and methodologies required for definitive characterization.

This document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, reflecting the analytical reasoning employed in a modern research setting. We will explore how molecular symmetry, steric hindrance, and electronic effects manifest in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing a robust framework for isomer differentiation.

Molecular Structures and Symmetry Considerations

The primary isomers of interest are this compound, its positional isomers 2-propylbiphenyl and 3-propylbiphenyl, and the structural isomer of its alkyl chain, 4-isopropylbiphenyl. The substitution pattern on the biphenyl core is the most significant determinant of the resulting spectroscopic differences.

  • This compound & 4-Isopropylbiphenyl (para-substituted): These isomers belong to the C₂ᵥ point group (assuming free rotation of the phenyl rings, which is a simplification). This symmetry means that carbons and protons in equivalent positions (e.g., C2' and C6', C3' and C5') are chemically identical, leading to fewer signals in their NMR spectra compared to their ortho and meta counterparts.[1]

  • 3-Propylbiphenyl (meta-substituted): This isomer lacks the symmetry of the para-isomer, resulting in a more complex NMR spectrum with a greater number of unique signals for the aromatic protons and carbons.

  • 2-Propylbiphenyl (ortho-substituted): The proximity of the propyl group to the second phenyl ring introduces significant steric hindrance. This can restrict the rotation around the C1-C1' bond, influencing the conformation of the molecule and causing notable shifts in the NMR spectra of nearby nuclei.[2]

Caption: Molecular structures of this compound and its key isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for distinguishing isomers, as it provides detailed information about the chemical environment of each ¹H and ¹³C nucleus.[3]

¹H NMR Analysis

The key differentiating features in the ¹H NMR spectra are found in the aromatic region (δ 7.0-7.8 ppm) and the alkyl region (δ 0.9-3.0 ppm). The substitution pattern dictates the splitting patterns of the aromatic protons, while the alkyl chain structure (n-propyl vs. isopropyl) creates distinct multiplicities and chemical shifts.[4]

  • This compound: Exhibits a classic AA'BB' system for the substituted ring and a typical multiplet for the unsubstituted phenyl group. The n-propyl group shows a triplet for the terminal CH₃, a sextet for the middle CH₂, and a triplet for the benzylic CH₂.

  • 4-Isopropylbiphenyl: Also shows an AA'BB' system for the substituted ring. The isopropyl group is highly characteristic, displaying a septet for the single CH proton and a doublet for the two equivalent CH₃ groups.[5]

  • 2- and 3-Propylbiphenyl: These less symmetrical isomers will show more complex and overlapping multiplets in the aromatic region, making definitive assignment more challenging without 2D NMR techniques.

Table 1: Comparative ¹H NMR Data (δ in ppm, J in Hz)

Compound Alkyl Protons Aromatic Protons
This compound ~0.95 (t, 3H, J≈7.4), ~1.65 (sextet, 2H, J≈7.5), ~2.60 (t, 2H, J≈7.6) ~7.25-7.60 (complex m, 9H)
4-Isopropylbiphenyl [5] ~1.25 (d, 6H, J≈7.0), ~2.95 (septet, 1H, J≈7.0) ~7.20-7.60 (complex m, 9H)
2-Propylbiphenyl Chemical shifts will be slightly different, especially for the benzylic CH₂ due to steric effects. Aromatic region will be more complex and spread out compared to the 4-isomer.

| 3-Propylbiphenyl | Alkyl signals will be similar to the 4-isomer. | Aromatic region will be highly complex due to lack of symmetry. |

¹³C NMR Analysis

¹³C NMR is exceptionally useful for isomer identification based on the number of unique carbon signals.[6] Molecular symmetry directly reduces the number of observed resonances.

  • This compound & 4-Isopropylbiphenyl: Due to their symmetry, these isomers will have fewer than 15 signals. Specifically, the unsubstituted phenyl ring will show 4 signals (C1', C2'/6', C3'/5', C4') and the substituted ring will show 4 signals (C1, C2/6, C3/5, C4). The alkyl groups will add 3 (propyl) or 2 (isopropyl) distinct signals.

  • 2- and 3-Propylbiphenyl: These isomers will display a larger number of signals, approaching the total number of carbons in the molecule (up to 15), as most carbons are in chemically non-equivalent environments.

Table 2: Comparative ¹³C NMR Data (δ in ppm)

Compound Alkyl Carbons Aromatic Carbons No. of Signals (Theory)
This compound [7] ~14, 25, 38 ~126-142 (8 signals total) 11
4-Isopropylbiphenyl [5] ~24, 34 ~126-148 (8 signals total) 10
2-Propylbiphenyl [8] Similar to 4-isomer Up to 12 distinct signals expected Up to 15

| 3-Propylbiphenyl | Similar to 4-isomer | Up to 12 distinct signals expected | Up to 15 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for determining the substitution pattern on a benzene ring. The key diagnostic region is the C-H out-of-plane bending vibration, which appears between 900 and 650 cm⁻¹.[9]

  • Para-substitution (4-Propyl and 4-Isopropyl): Characterized by a single strong absorption band in the 840-810 cm⁻¹ range.

  • Meta-substitution (3-Propyl): Typically shows two distinct bands, one around 770 cm⁻¹ and another near 880 cm⁻¹.

  • Ortho-substitution (2-Propyl): Exhibits a strong absorption band around 750 cm⁻¹.

While the alkyl chains (propyl vs. isopropyl) will have slightly different C-H stretching and bending frequencies (~2960 cm⁻¹ and ~1380 cm⁻¹), the aromatic substitution pattern provides the most definitive differentiation.

Table 3: Key Diagnostic IR Absorption Bands (cm⁻¹)

Compound Aromatic C-H Out-of-Plane Bending C-H Stretching (Alkyl) Source
This compound ~820-840 (strong) ~2870-2960 [7]
4-Isopropylbiphenyl ~820-840 (strong) ~2870-2965 [5]
2-Propylbiphenyl ~740-760 (strong) ~2870-2960 [9]

| 3-Propylbiphenyl | ~770 and ~880 | ~2870-2960 |[9] |

Mass Spectrometry (MS)

Under Electron Ionization (EI), all isomers will exhibit the same molecular ion peak (M⁺) at m/z 196. Differentiation relies on analyzing the fragmentation patterns. The most significant fragmentation pathway for alkylbenzenes is the benzylic cleavage, which results in the formation of a stable tropylium-like cation.

  • Propyl Isomers (2-, 3-, 4-): The primary fragmentation is the loss of an ethyl radical (•C₂H₅, 29 Da), leading to a prominent fragment ion at m/z 167 .

  • Isopropyl Isomers (e.g., 4-Isopropylbiphenyl): The most favorable fragmentation is the loss of a methyl radical (•CH₃, 15 Da), resulting in a very stable secondary benzylic cation at m/z 181 .

The presence and relative intensity of the m/z 181 peak versus the m/z 167 peak is the most powerful differentiator between the n-propyl and isopropyl structures. Positional isomers (2-, 3-, this compound) often yield very similar mass spectra, making MS less effective for their differentiation compared to NMR or IR.[7][5]

Table 4: Key Mass Spectrometry Fragments (m/z)

Compound Molecular Ion (M⁺) Key Fragment Ion(s) Source
This compound 196 167 ([M-C₂H₅]⁺), 165 [7]
4-Isopropylbiphenyl 196 181 ([M-CH₃]⁺), 165 [5]

| 2- & 3-Propylbiphenyl | 196 | 167 ([M-C₂H₅]⁺), 165 | Inferred |

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

General Analytical Workflow

G sample Sample Preparation (Dissolution in appropriate solvent, e.g., CDCl₃ for NMR, Hexane for GC) gcms GC-MS Analysis sample->gcms Volatility & Fragmentation nmr NMR Analysis (¹H, ¹³C, COSY) sample->nmr Structural Elucidation ftir FTIR Analysis (Neat film or KBr pellet) sample->ftir Functional Group & Substitution data Data Processing & Interpretation gcms->data nmr->data ftir->data report Isomer Identification & Report data->report

Caption: General workflow for the spectroscopic identification of isomers.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the biphenyl isomer and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters: spectral width of ~16 ppm, acquisition time of ~3 seconds, relaxation delay of 2 seconds, and 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Key parameters: spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 5 seconds, and 1024 or more scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectra using the TMS signal at 0.00 ppm.

Protocol 2: GC-Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the isomer in a volatile solvent such as hexane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Separation: Inject 1 µL of the sample onto a non-polar capillary column (e.g., DB-5ms). Use a temperature program that effectively separates the isomers, for example, starting at 100°C and ramping to 280°C at 10°C/min.

  • Mass Spectrometry Acquisition: Set the EI source energy to the standard 70 eV. Scan a mass-to-charge range of m/z 40-300.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern of the chromatographically separated peaks, focusing on the relative abundances of key fragment ions like m/z 181 and 167.

Conclusion

Distinguishing between this compound and its isomers is a task readily accomplished with a multi-technique spectroscopic approach.

  • NMR Spectroscopy stands as the most definitive method. ¹H NMR can distinguish the n-propyl from the isopropyl chain, while the number of signals in the ¹³C NMR spectrum is a direct indicator of the molecule's symmetry and thus its substitution pattern (ortho, meta, or para).

  • IR Spectroscopy offers a rapid and low-cost method to determine the aromatic substitution pattern, serving as an excellent screening tool.

  • Mass Spectrometry , particularly when coupled with Gas Chromatography, is unparalleled for separating the n-propyl and isopropyl isomers based on their distinct fragmentation pathways.

By systematically applying these techniques and understanding the structural basis for the resulting spectral differences, researchers can confidently and accurately characterize these closely related compounds.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23503, 4-Isopropylbiphenyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734126, 4-Propyl-1,1'-biphenyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123382, 2-Isopropylbiphenyl. Retrieved from [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Gerard, H., Avalos, J., Galland, D., & Volino, F. (n.d.). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Taylor & Francis Online. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • University of Calgary. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]

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A Comparative Guide to the Purity Analysis of 4-Propylbiphenyl by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 4-Propylbiphenyl (C₁₅H₁₆), a critical intermediate in the synthesis of pharmaceuticals and liquid crystals.[1][2][3] We delve into the causality behind experimental choices, present validated step-by-step protocols, and offer supporting data to guide researchers and drug development professionals in selecting the optimal analytical technique for their specific needs. This document emphasizes the complementary nature of these two powerful techniques for comprehensive quality control, ensuring the integrity and safety of the final product.

Introduction: The Analytical Imperative for this compound

This compound is a biphenyl derivative whose structural framework is integral to various high-value applications, from liquid crystal monomers to the synthesis of active pharmaceutical ingredients (APIs).[2][3] For instance, it serves as a building block for GPR88 agonists, which are significant in neuroscience research.[1] The synthetic pathways to this compound, often involving Friedel-Crafts reactions or Suzuki couplings, can introduce a variety of process-related impurities.[2][4] These impurities, even at trace levels, can impact the efficacy, safety, and physical properties of the final product.

Therefore, robust and reliable analytical methods are not merely a regulatory formality but a scientific necessity for quality control. This guide will compare and contrast two cornerstone techniques in analytical chemistry—HPLC and GC-MS—for the comprehensive purity profiling of this compound. We will explore the strengths and limitations of each method, enabling an informed decision based on the specific analytical objective, whether it be routine quality control or in-depth impurity identification.

Understanding Potential Impurities in this compound Synthesis

A self-validating analytical protocol must be designed to separate and detect the target analyte from all potential impurities. The synthesis of this compound can introduce several types of impurities that must be considered:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include biphenyl, propionyl chloride, or 4-propylphenylboronic acid.

  • Isomeric Byproducts: Side reactions can lead to the formation of positional isomers such as 2-propylbiphenyl or 3-propylbiphenyl.

  • Process-Related Impurities: These can include products of over-alkylation (e.g., dipropylbiphenyl) or byproducts from reagents used in the synthesis.

  • Degradation Products: Impurities may form during storage or under stress conditions.

A successful analytical method must possess the specificity to resolve this compound from these structurally similar compounds.[5]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assay

HPLC is a premier technique for the separation and quantification of non-volatile and thermally stable or labile compounds, making it exceptionally well-suited for the routine purity analysis of aromatic compounds like this compound.[5][6]

The Rationale Behind the RP-HPLC Method

The choice of a Reversed-Phase HPLC (RP-HPLC) method is grounded in the physicochemical properties of this compound.

  • Mechanism: In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. This compound, being a non-polar aromatic hydrocarbon, will have a strong affinity for the stationary phase. Its retention is modulated by using a less polar organic solvent (like acetonitrile or methanol) in the mobile phase, which competes for interaction with the stationary phase and elutes the compound.

  • Column Selection (C18): A C18 (octadecylsilane) column is the industry standard for this type of analysis. The long alkyl chains provide a highly hydrophobic surface, promoting strong retention and enabling excellent separation of non-polar analytes based on subtle differences in their hydrophobicity.[6][7]

  • Detector Selection (UV/PDA): The biphenyl ring system contains a chromophore that strongly absorbs UV radiation. A UV detector set at a wavelength of maximum absorbance (typically ~254 nm for biphenyls) provides high sensitivity and linearity for quantification.[6][8] A Photo Diode Array (PDA) detector offers a significant advantage by acquiring the full UV spectrum for each peak, which can be used to assess peak purity and aid in preliminary identification.[7][9]

Experimental Protocol: RP-HPLC Method

This protocol is designed as a self-validating system, where method performance is continuously monitored.

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6][7]

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (75:25 v/v). The exact ratio should be optimized to achieve a retention time of approximately 5-10 minutes for the main peak.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time stability.

    • Detection Wavelength: 254 nm.[6]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Validation Parameters (ICH Q2(R1) Guidelines):

    • Linearity: Prepare a series of standards (e.g., 5-150 µg/mL) to demonstrate a linear relationship between concentration and peak area (R² ≥ 0.999).[10][11]

    • Accuracy & Precision: Perform recovery studies by spiking a placebo with known concentrations of the analyte. Precision is assessed by the relative standard deviation (RSD) of replicate injections, which should be <2%.[11]

    • Specificity: Analyze potential impurities individually to ensure they are well-separated from the this compound peak.

Data Presentation: HPLC

Table 1: Typical Performance Characteristics of a Validated HPLC Method for this compound Purity Analysis.

ParameterTypical ValueAcceptance Criteria
Retention Time (RT)~7.5 minConsistent RT within ±2%
Linearity (R²)≥ 0.999≥ 0.995
LOD~0.02 µg/mLSignal-to-Noise Ratio ≥ 3:1
LOQ~0.07 µg/mLSignal-to-Noise Ratio ≥ 10:1
Precision (%RSD)< 1.0%≤ 2.0%
Accuracy (% Recovery)98.0% - 102.0%98.0% - 102.0%

Data based on typical performance for biphenyl compounds.[8][10]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification

GC-MS is an exceptionally powerful technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. It is the ideal method for identifying and quantifying volatile and thermally stable impurities.[12][13]

The Rationale Behind the GC-MS Method
  • Mechanism: this compound is sufficiently volatile and thermally stable to be analyzed by GC.[14] The sample is vaporized in a heated inlet and separated in a column based on its boiling point and interactions with the stationary phase. The separated components then enter the mass spectrometer.

  • Ionization (Electron Ionization - EI): EI is a hard ionization technique that bombards the molecule with high-energy electrons. This not only creates a molecular ion (M⁺˙), whose mass corresponds to the molecular weight of the compound, but also induces predictable fragmentation. This fragmentation pattern is a unique "fingerprint" that can be used for unambiguous identification by matching it against spectral libraries like NIST.[15][16]

  • Column Selection (HP-5ms): A low-polarity 5% phenyl methylpolysiloxane column (e.g., HP-5ms or DB-5) is an excellent choice. It provides good separation for a wide range of semi-volatile organic compounds, including aromatic hydrocarbons, based primarily on their boiling points.[5][17]

Experimental Protocol: GC-MS Method
  • Instrumentation:

    • GC-MS system with a capillary column and an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.[5]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 300 °C at 20 °C/min, hold for 5 min. This temperature ramp ensures separation of early-eluting volatile impurities from the main analyte.[12]

    • MS Transfer Line Temp: 290 °C.

    • Ion Source Temp: 230 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

    • Scan Mode: Full Scan for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis of known impurities.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of this compound in a volatile solvent such as Dichloromethane or Ethyl Acetate.

    • Inject 1 µL into the GC inlet.

Data Interpretation: Mass Spectrum of this compound

The mass spectrum provides a wealth of structural information.

  • Molecular Ion (M⁺˙): The molecular weight of this compound is 196.29 g/mol .[14] A strong peak at m/z 196 is expected, confirming the identity of the parent compound.

  • Key Fragment Ions: The fragmentation pattern is predictable and provides structural confirmation.

    • m/z 167 [M-29]⁺: Loss of an ethyl group (-CH₂CH₃) results in a highly stable secondary benzylic carbocation. This is often a very prominent peak.

    • m/z 152 [C₁₂H₈]⁺˙: Loss of the entire propyl chain leads to the stable biphenyl radical cation.

    • m/z 91 [C₇H₇]⁺: A characteristic rearrangement can form the tropylium ion, a common fragment for alkylbenzenes.[18]

Table 2: Predicted Key Fragments for this compound in EI-MS.

m/zProposed FragmentSignificance
196[C₁₅H₁₆]⁺˙Molecular Ion (M⁺˙)
167[M - C₂H₅]⁺Loss of ethyl group, stable benzylic cation
152[M - C₃H₇]⁺˙Biphenyl radical cation
91[C₇H₇]⁺Tropylium ion rearrangement

Visualizing the Analytical Process

A clear understanding of the workflow is essential for efficient laboratory operations.

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Prep Weigh Sample & Dissolve in Solvent HPLC_Inject Inject into HPLC Prep->HPLC_Inject GCMS_Inject Inject into GC Prep->GCMS_Inject HPLC_Sep C18 Column Separation HPLC_Inject->HPLC_Sep HPLC_Detect PDA/UV Detection (254 nm) HPLC_Sep->HPLC_Detect HPLC_Data Chromatogram (RT vs. Absorbance) HPLC_Detect->HPLC_Data HPLC_Result Purity Assay (% Area) HPLC_Data->HPLC_Result GCMS_Sep HP-5ms Column Separation GCMS_Inject->GCMS_Sep GCMS_Detect EI-MS Detection GCMS_Sep->GCMS_Detect GCMS_Data TIC & Mass Spectra GCMS_Detect->GCMS_Data GCMS_Result Impurity ID & Quant. GCMS_Data->GCMS_Result

Caption: General analytical workflow for purity analysis.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends entirely on the analytical goal. They are not mutually exclusive; rather, they are powerfully complementary.

Table 3: Comparative Overview of HPLC and GC-MS for this compound Analysis.

FeatureHPLC with UV/PDA DetectionGC-MS with EI Source
Primary Application Routine purity assay, quantificationImpurity identification, trace analysis
Analyte Suitability Non-volatile, thermally stable/labileVolatile & thermally stable compounds
Specificity Good (based on retention time & UV spectrum)Excellent (based on retention time & mass spectrum)
Identification Power Limited to comparison with standardsDefinitive identification via MS library matching
Sensitivity Good (µg/mL range)Excellent (ng/mL or lower, especially in SIM mode)
Quantification Excellent, highly reproducibleVery good, requires internal standards for best accuracy
Sample Throughput High (isocratic methods can be fast)Moderate (requires oven temperature program)
Robustness Generally very high for routine useHigh, but more complex instrumentation

Decision Guide: Selecting the Right Technique

To assist in method selection, the following decision tree outlines the logical process based on common analytical questions.

DecisionTree Start What is the primary analytical goal? Goal_Purity Routine Purity Assay & Quantification of Main Peak? Start->Goal_Purity Goal_ID Identify Unknown Impurities or Analyze Trace Volatiles? Start->Goal_ID Use_HPLC Use HPLC Goal_Purity->Use_HPLC Check_Thermal Are potential impurities non-volatile or thermally labile? Goal_ID->Check_Thermal Check_Thermal->Use_HPLC Yes Use_GCMS Use GC-MS Check_Thermal->Use_GCMS No

Caption: Decision tree for analytical method selection.

Conclusion and Recommendations

For the comprehensive purity analysis of this compound, HPLC and GC-MS are not competitors but partners. Each provides unique and critical data for ensuring product quality and safety.

  • Recommendation for Routine QC: For batch release testing and routine purity determination, a validated RP-HPLC method is the superior choice. It is robust, high-throughput, and provides highly accurate and precise quantification, which is essential for determining assay values.

  • Recommendation for Impurity Profiling: For method development, stability studies, and the investigation of unknown peaks, GC-MS is indispensable. Its ability to provide definitive structural information is unmatched and is critical for identifying potentially genotoxic or otherwise harmful impurities.[19]

Ultimately, a complete quality control strategy for this compound should leverage both techniques. HPLC serves as the frontline tool for quantitative purity assessment, while GC-MS acts as the essential problem-solving and deep-characterization tool, together providing a complete and validated picture of sample purity.

References

  • Teotia, S., Sircar, D., & Sharma, A. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science, 54(6), 963–969. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Chareerath, J., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 42. Available at: [Link]

  • Reddy, G. S., et al. (2015). A validated rapid rp-uhplc method for determination of assay and related substances in ttbb. International Journal of Research in Pharmacy and Chemistry, 5(2), 269-281. Available at: [Link]

  • Shimadzu. Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Available at: [Link]

  • PubChem. 4-Propyl-1,1'-biphenyl. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Google Patents. Synthesis process of 4-bromo-4' -propylbiphenyl.
  • Van der Eycken, J., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. Available at: [Link]

  • Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Available at: [Link]

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Topic: 4-Cyano-4'-propylbiphenyl (3CB) versus 4-Cyano-4'-pentylbiphenyl (5CB) as Liquid Crystal Components

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Material Scientists

In the design and formulation of liquid crystal (LC) mixtures for display and photonic applications, the n-alkyl-4,4'-cyanobiphenyls (nCBs) represent a foundational class of materials. Their chemical stability, strong positive dielectric anisotropy, and well-characterized properties have made them benchmarks for both academic research and industrial development. This guide provides a detailed technical comparison of two prominent members of this family: 4-cyano-4'-propylbiphenyl (3CB) and 4-cyano-4'-pentylbiphenyl (5CB).

While differing by only two methylene units in their alkyl chains, these compounds exhibit markedly different phase behaviors and physical properties. Understanding these distinctions is critical for the rational design of eutectic mixtures with tailored operational temperature ranges, viscosities, and electro-optical performance. This document synthesizes experimental data to provide a clear, authoritative comparison for researchers, scientists, and drug development professionals working with liquid crystalline materials.

Note on Nomenclature: For clarity and alignment with common industry and academic practice, this guide focuses on the cyanated forms (4-cyano-4'-alkylbiphenyls), which possess the strong dipole moment essential for liquid crystal device operation. These are commonly abbreviated as nCB, where 'n' is the number of carbons in the alkyl chain.

Molecular Structure and Core Physicochemical Properties

The defining features of the nCB series are a rigid biphenyl core, which provides structural anisotropy, a terminal cyano (-C≡N) group that imparts a strong dipole moment along the molecular axis, and a flexible alkyl chain that influences melting points and molecular packing.

G cluster_3cb 4-Cyano-4'-propylbiphenyl (3CB) cluster_5cb 4-Cyano-4'-pentylbiphenyl (5CB) img3 img3 img5 img5

Figure 1. Molecular structures of 3CB and 5CB.

The addition of two carbons to the alkyl chain from 3CB to 5CB is the primary driver of the differences in their macroscopic properties, as summarized below.

Table 1: Comparative Physicochemical Properties of 3CB and 5CB

Property4-Cyano-4'-propylbiphenyl (3CB)4-Cyano-4'-pentylbiphenyl (5CB)Significance in LC Applications
Chemical Formula C₁₆H₁₅NC₁₈H₁₉NDetermines molecular weight and packing efficiency.
Molar Mass 221.30 g/mol 249.36 g/mol [1][2]Influences viscosity and response times.
Mesophase Behavior Non-mesomorphic (or virtual)Enantiotropic Nematic5CB's stable nematic phase at room temperature is a critical advantage for standalone use and as a mixture host.[3]
Crystal-Nematic T_CN N/A22.5 °C (or 24°C)[1][2][4]The temperature at which the material melts into the nematic phase.
Nematic-Isotropic T_NI N/A35.0 °C[1][2]The clearing point; defines the upper operational limit of the nematic phase.
Dielectric Anisotropy (Δε) High PositiveHigh Positive (~11.25)[5]A large, positive Δε is essential for low-voltage switching in twisted nematic (TN) and other field-effect displays.
Birefringence (Δn) HighHigh (~0.20 at room temp.)[6]A high Δn allows for thinner display cells, which reduces response time.

In-Depth Analysis of Performance Characteristics

The Critical Distinction: Mesophase Behavior

The most significant difference between 3CB and 5CB is their liquid crystalline behavior. 5CB is a classic enantiotropic liquid crystal, meaning it exhibits a stable nematic phase upon both heating and cooling.[1][2] Its nematic range of 22.5°C to 35.0°C conveniently brackets room temperature, making it one of the most widely used and studied liquid crystals.[1][2][7]

In contrast, the shorter alkyl chain of 3CB prevents the formation of a stable liquid crystal phase.[3] The first three members of the nCB series (n=1, 2, 3) are non-mesomorphic, while the fourth member (4CB) exhibits a monotropic nematic phase (a metastable phase that appears only on cooling).[3] This renders 3CB unsuitable as a primary component or host in a liquid crystal display, as it would be crystalline at typical operating temperatures.

G cluster_3cb 3CB Phase Behavior cluster_5cb 5CB Phase Behavior Isotropic Liquid (3CB) Isotropic Liquid (3CB) Crystalline (3CB) Crystalline (3CB) Isotropic Liquid (3CB)->Crystalline (3CB) Cooling Crystalline (3CB)->Isotropic Liquid (3CB) Heating Isotropic Liquid (5CB) Isotropic Liquid (5CB) Nematic (5CB) Nematic (5CB) Isotropic Liquid (5CB):n->Nematic (5CB):n Cooling Nematic (5CB):s->Isotropic Liquid (5CB):s Heating Crystalline (5CB) Crystalline (5CB) Nematic (5CB):s->Crystalline (5CB):s Cooling Crystalline (5CB):n->Nematic (5CB):n Heating

Figure 2. Simplified phase transition diagrams for 3CB and 5CB, illustrating the stable nematic phase of 5CB.

Role in Eutectic Mixtures

While 3CB is not mesogenic on its own, it is a valuable component in eutectic mixtures.[8] Multicomponent mixtures are standard in all commercial applications to achieve a broad operational temperature range and optimize performance.[9] The primary role of a non-mesomorphic or high-melting-point component like 3CB is to act as a solute that disrupts the crystal packing of other components. This significantly depresses the freezing point of the mixture, extending the liquid crystal phase to lower temperatures.[9] The molecules in such mixtures, differing in shape and length, are miscible in the nematic phase but immiscible in the solid phase, leading to a low-melting eutectic.[9]

Dielectric and Optical Properties

Both 3CB and 5CB possess a large, positive dielectric anisotropy (Δε) due to the strong dipole of the cyano group.[3][10] This property is fundamental to the operation of common LCDs, where an electric field aligns the molecules. Studies of the nCB series have shown that Δε tends to decrease slightly with increasing alkyl chain length.[3][10] Therefore, 3CB can be used as an additive to slightly increase the overall Δε of a mixture compared to a similar formulation using only longer-chain homologs.

Birefringence (Δn), the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is also high for both compounds. A higher Δn allows for a thinner cell gap (d) for a given optical path difference (Δn·d), which is crucial for achieving fast switching times. 5CB is known for its high birefringence of approximately 0.20.[6]

Experimental Protocols for Characterization

The properties discussed above are determined using a standard suite of thermal and electro-optical characterization techniques.

Phase Transition Analysis: Differential Scanning Calorimetry (DSC)

Objective: To precisely measure the temperatures and enthalpy changes of phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic).

Methodology:

  • A small sample (1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.

  • The pan is placed in a DSC furnace alongside an empty reference pan.

  • The sample is subjected to a controlled heating and cooling cycle (e.g., at 5-10 °C/min).

  • The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

  • Phase transitions are identified as endothermic peaks on heating or exothermic peaks on cooling. The peak temperature corresponds to the transition temperature.

G Sample Prep Sample Prep DSC Measurement DSC Measurement Sample Prep->DSC Measurement Controlled Heating/Cooling Data Analysis Data Analysis DSC Measurement->Data Analysis Thermogram Transition Temps\n& Enthalpies Transition Temps & Enthalpies Data Analysis->Transition Temps\n& Enthalpies

Figure 3. General workflow for DSC analysis of liquid crystals.

Phase Identification: Polarized Optical Microscopy (POM)

Objective: To visually identify liquid crystal phases by observing their unique optical textures.

Methodology:

  • A small amount of the sample is placed on a microscope slide and covered with a coverslip.

  • The slide is placed on a temperature-controlled hot stage on a polarizing microscope.

  • The sample is heated into the isotropic phase and then slowly cooled.

  • As the material transitions into a liquid crystal phase, characteristic textures appear due to the alignment of molecules. The nematic phase of 5CB, for example, typically shows a Schlieren texture.

  • The appearance and disappearance of these textures are correlated with the transition temperatures measured by DSC.

Summary and Recommendations

The choice between 4-cyano-4'-propylbiphenyl and 4-cyano-4'-pentylbiphenyl is entirely dependent on the intended application and formulation strategy.

  • 4-Cyano-4'-pentylbiphenyl (5CB) is an exemplary and indispensable liquid crystal for research and development. Its stable, room-temperature nematic phase makes it an ideal standalone material for fundamental studies and a perfect host component for creating mixtures.[1][2][7] Its well-documented high birefringence and positive dielectric anisotropy serve as a reliable baseline for performance.[5][6]

  • 4-Cyano-4'-propylbiphenyl (3CB) is not a viable standalone liquid crystal due to its lack of a stable mesophase.[3] However, it serves a critical role as a strategic additive in complex eutectic mixtures. Its primary functions are to depress the overall melting point of the formulation, thereby broadening the operational temperature range to colder climates, and to help tune the final dielectric and viscosity properties of the mixture.

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A Comparative Analysis of the Thermal Properties of 4-Propylbiphenyl and Other Biphenyl Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, a profound understanding of the physicochemical properties of molecular entities is paramount. Among these, thermal characteristics such as melting point, boiling point, and thermal stability are not merely data points, but critical indicators of a compound's behavior under various processing and storage conditions. This guide provides a comprehensive comparison of the thermal properties of 4-Propylbiphenyl against other relevant biphenyls, grounded in experimental data and scientific principles. We will delve into the causality behind these properties, offering insights for researchers, scientists, and drug development professionals.

The Significance of Thermal Properties in Biphenyl Scaffolds

Biphenyl and its derivatives are privileged structures in medicinal chemistry and materials science, frequently utilized for their rigid, aromatic framework.[1] The thermal behavior of these compounds directly impacts their application. For instance, in the development of heat-transfer fluids, high thermal stability is a key requirement.[2] In pharmaceutical applications, the melting point influences solubility and dissolution rates, which are critical for bioavailability. Furthermore, understanding the thermal decomposition profile is essential for ensuring stability during manufacturing and long-term storage.

This guide will focus on a comparative analysis of this compound with its parent molecule, biphenyl, and its lower alkyl homologs, 4-methylbiphenyl and 4-ethylbiphenyl. This comparison will illuminate the influence of the alkyl chain length on the thermal properties of the biphenyl core.

Comparative Analysis of Thermal Properties

The thermal properties of this compound and its analogs are summarized in the table below. These values have been compiled from peer-reviewed literature and established chemical databases to ensure accuracy and reliability.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Enthalpy of Fusion (kJ/mol)Enthalpy of Vaporization (kJ/mol)
BiphenylC₁₂H₁₀154.2169.2255.918.5851.2
4-MethylbiphenylC₁₃H₁₂168.2444-50267-26817.455.8
4-EthylbiphenylC₁₄H₁₄182.2633-35284-28619.860.2
This compound C₁₅H₁₆ 196.29 5-17 109-111 (at 1.5 mmHg) Data not readily availableData not readily available

Note: The boiling point for this compound is provided at reduced pressure. Direct comparison with atmospheric pressure boiling points should be made with caution.

Structure-Property Relationships: The Influence of the Alkyl Substituent

The data presented in the table reveals a clear trend: the addition and elongation of the 4-alkyl substituent on the biphenyl ring systematically alters its thermal properties.

Melting Point: The melting point generally decreases with the initial addition of a small alkyl group (methyl) and continues to be lower for ethyl and propyl substituents compared to the parent biphenyl. This can be attributed to the disruption of the crystal lattice packing. The planar and highly symmetric structure of biphenyl allows for efficient packing in the solid state, resulting in a relatively high melting point. The introduction of a flexible alkyl chain disrupts this ordered arrangement, leading to weaker intermolecular interactions and consequently, a lower melting point. The wide melting range reported for this compound (5-17 °C) may suggest the presence of conformational isomers or impurities.[3]

Boiling Point: In contrast to the melting point, the boiling point increases with the increasing length of the alkyl chain. This is a direct consequence of the increase in molecular weight and surface area, which leads to stronger van der Waals forces between the molecules in the liquid state.[4] More energy is therefore required to overcome these forces and transition the substance into the gaseous phase.

Enthalpy of Fusion and Vaporization: The enthalpy of fusion (ΔHfus) is the energy required to transition a substance from a solid to a liquid state, while the enthalpy of vaporization (ΔHvap) is the energy needed for the liquid-to-gas transition.[5][6] The available data for 4-methylbiphenyl and 4-ethylbiphenyl show a slight increase in the enthalpy of fusion and a more significant increase in the enthalpy of vaporization compared to biphenyl. This aligns with the boiling point trend, as stronger intermolecular forces in the liquid phase necessitate a greater energy input for vaporization.

Experimental Determination of Thermal Properties

To ensure the reliability and accuracy of the thermal data, standardized experimental protocols are essential. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), two cornerstone techniques in thermal analysis.

Differential Scanning Calorimetry (DSC) Protocol

DSC is a powerful technique for determining melting points, enthalpies of fusion, and other phase transitions.[7]

Objective: To determine the melting point and enthalpy of fusion of 4-alkylbiphenyls.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the biphenyl sample into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature approximately 50 °C above the expected melting point at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

    • Hold at the final temperature for 2 minutes to ensure complete melting.

    • Cool the sample back to 25 °C at a rate of 10 °C/min.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The enthalpy of fusion is calculated by integrating the area under the melting peak.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run DSC Run cluster_analysis Data Analysis weigh Weigh 2-5 mg of sample pan Place in Al DSC pan weigh->pan load Load sample & reference pans pan->load equilibrate Equilibrate at 25°C load->equilibrate heat Heat to T > m.p. at 10°C/min equilibrate->heat hold Isothermal hold for 2 min heat->hold cool Cool to 25°C at 10°C/min hold->cool analyze Determine m.p. (onset) & ΔHfus (peak area) cool->analyze TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run TGA Run cluster_analysis Data Analysis weigh Weigh 5-10 mg of sample pan Place in TGA pan weigh->pan load Load sample pan into furnace pan->load equilibrate Equilibrate at 30°C load->equilibrate heat Heat to 600°C at 10°C/min equilibrate->heat analyze Determine decomposition temperature (onset or % mass loss) heat->analyze

TGA experimental workflow.

Conclusion and Future Directions

This guide has provided a comparative overview of the thermal properties of this compound and its analogs. The clear structure-property relationships observed underscore the importance of considering the impact of even simple alkyl substitutions on the physicochemical behavior of a molecule. While the data for this compound is less comprehensive, the established trends provide a strong basis for predicting its thermal characteristics.

For researchers in drug development and materials science, this information is crucial for making informed decisions regarding compound selection, formulation development, and process optimization. Further experimental work to determine the enthalpy of fusion, enthalpy of vaporization, and a detailed thermal decomposition profile for this compound would be highly valuable to complete this comparative dataset.

References

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  • NIST. 1,1'-Biphenyl, 4-methyl-. Available from: [Link]

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A Comparative Guide to Quantum Chemical Calculations on 4-Propylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Molecular Insights with Computational Chemistry

In the realms of modern drug discovery and materials science, a deep understanding of a molecule's three-dimensional structure and electronic properties is paramount. 4-Propylbiphenyl, a molecule featuring two phenyl rings linked by a single bond and substituted with a propyl group, serves as an excellent case study for exploring the power of computational chemistry. Its structural flexibility, particularly the torsional angle between the phenyl rings, and the influence of the alkyl substituent on its electronic character, make it an interesting subject for theoretical investigation.

This guide provides a comparative analysis of different quantum chemical methods for calculating the properties of this compound. We will delve into the theoretical underpinnings of these methods, provide detailed protocols for their implementation, and compare the resulting data to offer insights into the strengths and limitations of each approach. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for a more profound understanding of molecular behavior.

The Subject of Our Investigation: this compound

This compound (C15H16) is an organic molecule that belongs to the class of biphenyls.[1] The central structural feature is the biphenyl core, which consists of two phenyl rings connected by a C-C single bond. The presence of the propyl group at the 4-position of one of the phenyl rings introduces additional conformational flexibility and influences the molecule's overall electronic properties.

A key parameter in biphenyl and its derivatives is the dihedral angle between the two phenyl rings. This angle is a result of the balance between two opposing effects: the steric hindrance between the ortho-hydrogens on the two rings, which favors a twisted conformation, and the π-conjugation between the rings, which favors a planar arrangement.

Theoretical Foundations: A Tale of Two Methodologies

Quantum chemical calculations provide a powerful means to model and predict the properties of molecules.[2] In this guide, we will compare two of the most widely used ab initio methods: Hartree-Fock (HF) theory and Density Functional Theory (DFT).

Hartree-Fock (HF) Theory: The Mean-Field Approximation

Hartree-Fock is a foundational method in quantum chemistry that approximates the many-electron wavefunction of a system as a single Slater determinant.[3] This approach treats each electron as moving in the average electric field created by all other electrons, a concept known as the mean-field approximation.[4] While computationally efficient, a significant limitation of the HF method is its neglect of electron correlation, which is the instantaneous interaction between electrons.[5] This can lead to inaccuracies in predicting certain molecular properties.

Density Functional Theory (DFT): A Focus on Electron Density

Density Functional Theory offers a different perspective by focusing on the electron density rather than the complex many-electron wavefunction.[5] The core principle of DFT is that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density.[3] DFT methods incorporate electron correlation through an exchange-correlation functional, which is an approximation of the complex many-body interactions.[5] The choice of this functional is crucial and can significantly impact the accuracy of the calculations.[6]

The Importance of Basis Sets

Both HF and DFT methods require the use of a basis set, which is a set of mathematical functions used to construct the molecular orbitals.[7][8] The choice of basis set affects the accuracy and computational cost of the calculation.[9] Larger and more flexible basis sets generally provide more accurate results but at a higher computational expense.[10]

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d,p)) and the correlation-consistent basis sets developed by Dunning (e.g., cc-pVTZ). Pople basis sets are computationally efficient and often provide a good balance of accuracy and cost for routine calculations.[11] Correlation-consistent basis sets are designed to systematically converge towards the complete basis set limit, offering higher accuracy at a greater computational cost.[9]

Experimental Protocols: A Step-by-Step Guide to Calculations

The following protocols outline the general steps for performing quantum chemical calculations on this compound using a typical quantum chemistry software package like Gaussian.[12][13]

Step 1: Building the Initial Molecular Structure

The first step is to construct an initial 3D structure of the this compound molecule. This can be done using a molecular modeling program. It is important to start with a reasonable initial geometry to ensure the subsequent optimization converges to a true energy minimum.

Step 2: Geometry Optimization

The initial structure is then optimized to find the lowest energy conformation. This involves iteratively adjusting the atomic coordinates until the forces on all atoms are close to zero. The optimization should be performed using the chosen theoretical method (HF or DFT) and basis set.

Step 3: Frequency Calculation

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Prediction of Vibrational Spectra: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.[14][15]

Step 4: Calculation of Electronic Properties

Once the optimized geometry is obtained, various electronic properties can be calculated. A key property is the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's electronic excitability and chemical reactivity.[12][16]

Comparative Analysis of Computational Results

To illustrate the differences between the chosen methods, we will compare the results of geometry optimization, HOMO-LUMO gap, and vibrational frequencies for this compound calculated using Hartree-Fock and two different DFT functionals (B3LYP and M06-2X) with the 6-31G(d,p) basis set.

Workflow for Quantum Chemical Calculations

G cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_output Analysis of Results build Build Initial Structure (this compound) optimize Geometry Optimization (HF or DFT) build->optimize Initial Coordinates frequency Frequency Calculation optimize->frequency Optimized Geometry geometry Optimized Geometry optimize->geometry properties Electronic Properties (HOMO-LUMO) frequency->properties Verified Minimum spectra Vibrational Spectra frequency->spectra electronic Electronic Properties properties->electronic

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A Senior Application Scientist's Guide to Establishing a Reference Standard for 4-Propylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and analytical chemistry, the integrity of quantitative analysis hinges on the quality of the reference standards employed.[1] This guide provides a comprehensive framework for the establishment of a robust and reliable reference standard for 4-Propylbiphenyl, a key intermediate in the synthesis of various organic materials and pharmacologically active compounds.[2][3] Adhering to the principles of scientific integrity, this document outlines the critical steps for material characterization, purity assessment, and comparison with potential alternatives, ensuring the resulting standard meets the rigorous requirements of regulatory bodies and pharmacopeias.[4][5][6]

The Critical Role of a this compound Reference Standard

This compound serves as a fundamental building block in diverse synthetic pathways.[2] Its presence as a structural motif in various molecules necessitates a well-characterized reference standard for:

  • Accurate Quantification: To determine the precise amount of this compound in a sample, whether as a starting material, intermediate, or final product.

  • Impurity Profiling: To identify and quantify process-related impurities and degradation products, which is crucial for safety and efficacy.[7]

  • Method Validation: To validate analytical methods, ensuring they are accurate, precise, and specific for their intended purpose.[8][9][10][11][12]

  • Regulatory Compliance: To meet the stringent requirements of regulatory agencies like the FDA and EMA, which mandate the use of well-characterized reference standards.

Foundational Material Characterization: Beyond a Simple Purity Value

The establishment of a reference standard is not merely about achieving high purity; it requires a comprehensive characterization of the material.[13] This involves employing a suite of orthogonal analytical techniques to confirm the identity and elucidate the impurity profile of the candidate material.[14]

A battery of spectroscopic techniques is essential to unequivocally confirm the chemical structure of the this compound candidate material.

Technique Purpose Expected Observations for this compound
¹H NMR Spectroscopy Provides information on the number and environment of protons.Characteristic signals for the propyl group (triplet, sextet, triplet) and aromatic protons in the biphenyl system.
¹³C NMR Spectroscopy Reveals the number and types of carbon atoms.Distinct signals for the aliphatic carbons of the propyl group and the aromatic carbons of the biphenyl rings.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the molecular weight of this compound (196.29 g/mol ).[2][15]
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Characteristic absorption bands for C-H stretching (aromatic and aliphatic) and C=C stretching of the aromatic rings.

A single analytical method is insufficient to assign an accurate purity value. A combination of techniques is necessary to account for different types of potential impurities.

Technique Primary Application Key Considerations
High-Performance Liquid Chromatography (HPLC) Quantification of organic impurities.A validated, stability-indicating method should be used. Different detectors (e.g., UV, DAD) can provide additional information.
Gas Chromatography (GC) Analysis of volatile organic impurities and residual solvents.A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds.
Thermogravimetric Analysis (TGA) Determination of water content and non-volatile inorganic impurities.The weight loss at different temperature ranges provides information on volatile and non-volatile components.
Karl Fischer Titration Specific quantification of water content.A more accurate method for water determination than TGA.
Quantitative NMR (qNMR) An absolute method for purity determination without the need for a specific reference standard of the analyte.Requires a certified internal standard and careful experimental setup.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the characterization of a this compound candidate reference standard. It is crucial to validate these methods according to internal laboratory procedures and relevant guidelines (e.g., ICH Q2(R1)).

Protocol 1: Purity Determination by HPLC

This protocol outlines a general procedure for the determination of organic impurities in this compound.

Methodology:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile.

Data Analysis:

Calculate the area percentage of each impurity relative to the total peak area. Identify and quantify any known impurities using their respective reference standards.

Comparison with Alternatives: Justifying the Choice

While this compound is a key compound, it's important to consider and evaluate potential alternatives that could serve a similar purpose as a reference standard in specific applications.

Compound Structural Similarity Potential Advantages Potential Disadvantages
Biphenyl Core biphenyl structure without the propyl group.Simpler structure, potentially easier to synthesize and purify.May not be a suitable surrogate for methods where the propyl group influences retention or reactivity.
4-Isopropylbiphenyl Isomer of this compound.May have similar chromatographic behavior.Different physical properties (e.g., melting point, boiling point) may affect its suitability as a standard.[16][17]
4-Bromo-4'-propylbiphenyl Structurally related with a bromo-substituent.The bromine atom can be a useful handle for further synthetic modifications.[18][19]The presence of bromine significantly alters the molecular weight and may affect chromatographic and spectroscopic properties.

The selection of the most appropriate reference standard depends on the specific analytical method and the intended application. For methods aimed at quantifying this compound itself, a well-characterized standard of the same molecule is indispensable.

Establishing Traceability and Certification

For a reference standard to be widely accepted, its assigned purity value must be traceable to a recognized national or international standard. This is typically achieved through calibration against a primary standard from a metrological institute such as NIST or by using an absolute method like qNMR.

The establishment of a chemical reference substance should be based on the evaluation of analytical testing results, with the report subsequently approved by a certifying body.[4] Organizations like the World Health Organization (WHO) and the International Organization for Standardization (ISO) provide guidelines for the establishment and maintenance of chemical reference substances.[4][20][21][22][23][24][25]

CRM_Workflow cluster_0 Candidate Material cluster_1 Characterization & Purity Assignment cluster_2 Certification & Documentation Material Sourcing Material Sourcing Preliminary Characterization Preliminary Characterization Material Sourcing->Preliminary Characterization Purity > 98% Orthogonal Testing HPLC, GC, TGA, KF, qNMR Preliminary Characterization->Orthogonal Testing Data Analysis Statistical Analysis of Results Orthogonal Testing->Data Analysis Purity Assignment Assign Purity Value & Uncertainty Data Analysis->Purity Assignment Certification Certification by Accredited Body Purity Assignment->Certification Documentation Certificate of Analysis (CoA) Generation Certification->Documentation Reference Standard Release Reference Standard Release Documentation->Reference Standard Release

Caption: Workflow for the establishment of a certified reference material.

Conclusion: A Commitment to Quality

The establishment of a reference standard for this compound is a meticulous process that demands a deep understanding of analytical chemistry and adherence to stringent quality guidelines. By following a comprehensive characterization protocol, employing orthogonal analytical techniques, and ensuring metrological traceability, researchers and drug development professionals can produce a reliable and robust reference standard. This, in turn, underpins the accuracy and reproducibility of analytical data, ultimately contributing to the development of safe and effective pharmaceutical products. The use of such well-characterized standards, whether sourced from pharmacopeias like the USP or established in-house following rigorous protocols, is a cornerstone of good scientific practice.[5][6][26][27][28]

References

  • World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO. Retrieved from [Link]

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  • GlobalChemMall. (n.d.). China Low Price this compound Manufacturers, Suppliers - Factory Direct Wholesale. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

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A Comparative Study of the Mesophase Behavior of 4-Alkylbiphenyls: The Influence of Alkyl Chain Length

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the mesophase behavior of the homologous series of 4-alkylbiphenyls, with a particular focus on the well-characterized 4-n-alkyl-4'-cyanobiphenyls (nCBs). We will explore how the systematic variation of the alkyl chain length dictates the formation and stability of different liquid crystalline phases. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged with liquid crystalline materials.

Introduction: The Subtle Dance of Order and Fluidity in 4-Alkylbiphenyls

Liquid crystals represent a fascinating state of matter, exhibiting a degree of molecular order intermediate between the perfect three-dimensional lattice of a crystalline solid and the complete disorder of an isotropic liquid. This unique characteristic gives rise to a wealth of mesophases, each with distinct optical and physical properties. Among the vast library of liquid crystalline compounds, 4-alkylbiphenyls, and specifically the 4-n-alkyl-4'-cyanobiphenyl (nCB) series, stand out as canonical examples for studying structure-property relationships.

The fundamental structure of a 4-alkylbiphenyl consists of a rigid biphenyl core, which provides the necessary molecular anisotropy, and a flexible alkyl chain at one end. In the case of nCBs, a polar cyano group is present at the other end, which enhances the longitudinal dipole moment and influences intermolecular interactions. The length of the flexible alkyl chain is a critical determinant of the mesophase behavior. As we will demonstrate, a simple increase in the number of methylene units in this chain can dramatically alter the type and temperature range of the observed liquid crystalline phases. This guide will elucidate these relationships through a comparative analysis of experimental data and provide detailed protocols for the key characterization techniques.

The Homologous Series of 4-n-Alkyl-4'-cyanobiphenyls (nCBs): A Case Study

The nCB series is a cornerstone in liquid crystal research, providing a clear and systematic illustration of the impact of alkyl chain length on mesomorphism. Shorter alkyl chains tend to favor the less-ordered nematic (N) phase, while longer chains promote the formation of more-ordered smectic (Sm) phases.

Comparative Mesophase Behavior

The table below summarizes the transition temperatures for a homologous series of nCBs, showcasing the emergence and stabilization of the smectic A (SmA) phase as the alkyl chain (n) elongates.

CompoundnCrystal to Nematic/Smectic A TK→N/SmA (°C)Nematic to Smectic A TN→SmA (°C)Nematic/Smectic A to Isotropic TN/SmA→I (°C)Mesophase(s) Exhibited
5CB524.0-35.3Nematic
6CB614.5-29.0Nematic
7CB730.0-42.8Nematic[1]
8CB821.533.540.5Nematic, Smectic A
9CB940.548.049.5Nematic, Smectic A[2]
10CB1045.0-50.5Smectic A[2]
11CB1153.0-57.5Smectic A, Nematic (monotropic)[3]
12CB1248.0-58.5Smectic A[2]

Note: Transition temperatures can vary slightly between different literature sources due to variations in sample purity and experimental conditions. The data presented is a representative compilation.

This trend can be visualized as a phase diagram where the temperature range of the nematic phase decreases with increasing alkyl chain length, while the smectic A phase becomes more prominent and eventually the only mesophase observed for longer chain homologues.

Experimental Characterization of Mesophases

The identification and characterization of liquid crystalline mesophases rely on a suite of complementary analytical techniques. Here, we detail the standard experimental protocols for Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpy changes associated with phase transitions.[4]

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the 4-alkylbiphenyl sample into an aluminum DSC pan.

    • Seal the pan hermetically to prevent any loss of sample due to sublimation.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup and Calibration:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to create a stable and inert atmosphere.

    • Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its lowest expected transition.

    • Heat the sample at a controlled rate, typically 10 °C/min, to a temperature above its clearing point (transition to the isotropic liquid).

    • Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

    • Cool the sample at the same controlled rate (10 °C/min) back to the starting temperature.

    • A second heating run is often performed to obtain data on a sample with a consistent thermal history.[4]

  • Data Analysis:

    • The phase transition temperatures are determined from the onset or peak of the endothermic (heating) or exothermic (cooling) peaks in the DSC thermogram.

    • The enthalpy of transition (ΔH) is calculated by integrating the area under the transition peak. This provides information on the energetics of the phase change.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 2-5 mg of sample seal Hermetically seal in Al pan weigh->seal load Load sample and reference pans seal->load purge Purge with N2 load->purge heat_cool Execute heat-cool-heat cycle (e.g., 10°C/min) purge->heat_cool thermogram Obtain DSC thermogram heat_cool->thermogram analyze Determine transition temperatures (T) and enthalpies (ΔH) thermogram->analyze

Caption: Workflow for DSC analysis of 4-alkylbiphenyls.

Polarized Optical Microscopy (POM)

POM is an indispensable technique for the qualitative identification of liquid crystalline phases based on their unique optical textures.[5]

  • Sample Preparation:

    • Place a small amount of the 4-alkylbiphenyl sample on a clean glass microscope slide.

    • Gently place a coverslip over the sample.

    • Heat the slide on a hot stage to the isotropic phase to allow the sample to flow and form a thin, uniform film.

  • Microscope Setup:

    • Place the slide on the hot stage of a polarizing microscope.

    • Ensure the polarizer and analyzer are in a crossed position (90° to each other). In this configuration, an isotropic sample will appear dark.

  • Thermal Analysis:

    • Slowly cool the sample from the isotropic phase at a controlled rate (e.g., 1-5 °C/min).

    • Carefully observe the changes in the optical texture as the sample transitions through different mesophases.

    • Record images or videos of the characteristic textures at different temperatures.

    • Heating and cooling cycles can be repeated to check for the reproducibility of the transitions.

  • Texture Identification:

    • Nematic Phase: Often exhibits a "Schlieren" texture with dark brushes corresponding to topological defects (disclinations) or a "marbled" texture.

    • Smectic A Phase: Typically shows a "focal conic fan" texture or a "homeotropic" texture, which appears dark if the molecules are aligned perpendicular to the glass slides.

POM_Workflow cluster_prep Sample Preparation cluster_pom POM Observation cluster_analysis Phase Identification place_sample Place sample on slide cover Add coverslip place_sample->cover heat_iso Heat to isotropic phase cover->heat_iso mount Mount on hot stage heat_iso->mount cross_pol Cross polarizers mount->cross_pol cool_observe Cool slowly and observe textures cross_pol->cool_observe record_textures Record images of textures cool_observe->record_textures identify Identify mesophases (e.g., Nematic, Smectic A) record_textures->identify

Caption: Workflow for POM analysis of 4-alkylbiphenyls.

X-ray Diffraction (XRD)

XRD provides definitive information about the molecular arrangement and dimensionality of order within a liquid crystalline phase.[6]

  • Sample Preparation:

    • The sample is typically loaded into a thin-walled glass capillary tube (e.g., 1.0-1.5 mm diameter).

    • The capillary is sealed to prevent contamination and sample degradation.

    • For some experiments, the sample can be aligned using a magnetic field.

  • Instrument Setup:

    • The capillary is mounted in a temperature-controlled holder within the XRD instrument.

    • A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.

    • A 2D detector is used to collect the scattered X-rays.

  • Data Collection:

    • Data is collected at various temperatures corresponding to the different mesophases identified by DSC and POM.

    • The diffraction pattern is recorded for both the small-angle scattering (SAXS) and wide-angle scattering (WAXS) regions.

  • Data Analysis:

    • Nematic Phase: The WAXS region shows a diffuse halo at an angle corresponding to the average intermolecular distance (typically around 4-5 Å), indicating short-range positional order. The SAXS region shows no distinct peaks, confirming the absence of long-range positional order.

    • Smectic A Phase: In addition to the diffuse halo in the WAXS region, a sharp, quasi-Bragg peak appears in the SAXS region. The position of this peak corresponds to the smectic layer spacing (d). This confirms the one-dimensional positional order of the SmA phase.

XRD_Workflow cluster_prep Sample Preparation cluster_xrd XRD Measurement cluster_analysis Data Interpretation load_capillary Load sample into capillary seal_capillary Seal capillary load_capillary->seal_capillary mount_sample Mount in temperature-controlled holder seal_capillary->mount_sample irradiate Irradiate with X-rays mount_sample->irradiate collect Collect scattering pattern irradiate->collect analyze_pattern Analyze SAXS and WAXS regions collect->analyze_pattern determine_structure Determine layer spacing (d) and degree of order analyze_pattern->determine_structure

Caption: Workflow for XRD analysis of 4-alkylbiphenyls.

Structure-Property Relationships: The Role of the Alkyl Chain

The transition from a nematic to a smectic phase with increasing alkyl chain length in the nCB series is a direct consequence of the changing balance of intermolecular forces.

  • Short Alkyl Chains (n < 8): With shorter alkyl chains, the rigid, anisotropic biphenyl core dominates the intermolecular interactions. These interactions are primarily dipole-dipole and dispersion forces that favor parallel alignment of the long molecular axes, leading to the formation of the nematic phase. The molecules possess long-range orientational order but no long-range positional order.

  • Long Alkyl Chains (n ≥ 8): As the alkyl chain lengthens, the van der Waals interactions between the aliphatic tails of neighboring molecules become increasingly significant. These interactions promote a more organized packing arrangement. The flexible chains of adjacent molecules can interdigitate, leading to a micro-segregation of the aromatic cores and the aliphatic tails. This layered arrangement is characteristic of the smectic A phase, where the molecules are organized into layers with their long axes, on average, perpendicular to the layer planes. The stability of the smectic phase increases with chain length due to these enhanced intermolecular interactions.[7][8]

StructureProperty cluster_structure Molecular Structure cluster_interactions Intermolecular Interactions cluster_phase Resulting Mesophase chain_length Alkyl Chain Length core_interactions Core-Core Interactions (Dipole-Dipole, π-π) chain_length->core_interactions Influences balance with chain_interactions Chain-Chain Interactions (van der Waals) chain_length->chain_interactions Directly affects strength of nematic Nematic Phase (Orientational Order) core_interactions->nematic Dominant for short chains smectic Smectic Phase (Positional & Orientational Order) chain_interactions->smectic Promotes for long chains

Caption: Relationship between alkyl chain length and mesophase formation.

Conclusion

The homologous series of 4-alkylbiphenyls, particularly the nCBs, provides an exemplary system for understanding the fundamental principles of liquid crystal self-assembly. The length of the flexible alkyl chain acts as a molecular tuning parameter, systematically altering the delicate balance of intermolecular forces that govern mesophase formation and stability. A clear trend from nematic to smectic phases is observed with increasing chain length, a phenomenon that can be reliably characterized by a combination of Differential Scanning Calorimetry, Polarized Optical Microscopy, and X-ray Diffraction. The insights gained from studying these model compounds are crucial for the rational design of new liquid crystalline materials with tailored properties for a wide range of applications, from advanced display technologies to responsive materials and drug delivery systems.

References

  • Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. MDPI. [Link]

  • Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PubMed Central. [Link]

  • 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts. [Link]

  • Electronic Structure and Thermodynamic Properties of 4-n- heptyl-4́-cyanobiphenyl: A Computational Study. ResearchGate. [Link]

  • Characterization Methods: Structural Studies of Liquid Crystals by X‐Ray Diffraction. ResearchGate. [Link]

  • A Beginner's Guide to Differential Scanning Calorimetry DSC. S4Science. [Link]

  • How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. Instructables. [Link]

  • DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest. [Link]

  • Differential Scanning Calorimetry (DSC) – Online Training Course. YouTube. [Link]

  • Effect of the alkyl chain length on mesophase behaviour of the biphenyl.... ResearchGate. [Link]

  • Pressure-temperature phase diagrams of smectogenic 4-alkyl-4-cyanobiphenyls (9CB, 10CB, 11CB and 12CB). ResearchGate. [Link]

  • Engineering mesophase stability and structure via incorporation of cyclic terminal groups. White Rose Research Online. [Link]

  • Mesophase Behavior of Molecules Containing Three Benzene Rings Connected via Imines and Ester Linkages. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4-Propylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the validation of 4-propylbiphenyl, a common structural motif in organic and medicinal chemistry. We will explore its synthesis via two prevalent cross-coupling methodologies—the Suzuki-Miyaura coupling and the Kumada coupling—and detail the necessary spectroscopic techniques to rigorously validate its structure against potential isomers and impurities.

The Synthetic Crossroads: Choosing a Path to this compound

The synthesis of biaryl compounds has been revolutionized by transition-metal-catalyzed cross-coupling reactions. Here, we compare two powerful methods for the synthesis of this compound: the Suzuki-Miyaura coupling and the Kumada coupling.

Method 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for carbon-carbon bond formation, prized for its mild reaction conditions and the stability of the boronic acid reagents.[1]

Reaction Scheme:

Method 2: The Kumada Coupling

The Kumada coupling utilizes a Grignard reagent and an organic halide, offering a powerful alternative for C-C bond formation.[2] It is one of the earliest developed cross-coupling reactions.

Reaction Scheme:

Comparative Analysis of Synthetic Methods
FeatureSuzuki-Miyaura CouplingKumada Coupling
Typical Yield 85-95%75-90%
Reaction Conditions Mild (often room temp. to 80°C)Can require more stringent anhydrous conditions
Catalyst Palladium-based (e.g., Pd(PPh₃)₄, Pd/C)Nickel or Palladium-based (e.g., Ni(dppf)Cl₂, Pd(PPh₃)₄)
Functional Group Tolerance High; tolerant of many functional groupsLower; Grignard reagents are highly reactive with acidic protons
Reagent Stability Boronic acids are generally stable and easy to handleGrignard reagents are moisture and air-sensitive
Byproducts Boron-based byproducts, generally considered less toxicMagnesium halide salts

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 4-Propylphenylboronic acid

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4-propylphenylboronic acid (1.2 mmol), bromobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add potassium carbonate (2.0 mmol).

  • Under an inert atmosphere (e.g., nitrogen or argon), add a degassed mixture of toluene (10 mL) and water (2 mL).

  • Heat the reaction mixture to 90°C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Synthesis of this compound via Kumada Coupling

This protocol requires strict anhydrous and inert atmosphere techniques due to the reactivity of the Grignard reagent.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • 4-Propylbromobenzene

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppf)Cl₂)

Procedure:

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Place magnesium turnings (1.2 mmol) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Add a small crystal of iodine to the flask.

  • Add a solution of bromobenzene (1.0 mmol) in anhydrous diethyl ether (5 mL) dropwise via the dropping funnel.

  • The reaction is initiated by gentle heating. Once initiated, the addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part B: Kumada Coupling

  • In a separate flame-dried flask under a nitrogen atmosphere, dissolve 4-propylbromobenzene (1.0 mmol) and Ni(dppf)Cl₂ (0.05 mmol) in anhydrous diethyl ether (10 mL).

  • Cool this solution to 0°C in an ice bath.

  • Slowly add the freshly prepared phenylmagnesium bromide solution from Part A to the cooled solution of 4-propylbromobenzene and catalyst.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and then brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

The Imperative of Structural Validation

The synthesis of a target molecule is only half the journey; rigorous structural validation is paramount. This involves a multi-pronged analytical approach to confirm the identity of the desired product and to identify and quantify any impurities.

Workflow for Structural Validation of this compound

Validation_Workflow Start Synthesized Crude Product TLC_GCMS Initial Purity Check (TLC/GC-MS) Start->TLC_GCMS Purification Column Chromatography TLC_GCMS->Purification Pure_Product Purified This compound Purification->Pure_Product H_NMR ¹H NMR Spectroscopy Pure_Product->H_NMR C_NMR ¹³C NMR Spectroscopy Pure_Product->C_NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR Final_Validation Structural Confirmation H_NMR->Final_Validation C_NMR->Final_Validation MS->Final_Validation IR->Final_Validation

Caption: Workflow for the validation of synthesized this compound.

Potential Impurities and Isomers

A self-validating protocol must account for potential impurities. These can arise from unreacted starting materials, side reactions, or the formation of constitutional isomers.

  • Unreacted Starting Materials: 4-Propylphenylboronic acid, bromobenzene (Suzuki-Miyaura), 4-propylbromobenzene (Kumada).

  • Homocoupling Products: Biphenyl (from bromobenzene), 4,4'-dipropylbiphenyl (from 4-propylbromobenzene). Homocoupling is a common side reaction in many cross-coupling reactions.

  • Positional Isomers: 2-Propylbiphenyl and 3-propylbiphenyl. These can arise from impurities in the starting materials or, in some synthetic routes, through rearrangement reactions.

Spectroscopic Analysis: The Pillars of Validation

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides information about the chemical environment and connectivity of protons in a molecule.

Expected ¹H NMR Data for this compound:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.60d2HAr-H
~7.43t2HAr-H
~7.34t1HAr-H
~7.25d2HAr-H
~2.63t2H-CH₂-
~1.68sext2H-CH₂-
~0.96t3H-CH₃

Differentiating Isomers with ¹H NMR:

The symmetry of this compound results in a relatively simple aromatic region in the ¹H NMR spectrum. In contrast, the lower symmetry of 2-propylbiphenyl and 3-propylbiphenyl will lead to more complex splitting patterns and a greater number of distinct signals in the aromatic region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Expected ¹³C NMR Data for this compound: [3]

Chemical Shift (ppm)Assignment
~141.2Ar-C
~140.9Ar-C
~138.4Ar-C
~128.8Ar-CH
~128.7Ar-CH
~127.2Ar-CH
~127.0Ar-CH
~37.9-CH₂-
~24.5-CH₂-
~13.9-CH₃

The number of signals in the ¹³C NMR spectrum is a powerful tool for distinguishing isomers. Due to its symmetry, this compound will exhibit fewer aromatic carbon signals than the less symmetrical 2-propylbiphenyl and 3-propylbiphenyl.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, the expected molecular ion peak [M]⁺ will be at m/z 196.

Fragmentation Pattern:

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to involve the loss of alkyl fragments from the propyl chain. Common fragments would include:

  • m/z 167: Loss of an ethyl radical (-C₂H₅)

  • m/z 152: Loss of a propyl radical (-C₃H₇)

The fragmentation patterns of 2-propylbiphenyl and 3-propylbiphenyl may show subtle differences in the relative abundances of these fragments, which can aid in their differentiation, especially when coupled with GC for separation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for:

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic rings

  • ~2960-2850 cm⁻¹: C-H stretching of the propyl group

  • ~1600-1450 cm⁻¹: C=C stretching of the aromatic rings

  • ~840-810 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution on a benzene ring.[3]

The out-of-plane bending region can be particularly useful for distinguishing substitution patterns on the aromatic rings and thus can help differentiate between the 4-, 3-, and 2-propylbiphenyl isomers.

Conclusion

The synthesis and validation of this compound serve as an excellent case study in the principles of modern organic chemistry. While both the Suzuki-Miyaura and Kumada couplings are effective synthetic routes, they present different advantages and challenges. A thorough understanding of these methods, coupled with a multi-faceted spectroscopic validation approach, is essential for ensuring the structural integrity of the final product. By employing a combination of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, researchers can confidently confirm the structure of this compound and differentiate it from potential isomers and impurities, thereby upholding the highest standards of scientific rigor.

References

  • PubChem. 4-Propyl-1,1'-biphenyl. [Link]

  • Wikipedia. Kumada coupling. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • NIST. 4,4'-Diisopropylbiphenyl. [Link]

  • NIST. [1,1'-Biphenyl]-4-carbonitrile, 4'-propyl-. [Link]

  • SpectraBase. 4,4'-Diisopropylbiphenyl - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. Investigation of a Kumada Cross Coupling Reaction for Large-Scale Production. [Link]

  • PubChem. 4,4'-Diisopropylbiphenyl. [Link]

  • Wikipedia. Suzuki reaction. [Link]

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A Senior Application Scientist's Guide to 4-Propylbiphenyl: Cross-Referencing Experimental and Theoretical Data

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular entities is paramount. 4-Propylbiphenyl is a biphenyl derivative whose utility spans from a research chemical to a building block in the synthesis of advanced materials and biologically active compounds.[1] A robust understanding of its properties relies not just on empirical measurement but also on the validation and predictive power of computational models. The synergy between experimental data and theoretical calculations provides a deeper, more reliable understanding of a molecule's behavior.

This guide provides an in-depth comparison of experimentally determined data for this compound with the corresponding theoretical approaches used for its characterization. We will delve into the causality behind experimental choices and outline the computational workflows that serve to corroborate and predict these findings, ensuring a self-validating system of analysis.

Core Physicochemical Properties: The Empirical Baseline

The fundamental physicochemical properties of a compound are the first step in its characterization, dictating its handling, solubility, and physical state. For this compound, these properties have been established through standard experimental techniques.

PropertyExperimental ValueSource(s)
Molecular Formula C₁₅H₁₆[2]
Molecular Weight 196.29 g/mol [1][2]
Appearance Liquid (at STP)[3]
Melting Point 5 - 17 °C[3]
Boiling Point 109 - 111 °C (at 1.5 mmHg)[3]
Density 0.99 g/cm³[3]
Refractive Index 1.5855[3]

These values serve as the primary benchmark for sample identification and purity. For instance, a significant deviation in the melting or boiling point can indicate the presence of impurities, which would necessitate further purification before use in sensitive applications.[4]

Experimental Protocol: Melting Point Determination (Capillary Method)

The determination of a melting point is a foundational technique for assessing the purity of a solid or low-melting-point substance.

  • Sample Preparation: A small amount of crystalline this compound (if solidified by cooling) is finely ground.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has liquefied. A pure sample will exhibit a sharp melting range (typically <1 °C).

Spectroscopic Characterization: A Comparative Analysis

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and atomic connectivity. Here, we compare the experimental spectra of this compound with the results and methodologies of computational chemistry.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and offering clues to its structure.

Experimental Data

The Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound reveals a distinct fragmentation pattern.

m/z ValueInterpretationSource(s)
196 [M]⁺ (Molecular Ion)[2]
167 [M-C₂H₅]⁺ (Loss of an ethyl group)[2]
165 [M-C₂H₅-H₂]⁺ (Subsequent loss of H₂)[2]

The molecular ion peak at m/z 196 directly confirms the molecular weight of this compound. The most abundant fragment at m/z 167 corresponds to the loss of an ethyl radical (•CH₂CH₃), a characteristic fragmentation pattern involving benzylic cleavage, which is energetically favorable.

Theoretical Approach

While the complete prediction of a mass spectrum is a complex task involving the calculation of ionization potentials and reaction dynamics, computational chemistry provides a direct and unambiguous confirmation of the molecular ion. The theoretical molecular weight, calculated from the isotopic masses of the constituent atoms (C₁₅H₁₆), is 196.1252 g/mol , which is consistent with the observed molecular ion peak.[2] The plausibility of fragmentation pathways, such as the loss of an ethyl group, can be rationalized by calculating bond dissociation energies using methods like Density Functional Theory (DFT).

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels.[5][6] This technique is exceptionally useful for identifying the presence of specific functional groups.[5]

Experimental Data

The FTIR spectrum of this compound, typically run as a neat liquid, shows several characteristic absorption bands.

Wavenumber (cm⁻¹)AssignmentType of VibrationSource(s)
~3050 - 3020Aromatic C-HStretch[2]
~2960 - 2870Aliphatic C-H (propyl group)Stretch[2]
~1600, 1485Aromatic C=CStretch[2]
~840para-disubstituted benzeneC-H Out-of-plane bend[2]

These peaks are diagnostic for the key structural components of the molecule: the aromatic rings and the aliphatic propyl chain. The strong band around 840 cm⁻¹ is particularly indicative of the 1,4- (or para-) substitution pattern on one of the phenyl rings.

Theoretical Approach

Vibrational frequencies can be calculated computationally using DFT. This process is typically performed after a geometry optimization to ensure the molecule is at an energy minimum.

  • Causality of Method: The calculation assumes a harmonic oscillator model for molecular bonds. This simplification leads to a systematic overestimation of the vibrational frequencies compared to experimental values.

  • Correction: To achieve better agreement with experimental data, the calculated frequencies are often multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d) level of theory).

This theoretical analysis not only helps in assigning the experimentally observed peaks but can also predict the entire IR spectrum, aiding in the identification of subtle or overlapping features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment of individual nuclei, such as ¹H and ¹³C.

Experimental Data

Theoretical Approach

The prediction of NMR spectra via computational methods has become a robust tool for structure verification and stereochemical assignment.[7][8] The workflow involves calculating the isotropic magnetic shielding constants for each nucleus and then converting these to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS).

  • Expertise in Method Selection: The choice of computational method is critical for accuracy. Density Functional Theory (DFT) methods, such as B3LYP or the specifically parameterized WP04 functional, combined with a suitable basis set (e.g., 6-311++G(2d,p)) and a solvent model (e.g., PCM for chloroform), have shown excellent predictive power for ¹H chemical shifts, often achieving a mean absolute error (MAE) below 0.10 ppm.[9][10] For ¹³C shifts, methods like mPW1PW91/6-31G(d,p) have proven effective.[7]

Comparison and Validation

The primary value of computational NMR lies in its ability to validate a proposed structure. By comparing the calculated spectrum of a candidate molecule with the experimental spectrum, one can quantitatively assess the match. A low MAE between the theoretical and experimental shifts provides strong evidence for the correctness of the structural assignment. This is particularly crucial for complex molecules where empirical interpretation alone may be ambiguous.[8]

Integrated Workflows for Comprehensive Analysis

A reliable characterization of this compound is not achieved by a single technique but by an integrated workflow that combines multiple experimental methods and is supported by computational validation.

Diagram: Experimental Characterization Workflow

G cluster_start Sample Acquisition cluster_physchem Physicochemical Tests cluster_spectro Spectroscopic Analysis cluster_end Final Validation start This compound Sample mp Melting Point Determination start->mp Aliquot bp Boiling Point Measurement start->bp Aliquot den Density Measurement start->den Aliquot nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Aliquot ir FTIR Spectroscopy start->ir Aliquot ms GC-Mass Spectrometry start->ms Aliquot report Data Compilation & Structural Confirmation mp->report bp->report den->report nmr->report ir->report ms->report

Caption: Integrated workflow for the experimental characterization of this compound.

Protocol: Computational NMR Spectrum Prediction

This protocol outlines a standard procedure for calculating the NMR spectrum of a small molecule like this compound using DFT.

  • Structure Input: The 3D structure of this compound is built using molecular modeling software.

  • Conformational Search (Optional but Recommended): For flexible molecules, a conformational search is performed to identify low-energy conformers, as the observed spectrum is a Boltzmann-weighted average of all contributing conformations.

  • Geometry Optimization: The initial structure is optimized to find its lowest energy geometry. A common level of theory for this step is B3LYP/6-31G(d).[10]

  • Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies). This step also yields the data for theoretical IR spectrum prediction.

  • NMR Shielding Calculation: The magnetic shielding tensors are calculated for the optimized geometry using a higher level of theory suitable for NMR, such as WP04/6-311++G(2d,p) with an implicit solvent model (e.g., PCM).[10] This calculation is performed for each unique low-energy conformer.

  • Data Processing: The calculated shielding constants (σ) are averaged based on the Boltzmann distribution of conformer energies. The final chemical shifts (δ) are obtained by subtracting the calculated shielding of the molecule's nuclei from the shielding of a reference compound (e.g., TMS), calculated at the same level of theory: δ = σ_ref - σ_sample.

Diagram: Computational NMR Prediction Workflow

G A 1. Input 3D Structure B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C 3. Verify Minimum Energy (Frequency Calculation) B->C D 4. NMR Shielding Calculation (e.g., GIAO-WP04/6-311++G(2d,p)) C->D If true minimum F 6. Calculate Chemical Shifts δ = σ(ref) - σ(sample) D->F E 5. Reference Shielding Calculation (TMS at same level of theory) E->F G 7. Predicted Spectrum F->G

Caption: A typical DFT-based workflow for the prediction of an NMR spectrum.

Conclusion

The characterization of this compound serves as an excellent case study for the power of an integrated analytical approach. Experimental data provides the tangible, real-world measurements of the molecule's properties and structure. Simultaneously, computational chemistry offers a theoretical framework to validate these findings, assign complex spectral features, and predict properties that may be difficult to measure. For the modern researcher, relying on one approach to the exclusion of the other is a missed opportunity. The true strength of molecular characterization lies in the rigorous cross-referencing between empirical evidence and theoretical prediction, a process that ensures the highest degree of scientific integrity and confidence in the results.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Journal of Chemical Information and Modeling.
  • 4-Propyl-1,1'-biphenyl. PubChem, National Institutes of Health. Available at: [Link]

  • Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. (2007). Organic Letters. Available at: [Link]

  • Machine learning in computational NMR-aided structural elucidation. (2023). Frontiers in Chemistry. Available at: [Link]

  • Computational NMR Prediction: A Microreview. (2023). Corin Wagen. Available at: [Link]

  • Analytical Chemistry – Infrared (IR) Spectroscopy. (2015). Compound Interest. Available at: [Link]

  • Infrared Spectroscopy - Structure Determination of Organic Compounds. Pharmacy 180. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of 4-Propylbiphenyl: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Propylbiphenyl, a non-halogenated aromatic hydrocarbon. By understanding the chemical's properties and the regulatory landscape, you can ensure the safe and compliant handling of this compound from cradle to grave.

Hazard Assessment and Profile of this compound

Key Hazard Considerations:

  • Irritant: Potential for skin, eye, and respiratory irritation.

  • Environmental Hazard: Very toxic to aquatic organisms, with the potential for long-term adverse effects in the aquatic environment.[3]

  • Combustibility: As a solid organic compound, it is combustible and may form explosive dust clouds in air.[3]

PropertyInferred Information (based on similar compounds)Source
Physical State Solid[3]
Primary Hazards Irritant (skin, eyes, respiratory system), Environmental Hazard (aquatic toxicity)[1][3]
Incompatibilities Strong oxidizing agents[3]
Combustion Products Carbon monoxide (CO), Carbon dioxide (CO2)[3]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound waste is a multi-step process that begins at the point of generation and ends with its final disposition by a licensed waste management facility. Adherence to these procedures is critical for regulatory compliance and laboratory safety.

Step 1: Waste Segregation - The First Line of Defense

Proper segregation of chemical waste is fundamental to safe and compliant disposal.[4] this compound waste should be collected as a distinct waste stream, separate from other chemical waste categories.

  • Designated Waste Container: Use a dedicated, properly labeled container for all this compound waste.

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated personal protective equipment, weighing papers) and liquid waste (e.g., solutions containing this compound) in separate, appropriate containers.

  • Avoid Commingling: Do not mix this compound waste with halogenated solvents, strong acids, bases, or oxidizers.

Step 2: Containerization and Labeling - Clarity and Compliance

The integrity of the waste container and the clarity of its label are essential for safe handling and transport.

  • Container Selection: Use containers that are chemically compatible with aromatic hydrocarbons. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, leak-proof lid.

  • Labeling: The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s): "Irritant," "Environmental Hazard"

    • The date accumulation started

    • The name and contact information of the generating laboratory or researcher

Step 3: Temporary Storage - A Secure and Controlled Environment

Accumulated waste must be stored safely within the laboratory before being transferred to a central accumulation area.

  • Storage Location: Store waste containers in a designated, well-ventilated area, away from ignition sources and incompatible materials.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to capture any potential leaks or spills.

  • Accumulation Time Limits: Be aware of and adhere to the regulatory limits for the accumulation of hazardous waste in satellite accumulation areas (typically at or near the point of generation) and central accumulation areas.

Step 4: Disposal Pathway Determination

The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal facility. The most common and effective method for the destruction of biphenyl compounds is incineration.[5][6][7]

  • Incineration: High-temperature incineration in a permitted facility ensures the complete destruction of the organic compound.[5] Rotary kilns are often used for this purpose.[5]

  • Alternative Technologies: While less common, other technologies such as base-catalyzed decomposition may be used for the remediation of biphenyl-contaminated materials.[6]

  • Landfill: Direct landfilling of untreated this compound is not an acceptable disposal method due to its environmental toxicity.

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_0 Waste Generation Point cluster_1 Segregation & Containerization cluster_2 Temporary Storage cluster_3 Disposal Pathway A This compound Waste Generated B Segregate as Non-Halogenated Aromatic Hydrocarbon A->B C Use Compatible, Labeled Hazardous Waste Container B->C D Store in Designated Area with Secondary Containment C->D E Transfer to Central Accumulation Area D->E F Arrange for Pickup by Licensed Waste Vendor E->F G High-Temperature Incineration at Permitted Facility F->G

Figure 1. Disposal workflow for this compound waste.

Regulatory Framework: Adherence to RCRA

The Resource Conservation and Recovery Act (RCRA) is the primary federal law in the United States governing the disposal of solid and hazardous waste.[8] Generators of hazardous waste are responsible for its proper management from the point of generation to its final disposal ("cradle to grave").

While this compound is not a specifically listed hazardous waste under RCRA, it may be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity. Given its environmental hazards, it is prudent to manage it as a hazardous waste. State and local regulations may be more stringent than federal regulations, so it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[9][10]

The following diagram outlines the logical relationship of key regulatory considerations.

RegulatoryConsiderations RCRA Resource Conservation and Recovery Act (RCRA) Generator Waste Generator Responsibilities (Cradle-to-Grave) RCRA->Generator Characteristic Characteristic Hazardous Waste (Ignitability, Corrosivity, Reactivity, Toxicity) Generator->Characteristic StateLocal State and Local Regulations (May be more stringent) Generator->StateLocal EHS Institutional EHS Department (Primary point of contact) Characteristic->EHS StateLocal->EHS

Figure 2. Key regulatory considerations for hazardous waste disposal.

Spill Management and Emergency Procedures

In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Contain the spill using an absorbent material suitable for organic compounds.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

    • Label the waste container and dispose of it as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent the spill from entering drains or waterways.

    • Only trained personnel with appropriate PPE and respiratory protection should attempt to clean up a major spill.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By following the procedural steps outlined in this guide—from proper segregation and containerization to understanding the regulatory landscape and appropriate disposal pathways—researchers, scientists, and drug development professionals can ensure the safe and ethical management of this chemical waste. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.

References

  • Numerical analysis of the incineration of polychlorinated biphenyl wastes in rotary kilns. (2015). Journal of the Energy Institute.
  • Environmental life-cycle comparisons of two polychlorinated biphenyl remediation technologies: incineration and base catalyzed decomposition. (2011).
  • 4,4'-Diisopropylbiphenyl Material Safety D
  • Monobromo-polychloro-derivatives of benzene, biphenyl, dibenzofurane and dibenzodioxine formed in chemical-waste burning. (1985). Chemosphere.
  • Removal of Polycyclic Aromatic Hydrocarbons (PAHs) from Produced Water by Ferrate (VI)
  • Incinerating Treatment of Poly-chlorinated Biphenyl Wasteat JX Nippon Tomakomai Chemical Company Limited. (2017). MMIJ & EARTH 2017, Sapporo.
  • 3,4-Difluoro-4'-(trans-4-propylcyclohexyl)
  • Thermal decomposition of biphenyl. (1963).
  • Treatment Technologies for Removal of Polyaromatic Hydrocarbon Compounds from Wastewater: A Review. (2024). Wasit Journal of Engineering Sciences.
  • Treatment Technologies for Removal of Polyaromatic Hydrocarbon Compounds from Wastewater: A Review. (2024).
  • Removal or aromatic color bodies from aromatic hydrocarbon streams. (1992).
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  • REMOVAL OF AROMATIC HYDROCARBONS FROM REFORMING... (2004). Chemistry and Technology of Fuels and Oils.
  • SAFETY D
  • Safety d
  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency.
  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025). U.S. Environmental Protection Agency.
  • Resource Conservation and Recovery Act (RCRA) Subtitle C (hazardous waste) and Subtitle D (solid waste).
  • EPA RCRA ID: MAD001408475. U.S. Environmental Protection Agency.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Propylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 4-Propylbiphenyl. As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound. Our goal is to empower you with the knowledge to work safely and effectively, ensuring that every protocol is a self-validating system of safety and precision.

Understanding the Hazards of this compound

Key Potential Hazards:

  • Skin Irritation: Prolonged or repeated contact can cause dermatitis.[1]

  • Eye Irritation: Direct contact can cause serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1]

  • Aquatic Toxicity: Biphenyl compounds are often very toxic to aquatic life with long-lasting effects.[1]

Given these potential hazards, a systematic approach to selecting and using Personal Protective Equipment (PPE) is essential for mitigating risks in the laboratory.

Core Principles of PPE Selection

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their workers to protect them from workplace hazards.[3][4] The selection of PPE should be based on a thorough hazard assessment of the specific tasks being performed.[5][6]

The Hierarchy of Controls

Before relying on PPE, it is important to consider the hierarchy of controls, which prioritizes more effective control measures:

  • Elimination/Substitution: If possible, substitute this compound with a less hazardous chemical.

  • Engineering Controls: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7][8]

  • Administrative Controls: Implement standard operating procedures (SOPs), provide thorough training, and ensure proper labeling and storage of the chemical.[9]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other control measures.[10]

Recommended PPE for Handling this compound

The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions (small quantities) Safety glasses with side shields or chemical splash goggles.[11]Nitrile or other chemical-resistant gloves.[5][11]Fully buttoned lab coat.[8]Not generally required if handled in a certified chemical fume hood.
Conducting reactions and purifications Chemical splash goggles. A face shield may be necessary if there is a significant splash hazard.[12]Nitrile or other chemical-resistant gloves.[5][11]Chemical-resistant apron over a lab coat.[13]Required if there is a potential for aerosol generation and work is not performed in a fume hood. Use a NIOSH-approved respirator with organic vapor cartridges.[14]
Handling large quantities or in case of a spill Chemical splash goggles and a face shield.[12]Heavy-duty chemical-resistant gloves (e.g., butyl rubber).[5]Chemical-resistant suit or coveralls.[15][16]A NIOSH-approved air-purifying respirator with organic vapor cartridges or a supplied-air respirator may be necessary depending on the spill size and ventilation.[12][17]

Step-by-Step PPE Protocol: A Self-Validating System

This protocol is designed to ensure that your use of PPE is both effective and compliant with safety standards.

Pre-Operational Checklist
  • Consult the Safety Data Sheet (SDS): Before beginning any work, always review the SDS for the most up-to-date safety information.[6][7]

  • Inspect Your PPE: Check all PPE for signs of wear, damage, or contamination before each use.[4]

  • Ensure Proper Fit: PPE must fit correctly to provide adequate protection.[4]

Donning PPE

The following diagram illustrates the recommended sequence for putting on PPE to minimize the risk of contamination.

PPE_Donning cluster_donning PPE Donning Sequence WashHands1 1. Wash Hands Thoroughly LabCoat 2. Don Lab Coat/Apron WashHands1->LabCoat Clean Base Layer Respirator 3. Don Respirator (if required) LabCoat->Respirator Secure Fit Goggles 4. Don Eye/Face Protection Respirator->Goggles No Interference Gloves 5. Don Gloves Goggles->Gloves Final Barrier

Caption: Recommended sequence for donning PPE.

Doffing PPE

Properly removing PPE is critical to prevent self-contamination.

PPE_Doffing cluster_doffing PPE Doffing Sequence Gloves 1. Remove Gloves Goggles 2. Remove Eye/Face Protection Gloves->Goggles Avoid Touching Face LabCoat 3. Remove Lab Coat/Apron Goggles->LabCoat Handle by Clean Areas Respirator 4. Remove Respirator (if worn) LabCoat->Respirator Roll Away from Body WashHands2 5. Wash Hands Thoroughly Respirator->WashHands2 Final Decontamination

Caption: Recommended sequence for doffing PPE.

Disposal Plan for Contaminated PPE and Chemical Waste

Proper disposal of hazardous waste is a legal and ethical responsibility to protect both human health and the environment.[18][19]

Segregation and Collection
  • Solid Waste: All disposable PPE (gloves, lab coats, etc.) contaminated with this compound should be collected in a designated, clearly labeled hazardous waste container.[18] This also applies to any contaminated solid materials such as absorbent pads used for spills.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]

  • Empty Containers: Thoroughly empty all original containers of this compound. Depending on local regulations, these may need to be disposed of as hazardous waste or can be triple-rinsed for disposal as non-hazardous waste. Consult your EHS department for specific procedures.[18]

Storage and Disposal
  • Store all hazardous waste containers in a designated satellite accumulation area within the laboratory.[7]

  • Keep waste containers securely closed except when adding waste.

  • Arrange for the pickup and disposal of hazardous waste through your institution's EHS department.[7] Disposal will typically be carried out by a licensed hazardous waste contractor.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: For small spills, trained personnel wearing appropriate PPE can clean it up using an inert absorbent material.[7] For large spills, evacuate the area and contact your institution's EHS department.[8]

By adhering to these guidelines, you contribute to a culture of safety and responsibility in the laboratory. Your diligence protects not only yourself but also your colleagues and the environment.

References

  • OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. MJ Hughes Construction. [Link]

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  • Personal Protective Equipment. US EPA. [Link]

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  • Discover the Various Types of PPE for Optimal Chemical Safety. ServiceMaster. [Link]

  • Biphenyl - Safety data sheet. CPAchem. [Link]

  • Aromatic Hydrocarbon Standard - Safety Data Sheet. Agilent Technologies. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Petroleum distillates (naphtha). CDC. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Toluene. CDC. [Link]

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  • POLYNUCLEAR AROMATIC HYDROCARBONS by GC. CDC. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.